Product packaging for Isocoumarin(Cat. No.:CAS No. 491-31-6)

Isocoumarin

Cat. No.: B1212949
CAS No.: 491-31-6
M. Wt: 146.14 g/mol
InChI Key: IQZZFVDIZRWADY-UHFFFAOYSA-N
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Description

Isocoumarin is a significant lactone and natural organic compound that serves as a core structural motif in a wide array of biologically active natural products, particularly those isolated from fungal sources . This compound and its derivatives are prominent in medicinal chemistry research due to their diverse pharmacological activities, which include serving as selective inhibitors of the Wnt signaling pathway—a critical target in cancer research, especially for triple-negative breast cancer . The this compound scaffold is also recognized for its antimicrobial, antioxidant, and anti-inflammatory properties, making it a versatile building block in drug discovery . Its mechanism of action often involves interaction with enzymatic pathways; for instance, some derivatives function as pancreatic lipase inhibitors, suggesting potential applications in metabolic disorder research . As a polyketide-derived metabolite, this compound is biosynthesized by polyketide synthase (PKS) in fungi, highlighting its relevance in the study of natural product biosynthesis . Researchers utilize this compound as a key intermediate in organic synthesis to access more complex heterocyclic systems like isoquinolines and isochromenes . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B1212949 Isocoumarin CAS No. 491-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isochromen-1-one
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InChI

InChI=1S/C9H6O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQZZFVDIZRWADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID8060080
Record name 1H-2-Benzopyran-1-one
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Molecular Weight

146.14 g/mol
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CAS No.

491-31-6
Record name Isocoumarin
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Record name ISOCOUMARIN
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structures of Isocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical structures of isocoumarins, a significant class of lactone-containing natural products. This document delves into their fundamental architecture, common structural variations, and biosynthetic origins. Furthermore, it presents quantitative data on their biological activities, detailed experimental protocols for their synthesis and isolation, and visualizations of their chemical structures and formation pathways to serve as a valuable resource for professionals in chemical and pharmaceutical research.

The Isocoumarin Core: A Privileged Scaffold

Isocoumarins are a class of organic compounds that are isomeric to coumarins, differing in the orientation of the lactone ring within the benzopyranone framework. The core of an this compound is a 1H-2-benzopyran-1-one heterocycle, which consists of a benzene ring fused to a δ-lactone ring.[1][2][3] This fundamental structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2]

The numbering of the this compound ring system is crucial for the unambiguous identification of its derivatives. The oxygen atom in the lactone ring is designated as position 2, and the carbonyl carbon as position 1. The numbering then proceeds around the heterocyclic and fused benzene rings.

Below is a diagram illustrating the core structure and numbering of the this compound scaffold.

Caption: The core chemical structure and numbering of the this compound scaffold.

Structural Diversity of this compound Derivatives

The this compound framework allows for a vast array of structural modifications, leading to a rich diversity of natural and synthetic derivatives. These variations are primarily due to the substitution patterns on both the benzene and lactone rings.

Common Structural Modifications:

  • Substitution at C-3: This is one of the most common positions for substitution. A wide variety of groups can be found at C-3, including alkyl chains of varying lengths (from methyl to longer chains), phenyl groups, and other aromatic or heterocyclic moieties.[4][5]

  • Substitution at C-4: While less common than C-3 substitution, modifications at the C-4 position are also observed, often in conjunction with C-3 substituents.[1]

  • Oxygenation of the Benzene Ring: Hydroxyl (-OH) and methoxy (-OCH3) groups are frequently found on the benzene portion of the this compound core, particularly at the C-6 and C-8 positions.[6] This oxygenation pattern is a common feature of many naturally occurring isocoumarins.

  • Halogenation: Halogen atoms, such as chlorine and bromine, can be incorporated into the this compound structure, typically on the benzene ring.[4]

  • Glycosylation: Sugar moieties can be attached to the this compound scaffold, increasing their structural complexity and potentially altering their biological activity.[4]

  • Dihydroisocoumarins: Reduction of the double bond between C-3 and C-4 results in the formation of 3,4-dihydroisocoumarins, a large and biologically important subclass of these compounds.[7]

Quantitative Data on this compound Derivatives

Table 1: Biological Activities of Representative this compound Derivatives

This compound DerivativeTarget/AssayCell Line/OrganismIC50 (µM)
Gymnopolyn ACytotoxicityL-929 (mouse fibroblast)3.7
Gymnopolyn BCytotoxicityL-929 (mouse fibroblast)14.0
Versicoumarin ACytotoxicityMCF-7 (breast cancer)4.0
Versicoumarin ACytotoxicityA549 (lung cancer)3.8
This compound DerivativeCytotoxicityHCT-116 (colon cancer)1.28
This compound-triazole hybridCytotoxicityPC3 (prostate cancer)0.34
Penicimarin Iα-glucosidase inhibition-9.0
Asperthis compound Gα-glucosidase inhibition->200
Compound from Botryosphaeria ramosaCOX-2 inhibition-6.51
(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-7-carboxamidelthis compoundPancreatic lipase inhibition-5.15
Known this compound 1Pancreatic lipase inhibition-2.42
Known this compound 2DPPH radical scavenging-48.13

Note: This table presents a selection of reported IC50 values to illustrate the range of biological activities. The specific structures of the "this compound Derivative" and "this compound-triazole hybrid" are detailed in the cited literature.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 3-substituted this compound via Sonogashira coupling and for the isolation of a naturally occurring this compound from a fungal source.

Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 3-substituted isocoumarins starting from a 2-halobenzoic acid and a terminal alkyne.

Materials:

  • Substituted 2-iodobenzoic acid

  • Terminal alkyne

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (nitrogen or argon) supply

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted 2-iodobenzoic acid (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous DMF.

  • Addition of Catalysts and Base: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), and triethylamine (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-substituted this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation of Isocoumarins from Fungal Culture

This protocol provides a general procedure for the extraction and isolation of isocoumarins from a fungal fermentation culture.

Materials:

  • Fungal culture (solid or liquid)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for vacuum liquid chromatography (VLC) and column chromatography (CC)

  • Sephadex LH-20

  • Reverse-phase C18 silica gel

  • High-performance liquid chromatography (HPLC) system (preparative or semi-preparative)

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, separatory funnels, rotary evaporator, etc.)

Procedure:

  • Extraction:

    • For solid cultures, macerate the fungal mycelium and substrate in ethyl acetate and allow it to stand for 24-48 hours. Repeat this process three times.

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate and the broth separately with an equal volume of ethyl acetate three times.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation (VLC):

    • Subject the crude extract to vacuum liquid chromatography on a silica gel column.

    • Elute with a stepwise gradient of solvents with increasing polarity, for example, n-hexane, mixtures of n-hexane and ethyl acetate, ethyl acetate, and finally methanol.

    • Collect several fractions based on the TLC profile of the eluate.

  • Further Purification (CC and Sephadex):

    • Subject the fractions containing the compounds of interest (as determined by TLC and/or bioassays) to further purification using silica gel column chromatography with a finer gradient of solvents.

    • Fractions from the silica gel column can be further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane and methanol (e.g., 1:1).

  • Final Purification (HPLC):

    • Perform final purification of the this compound-containing fractions by preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

  • Structural Elucidation: Characterize the purified isocoumarins using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), to determine their chemical structure.

Biosynthesis of Isocoumarins: The Polyketide Pathway

Isocoumarins are primarily biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants.[11] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multi-domain enzyme complex known as polyketide synthase (PKS).[11][12]

The biosynthesis of the well-characterized this compound, (R)-mellein, serves as a representative example of this pathway.

Mellein_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Modifications Post-PKS Modifications acetyl_coa Acetyl-CoA pks_enzyme Non-reducing PKS (NR-PKS) acetyl_coa->pks_enzyme malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks_enzyme polyketide_chain Hexaketide Intermediate pks_enzyme->polyketide_chain Condensation cyclization Cyclization & Thioesterase Release polyketide_chain->cyclization reduction Ketoreductase (KR) Domain cyclization->reduction mellein (R)-Mellein reduction->mellein

Caption: A simplified schematic of the biosynthetic pathway of (R)-mellein via the polyketide synthase pathway.

The key steps in the biosynthesis of mellein are:

  • Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one molecule of acetyl-CoA (as a starter unit) with four molecules of malonyl-CoA (as extender units) to form a linear hexaketide chain.[13]

  • Cyclization and Release: The polyketide chain undergoes an intramolecular cyclization reaction, followed by release from the PKS enzyme, often catalyzed by a thioesterase (TE) domain, to form the aromatic lactone core.[11]

  • Reduction: A ketoreductase (KR) domain within the PKS or a separate enzyme reduces a ketone group on the polyketide intermediate, leading to the formation of the dihydrothis compound structure of mellein.[14]

Further modifications, such as hydroxylation, methylation, and glycosylation, can be carried out by tailoring enzymes to generate the vast diversity of naturally occurring this compound derivatives.[7]

References

An In-depth Technical Guide on Isocoumarin Biosynthesis Pathways in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins represent a diverse class of polyketide secondary metabolites produced by a wide array of fungi. These compounds exhibit a characteristic 1H-2-benzopyran-1-one core structure and are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The significant therapeutic potential of isocoumarins has made their biosynthetic pathways a subject of intense research, aiming to understand the enzymatic machinery involved and to harness it for the production of novel and more potent derivatives. This guide provides a comprehensive overview of the core isocoumarin biosynthesis pathways in fungi, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It also includes detailed experimental protocols for studying these pathways and presents quantitative data to facilitate comparative analysis.

Core Biosynthesis Pathway: The Polyketide Synthase Machinery

The biosynthesis of the this compound scaffold is primarily accomplished via the polyketide pathway, orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[3][4] Fungal isocoumarins are typically synthesized by Type I iterative PKSs (iPKSs), which utilize a single set of catalytic domains iteratively to construct the polyketide chain.[5][6]

The general biosynthetic pathway can be summarized as follows:

  • Initiation: The biosynthesis is initiated with a starter unit, most commonly acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS. In some cases, other starter units like hexanoyl-CoA can be used.[4]

  • Elongation: The polyketide chain is then extended through the sequential addition of malonyl-CoA extender units. Each elongation cycle involves a series of reactions catalyzed by different domains within the PKS.

  • Cyclization and Release: Once the polyketide chain reaches a specific length, it undergoes intramolecular cyclization reactions to form the characteristic this compound ring system. The final product is then released from the PKS enzyme.

The domain architecture of a typical non-reducing PKS (NR-PKS) involved in this compound biosynthesis includes:

  • Starter Unit-Acyl Carrier Protein Transacylase (SAT): Selects and loads the starter unit.

  • β-Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction for chain elongation.

  • Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.

  • Product Template (PT) domain: Controls the regiospecific cyclization of the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Thioesterase (TE) or Claisen-type Cyclase (CLC): Catalyzes the final cyclization and release of the this compound product.[1][3]

The diversity of this compound structures arises from variations in the number of extension cycles, the choice of starter and extender units, and the specific cyclization patterns dictated by the PKS.

General this compound Biosynthesis Pathway acetyl_coa Acetyl-CoA (Starter Unit) PKS Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->PKS Loading malonyl_coa Malonyl-CoA (Extender Unit) malonyl_coa->PKS Elongation polyketide_chain Poly-β-keto Chain PKS->polyketide_chain Synthesis isocoumarin_core This compound Core polyketide_chain->isocoumarin_core Cyclization & Release tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) isocoumarin_core->tailoring_enzymes diverse_isocoumarins Diverse Isocoumarins tailoring_enzymes->diverse_isocoumarins Modification

General this compound Biosynthesis Pathway

Key Biosynthetic Gene Clusters and Products

Several biosynthetic gene clusters (BGCs) for isocoumarins have been identified and characterized in various fungal species. Below are some prominent examples.

Aurofusarin Biosynthesis in Fusarium graminearum

Aurofusarin is a red pigment synthesized by Fusarium graminearum. The core of its biosynthesis is governed by the PKS12 gene cluster.[7][8] The PKS12 enzyme is responsible for producing the polyketide backbone, which then undergoes a series of modifications by tailoring enzymes encoded within the same cluster to form the final dimeric aurofusarin structure.

Aurofusarin Biosynthesis Pathway
Citreothis compound and Bikthis compound

The biosynthesis of citreothis compound and bikthis compound involves a fascinating example of how the domain architecture of a PKS can influence the final product. In the absence of a functional Claisen-type Cyclase (CLC) domain, the polyketide intermediate is released as bikthis compound. However, with an active CLC domain, further cyclization occurs to form pre-bikaverin, a precursor to other metabolites.[1]

Quantitative Data on this compound Biosynthesis

The production of isocoumarins can be influenced by various factors, including culture conditions and the genetic background of the fungal strain. The following tables summarize quantitative data from various studies.

This compoundFungal SpeciesCulture ConditionsYieldReference
Peniisocoumarins A-JPenicillium commune QQF-3Fermentation on rice solid medium1.5 - 12.0 mg[9]
Stoloniferol A and BPenicillium stoloniferum QY2-10Ethyl acetate extract of cultureNot specified[10]
Terrecoumarins A-CPenicillium oxalicum 0403Fermentation productsNot specified[11]
Penicimarins A-FPenicillium sp. MWZ14-4Sponge-derived cultureNot specified[6]
Oryzaeins A-DAspergillus oryzaeSolid culturesNot specified[12]
CompoundEnzyme Inhibitory ActivityIC50 (µM)Reference
Penithis compound Cα-glucosidase38.1[9]
Penithis compound Gα-glucosidase78.1[9]
Penithis compound Iα-glucosidase45.2[9]
Penithis compound Kα-glucosidase55.6[9]
Penithis compound GMptpB20.7[9]
Stoloniferol A derivativeP388 cells (cytotoxicity)4.07[13]
Gene/ConditionFungal SpeciesFold Change in Gene ExpressionExperimental MethodReference
PKS12 cluster genes in ΔFpppr1 mutantFusarium pseudograminearumReduced expressionRNA-seq[7]
PCWDE genes at 16 HAIFusarium graminearum~5-fold increaseMicroarray[14]
PCWDE genes at 40 HAIFusarium graminearum~2-fold reductionMicroarray[14]

Experimental Protocols

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus nidulans

This protocol describes the general workflow for expressing a fungal PKS gene in a heterologous host to identify its product.

Heterologous_Expression_Workflow start Start isolate_gDNA Isolate Genomic DNA from Donor Fungus start->isolate_gDNA pcr_amplify PCR Amplify PKS Gene isolate_gDNA->pcr_amplify clone_vector Clone into Expression Vector pcr_amplify->clone_vector transform_host Transform into Aspergillus nidulans clone_vector->transform_host culture_transformant Culture Transformant transform_host->culture_transformant extract_metabolites Extract Secondary Metabolites culture_transformant->extract_metabolites analyze_extract Analyze Extract by HPLC-MS and NMR extract_metabolites->analyze_extract elucidate_structure Elucidate Structure of New this compound analyze_extract->elucidate_structure end End elucidate_structure->end

Heterologous Expression Workflow

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the fungal species of interest known to produce isocoumarins.

  • PCR Amplification: Design primers to amplify the full-length PKS gene from the genomic DNA.

  • Vector Construction: Clone the amplified PKS gene into a suitable fungal expression vector, under the control of a strong, inducible or constitutive promoter.

  • Protoplast Transformation: Prepare protoplasts of the Aspergillus nidulans host strain and transform them with the expression vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Culturing: Select for positive transformants on appropriate selection media. Culture the successful transformants in a suitable liquid or solid medium to induce the expression of the heterologous PKS gene.

  • Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the fungal culture using an organic solvent such as ethyl acetate.

  • Analysis and Structure Elucidation: Analyze the crude extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the product of the heterologous PKS. Purify the new compound and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Stable Isotope Labeling for Pathway Elucidation

This protocol outlines the use of stable isotope-labeled precursors to trace the biosynthetic origins of isocoumarins.

Methodology:

  • Culture Preparation: Grow the this compound-producing fungal strain in a defined liquid medium.

  • Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as [1-¹³C]acetate or [¹³C,²H₃]methionine.[4]

  • Incubation: Continue the incubation to allow for the incorporation of the labeled precursor into the secondary metabolites.

  • Metabolite Extraction and Purification: Extract the isocoumarins from the culture and purify the compound of interest.

  • NMR and Mass Spectrometry Analysis: Analyze the purified this compound using ¹³C NMR spectroscopy and mass spectrometry to determine the positions and extent of isotope incorporation. This information reveals which atoms in the final molecule are derived from the labeled precursor, thereby elucidating the biosynthetic pathway.[4][17]

Gene Knockout for Functional Analysis

This protocol describes the process of deleting a PKS gene to confirm its role in this compound biosynthesis.

Methodology:

  • Construct Design: Create a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene.

  • Fungal Transformation: Transform the wild-type fungal strain with the knockout cassette using protoplast transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target PKS gene with the selectable marker.

  • Verification: Confirm the gene deletion in the putative mutants using PCR and Southern blot analysis.

  • Phenotypic Analysis: Analyze the secondary metabolite profile of the knockout mutant using HPLC-MS. The absence of the this compound of interest in the mutant strain confirms the function of the deleted PKS gene in its biosynthesis.

Conclusion

The study of this compound biosynthesis pathways in fungi is a rapidly advancing field with significant implications for drug discovery and development. The powerful combination of genomics, molecular biology techniques, and advanced analytical methods has enabled the elucidation of the complex enzymatic machinery responsible for the synthesis of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the vast chemical diversity of fungal isocoumarins and to engineer novel pathways for the production of new therapeutic agents. As our understanding of the intricate regulatory networks governing secondary metabolism deepens, so too will our ability to unlock the full potential of these fascinating fungal metabolites.

References

Topic: Key Differences Between Isocoumarins and Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core distinctions between isocoumarins and coumarins, two prominent classes of benzopyrone natural products. While structurally similar as isomers, their subtle architectural variance leads to significant differences in their biosynthesis, physicochemical properties, and pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these important scaffolds.

Structural and Physicochemical Distinctions

The fundamental difference between coumarins and isocoumarins lies in the arrangement of the lactone ring fused to the benzene core. Coumarin, or 2H-chromen-2-one, is a 1,2-benzopyrone.[1][2] In contrast, isocoumarin, or 1H-2-benzopyran-1-one, is a 2,1-benzopyrone.[3][4] This isomeric difference, specifically the reversed orientation of the ester functionality, is the origin of all subsequent variations in their properties and biological functions.[5][6]

The hydrolysis of the lactone ring, a key chemical property, yields different products for each class. Coumarins hydrolyze to form 2-hydroxycinnamic acids, whereas isocoumarins produce 2-carboxy-phenylacetic aldehydes.[7] This distinction is critical in understanding their behavior as prodrugs or inhibitors in biological systems.

Diagram 1: Core Structural Comparison of Coumarin and this compound skeletons.

Table 1: Comparison of Core Physicochemical Properties

Property Coumarin This compound Reference(s)
IUPAC Name 2H-chromen-2-one 1H-2-benzopyran-1-one [1][2],[3][4]
CAS Number 91-64-5 491-31-6 [8],[3]
Chemical Formula C₉H₆O₂ C₉H₆O₂ [2],[3]
Molar Mass 146.145 g/mol 146.145 g/mol [2],[3]
Appearance Colorless crystalline solid Data not readily available for parent compound [2]

| Hydrolysis Product | 2-hydroxycinnamic acid | 2-carboxy-phenylacetic aldehyde |[7] |

Biosynthesis and Natural Occurrence

The biosynthetic origins of coumarins and isocoumarins represent a major point of divergence.

Coumarins are predominantly synthesized in plants via the phenylpropanoid pathway.[9] This pathway begins with phenylalanine, which is converted to cinnamic acid. Subsequent hydroxylations and a key ortho-hydroxylation step precede lactonization to form the coumarin scaffold.[9][10] Consequently, coumarins are abundant in plant families such as Apiaceae and Rutaceae.[11][12]

Isocoumarins , while also found in higher plants, are most prolifically produced by microorganisms, particularly endophytic fungi of the Aspergillus and Penicillium genera.[5][6][13] Their biosynthesis typically follows the polyketide pathway, utilizing acetate units to construct the core structure. This difference in primary natural sources makes fungal bioprospecting a key strategy for discovering novel isocoumarins.[5]

G Diagram 2: Divergent Biosynthetic Pathways node_phe Phenylalanine (Amino Acid) node_cinnamic Cinnamic Acid node_phe->node_cinnamic Phenylpropanoid Pathway node_acetate Acetate Units (Polyketide Pathway) node_polyketide Polyketide Chain node_acetate->node_polyketide node_coumarin Coumarin Scaffold node_cinnamic->node_coumarin ortho-hydroxylation, Lactonization node_this compound This compound Scaffold node_polyketide->node_this compound Cyclization, Aromatization node_plants Primary Source: Higher Plants node_coumarin->node_plants node_fungi Primary Source: Fungi, Bacteria node_this compound->node_fungi

Diagram 2: High-level overview of the divergent biosynthetic pathways for coumarins and isocoumarins.

Spectroscopic Analysis

Distinguishing between coumarin and this compound isomers is readily achievable through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The protons on the pyrone ring (H-3 and H-4 for coumarin; H-3 and H-4 for this compound) exhibit distinct chemical shifts and coupling constants due to their different chemical environments relative to the carbonyl group and the ring oxygen.

  • ¹³C NMR: The chemical shift of the lactone carbonyl carbon is a key diagnostic marker.

  • Mass Spectrometry (MS): While both parent compounds have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to the core structure. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.[14]

Table 2: General Spectroscopic Distinctions

Technique Key Feature Coumarins Isocoumarins Reference(s)
¹H NMR H-3/H-4 Protons Typically observed as a pair of doublets with characteristic coupling constants. Chemical shifts are influenced by the proximity to the ring oxygen vs. the carbonyl. [14],[15]
¹³C NMR Carbonyl Carbon (C-2 vs. C-1) Chemical shift is characteristic of an α,β-unsaturated ester. Chemical shift is influenced by direct attachment to the aromatic ring. [14]
IR Spectroscopy C=O Stretch Lactone carbonyl stretch frequency is typical for a six-membered α,β-unsaturated ring. Frequency may differ slightly due to the altered conjugation. [16]

| UV-Vis | Absorption Maxima | Absorption spectra are well-characterized and sensitive to substitution on the benzene ring. | Similar chromophore but substitution patterns can lead to distinct spectral shifts. |[15] |

Biological and Pharmacological Activities

Both scaffolds exhibit a wide and often overlapping range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[17][18][19] However, their distinct structures have led to specialization in certain therapeutic areas.

Coumarins are famously known for their anticoagulant activity; the synthetic derivative warfarin is a globally used medication.[12] They have also been extensively studied as anticancer, anti-inflammatory, and neuroprotective agents.[19][20] Some coumarins act as prodrugs, being hydrolyzed in vivo to their active forms.[7]

Isocoumarins are particularly potent as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and thrombin.[21][22] This activity is attributed to the reactivity of the this compound lactone, which can acylate a serine residue in the enzyme's active site.[21] Additionally, isocoumarins have been investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII and show significant α-glucosidase inhibitory activity.[7][23]

G Diagram 3: Contrasting Mechanisms of Enzyme Inhibition cluster_coumarin Coumarin as Prodrug Inhibitor cluster_this compound This compound as Mechanism-Based Inhibitor C_start Coumarin (Prodrug) C_hydrolysis Esterase Activity of Enzyme C_start->C_hydrolysis C_enzyme Enzyme (e.g., Carbonic Anhydrase) C_enzyme->C_hydrolysis C_binding Non-covalent Binding C_enzyme->C_binding C_active Active Inhibitor (Hydrolyzed Form) C_hydrolysis->C_active C_active->C_binding C_inhibition Inhibition C_binding->C_inhibition I_start This compound (Inhibitor) I_acylation Covalent Acylation (Ring Opening) I_start->I_acylation I_enzyme Enzyme (e.g., Serine Protease) I_active_site Active Site Serine I_enzyme->I_active_site I_active_site->I_acylation I_inactivation Enzyme Inactivation I_acylation->I_inactivation

Diagram 3: Logical flow showing different inhibition strategies for coumarins and isocoumarins.

Table 3: Comparison of Primary Biological Activities

Activity Class Example Compound(s) Mechanism/Target IC₅₀ / MIC Values Reference(s)
Anticoagulant Coumarin Warfarin, Dicoumarol Vitamin K epoxide reductase inhibition Clinically dosed [12]
Serine Protease Inhibition This compound 3-Alkoxy-4-chloroisocoumarins Mechanism-based covalent acylation of active site serine Potent, often in nM to low µM range [21][22]
Carbonic Anhydrase Inhibition Both 7-hydroxycoumarin (as prodrug), various isocoumarins Selective for hCA IX & XII Kᵢ: 2.7–78.9 µM (Isocoumarins vs hCA IX) [7][24]
Anticancer Both Osthole (Coumarin), Dichlorodiaporthin (this compound) Apoptosis induction, cell cycle arrest, cytotoxicity IC₅₀: 8.70 µM (this compound vs HeLa) [11][17][23]
Antifungal Both Bergapten (Coumarin), Dichlorodiaporthin (this compound) Various MIC: 6.25 µg/mL (this compound vs R. solani) [5][11][17]

| α-Glucosidase Inhibition | this compound | Various fungal isocoumarins | Competitive/Non-competitive inhibition | IC₅₀: 52.3 µM (Asperthis compound B) |[16][17][23] |

Experimental Protocols

Protocol: Isolation of Isocoumarins from Endophytic Fungi

This protocol outlines a general workflow for the isolation and purification of isocoumarins from a fungal source.[5][14]

Principle: Fungal cultures are grown to produce secondary metabolites. The culture is extracted with an organic solvent, and the resulting crude extract is fractionated using chromatographic techniques to isolate pure compounds.

Methodology:

  • Fermentation: Inoculate a suitable sterile liquid medium (e.g., Potato Dextrose Broth) with the desired endophytic fungal strain. Incubate for 2-4 weeks under appropriate temperature and agitation conditions to allow for metabolite production.

  • Extraction: Separate the mycelia from the broth via filtration. Extract the broth exhaustively with an equal volume of ethyl acetate (EtOAc) three times. Extract the mycelia separately with methanol (MeOH), followed by partitioning the concentrated MeOH extract with EtOAc.

  • Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel, eluting with a solvent gradient (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions with similar TLC profiles and concentrate.

  • Purification: Purify the enriched fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., methanol/water or acetonitrile/water gradient) to yield pure this compound compounds.

  • Structure Elucidation: Characterize the pure compounds using HRMS, 1D/2D NMR, and other spectroscopic methods.

G Diagram 4: General Workflow for this compound Isolation node_ferm 1. Fungal Fermentation (Liquid Culture) node_extr 2. Solvent Extraction (Ethyl Acetate) node_ferm->node_extr node_conc 3. Concentration (Rotary Evaporation) node_extr->node_conc node_frac 4. Column Chromatography (Silica Gel) node_conc->node_frac node_hplc 5. Preparative HPLC (e.g., C18 Column) node_frac->node_hplc node_pure 6. Pure this compound node_hplc->node_pure node_char 7. Structural Analysis (NMR, MS) node_pure->node_char

References

The Architects of Isocoumarins: A Technical Guide to Polyketide Synthase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarins represent a diverse class of polyketide natural products with a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The biosynthesis of these compounds is orchestrated by a fascinating family of enzymes known as polyketide synthases (PKSs). This technical guide provides an in-depth exploration of the pivotal role of PKSs in isocoumarin formation, detailing the enzymatic machinery, biosynthetic pathways, and the experimental methodologies used to elucidate these complex processes. Through a combination of detailed explanations, structured data, and visual diagrams, this document serves as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and medicinal chemistry.

Introduction to this compound Biosynthesis and Polyketide Synthases

Isocoumarins are a class of lactone-containing secondary metabolites produced by a variety of organisms, most notably fungi.[1][2] Their core structure, 1H-2-benzopyran-1-one, is assembled by polyketide synthases, large multienzyme complexes that bear striking similarities to fatty acid synthases.[3] The structural diversity of isocoumarins arises from the programmed series of condensation and modification reactions catalyzed by the PKS, followed by the action of tailoring enzymes encoded within the same biosynthetic gene cluster (BGC).[1][4]

Fungal isocoumarins are predominantly synthesized by Type I iterative PKSs (iPKSs) . These are large, single polypeptide chains containing multiple catalytic domains. The "iterative" nature means that a single set of domains is used multiple times to construct the polyketide backbone.[3] Based on the degree of reduction of the β-keto groups during chain elongation, these PKSs are categorized as:

  • Non-Reducing PKSs (NR-PKSs): These enzymes perform no reduction of the β-keto groups, leading to a poly-β-keto chain that readily undergoes cyclization and aromatization. Most aromatic polyketides, including many isocoumarins, are synthesized by NR-PKSs.[1][5]

  • Partially Reducing (PR-PKSs) and Highly Reducing (HR-PKSs): These contain additional domains that can reduce the β-keto group to a hydroxyl, which can be further dehydrated to a double bond and then reduced to a saturated carbon-carbon bond.[4]

The Polyketide Synthase Machinery: Domains and their Functions

A typical fungal NR-PKS involved in this compound biosynthesis is a modular protein with a conserved architecture of catalytic domains. Each domain performs a specific function in the assembly-line process of polyketide synthesis.[1][6][7]

Table 1: Key Domains of Non-Reducing Polyketide Synthases in this compound Biosynthesis

DomainAbbreviationFunction
Starter Unit: Acyl-CoA TransacylaseSATSelects and loads the starter unit (typically acetyl-CoA) onto the ACP domain.
KetosynthaseKSCatalyzes the decarboxylative Claisen condensation between the growing polyketide chain (bound to the KS) and the extender unit (bound to the ACP). This is the chain elongation step.[3]
AcyltransferaseATSelects and transfers the extender unit (typically malonyl-CoA) from Coenzyme A to the Acyl Carrier Protein.[3]
Product TemplatePTFolds the nascent polyketide chain into a specific conformation, guiding the regioselectivity of the initial cyclization reactions.[5]
Acyl Carrier ProteinACPCovalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.[3]
Thioesterase / Claisen CyclaseTE/CLCCatalyzes the final cyclization and release of the polyketide product from the PKS. In this compound synthesis, this domain often performs an intramolecular Claisen condensation to form the lactone ring.[8][9][10]

The Biosynthetic Pathway of Isocoumarins: A Step-by-Step Process

The formation of an this compound by an NR-PKS is a highly orchestrated process. The following diagram illustrates the general workflow from gene to final product.

Isocoumarin_Biosynthesis_Workflow cluster_0 Genetic Level cluster_1 Translational & Post-Translational Level cluster_2 Biosynthesis on the PKS Assembly Line cluster_3 Post-PKS Modification BGC This compound Biosynthetic Gene Cluster (BGC) PKS_gene PKS Gene BGC->PKS_gene Tailoring_genes Tailoring Enzyme Genes (e.g., P450s, MTs) BGC->Tailoring_genes PKS_protein Inactive PKS Apoenzyme PKS_gene->PKS_protein Transcription & Translation Tailoring_enzymes Tailoring Enzymes Tailoring_genes->Tailoring_enzymes Transcription & Translation Holo_PKS Active Holo-PKS PKS_protein->Holo_PKS Post-translational Modification PKS_protein->Holo_PKS PPTase Phosphopantetheinyl Transferase (PPTase) PPTase->Holo_PKS Polyketide_Chain ACP-Bound Poly-β-keto Chain Holo_PKS->Polyketide_Chain Starter Starter Unit (e.g., Acetyl-CoA) Starter->Polyketide_Chain Loading (SAT) Extender Extender Units (e.g., Malonyl-CoA) Extender->Polyketide_Chain Chain Elongation (KS, AT, ACP) Cyclization Folding & Cyclization (PT & TE/CLC domains) Polyketide_Chain->Cyclization Isocoumarin_Core Released this compound Core Cyclization->Isocoumarin_Core Release Final_Product Mature this compound Derivatives Isocoumarin_Core->Final_Product Hydroxylation, Methylation, etc. Tailoring_enzymes->Final_Product

Figure 1: General workflow of this compound biosynthesis.

The process can be broken down into four main stages:

  • Initiation: The SAT domain selects a starter unit, usually acetyl-CoA, and loads it onto the ACP domain.

  • Elongation: The core domains (KS, AT, ACP) work iteratively. In each cycle, the AT domain loads a malonyl-CoA extender unit onto the ACP. The KS domain then catalyzes a decarboxylative Claisen condensation, extending the polyketide chain by two carbons.

  • Cyclization and Release: After a programmed number of elongation cycles, the full-length poly-β-keto chain is folded into a specific conformation by the PT domain. The TE/CLC domain then catalyzes the final intramolecular cyclization (a Claisen or aldol condensation) to form the characteristic δ-lactone ring of the this compound and releases the product from the PKS.

  • Post-PKS Tailoring: The released this compound core is then further modified by tailoring enzymes (e.g., P450 monooxygenases, methyltransferases, glycosyltransferases) to produce the final, structurally diverse this compound derivatives.

Regulation of this compound Biosynthesis

The production of isocoumarins, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The expression of PKS and other genes within the BGC is often silent under standard laboratory conditions and is triggered by specific environmental cues or developmental stages.

Regulation_Pathway Env_Signals Environmental Signals (e.g., Nitrogen limitation, pH, light) LaeA LaeA (Global Regulator) Env_Signals->LaeA VeA VeA (Velvet Complex) Env_Signals->VeA Chromatin Chromatin State (Heterochromatin) LaeA->Chromatin Remodeling PKS_Cluster This compound BGC (PKS & Tailoring Genes) LaeA->PKS_Cluster Activation VeA->Chromatin Remodeling VeA->PKS_Cluster Activation Histone_Mod Histone Methylation (e.g., H3K9me3) Chromatin->Histone_Mod Chromatin->PKS_Cluster Repression TF Pathway-Specific Transcription Factor (TF) TF->PKS_Cluster Activation Isocoumarin_Prod This compound Production PKS_Cluster->Isocoumarin_Prod

Figure 2: Simplified regulatory network for secondary metabolism in fungi.

Key regulatory elements include:

  • Global Regulators: Proteins like LaeA and the Velvet complex (containing VeA) act as master switches, controlling the expression of multiple secondary metabolite clusters in response to environmental signals.[4]

  • Chromatin Remodeling: LaeA is thought to function by altering chromatin structure, making silent gene clusters accessible for transcription. This often involves modifying histone methylation states, such as reducing the repressive H3K9 trimethylation mark.[4]

  • Pathway-Specific Transcription Factors: Most BGCs contain their own transcription factors that directly bind to the promoter regions of the biosynthetic genes, providing a finer level of control.[4]

Quantitative Data in this compound Research

Quantitative analysis is essential for characterizing the output of biosynthetic pathways and the biological effects of the resulting compounds.

Table 2: Bioactivity of Fusamarin this compound Derivatives from Fusarium mangiferae

CompoundCell LineIC₅₀ (µM)Reference
Fusamarin Derivative 7HT292.2[4]
Fusamarin Derivative 8HT291.0[4]
Fusamarin Derivatives 6-9HepG2Moderate (1-50)[4]

Table 3: Relative Production of Isocoumarins in Engineered Fusarium Strains

StrainGenetic ModificationRelative Production LevelReference
FmWTWild-Type1.0 (arbitrarily set)[4]
Δfmkmt1Deletion of H3K9 methyltransferaseSignificantly decreased[4]
OE::FMAN_15220Overexpression of pathway-specific TFSignificantly increased[4]

Table 4: Representative Enzyme Kinetic Parameters for PKS Domains

Note: Specific kinetic data for this compound-producing PKSs are limited. The following values are from homologous PKS or related enzymes to illustrate typical ranges.

Enzyme/DomainSubstrateK_M_ (µM)k_cat_ (min⁻¹)Reference
Aspergillus sojae MetE (for comparison)(6S)-5-methyl-tetrahydropteroyl-L-glutamate₃0.83.3[11]
EqiS Reductase Domain (catalyzes Dieckmann condensation)Synthetic substrate analog-~900 (15 s⁻¹)[12]

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the function of PKSs and their role in this compound formation involves a multi-faceted approach combining molecular biology, analytical chemistry, and bioinformatics.

Experimental Workflow for BGC Characterization

The following diagram outlines a typical workflow for identifying and characterizing a novel this compound BGC.

Experimental_Workflow Genome Fungal Genome Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome->Bioinformatics Putative_BGC Identify Putative This compound BGC Bioinformatics->Putative_BGC Gene_KO Gene Knockout (e.g., PKS gene) Putative_BGC->Gene_KO Gene_OE Gene Overexpression (e.g., TF gene) Putative_BGC->Gene_OE Heterologous Heterologous Expression (e.g., in A. oryzae) Putative_BGC->Heterologous Culture Fungal Cultivation (WT vs. Mutant Strains) Gene_KO->Culture Gene_OE->Culture Heterologous->Culture Metabolomics Untargeted Metabolomics (LC-HRMS/MS) Culture->Metabolomics Comparison Comparative Analysis (Metabolic Profiles) Metabolomics->Comparison Isolation Targeted Isolation & Purification (HPLC) Comparison->Isolation Identify target compounds Structure_Eluc Structure Elucidation (NMR, HRMS) Isolation->Structure_Eluc Bioassay Bioactivity Testing Structure_Eluc->Bioassay

Figure 3: Workflow for characterization of an this compound BGC.

Detailed Methodology: Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal BGCs due to its efficient protein secretion and well-established genetic tools.[13]

  • Vector Construction:

    • The PKS gene of interest is amplified from the source organism's cDNA or gDNA.

    • The gene is cloned into an A. oryzae expression vector, typically under the control of a strong, inducible promoter (e.g., the amylase promoter, amyB).

    • The vector also contains a selectable marker (e.g., ptrA for pyrithiamine resistance).

    • Additional genes from the cluster (e.g., transcription factors, tailoring enzymes) can be cloned into the same or separate vectors.

  • Protoplast Transformation:

    • A. oryzae mycelia are grown in liquid culture.

    • The mycelia are harvested and treated with a lytic enzyme mixture (e.g., lysing enzyme from Trichoderma harzianum, cellulase) to digest the cell walls and generate protoplasts.

    • The expression vector(s) are introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Cultivation:

    • Transformed protoplasts are plated on regeneration medium containing the appropriate selective agent (e.g., pyrithiamine).

    • Resistant colonies are selected and verified by PCR.

    • Positive transformants are grown in a suitable liquid or solid fermentation medium to induce gene expression and metabolite production.

Detailed Methodology: LC-MS/MS for this compound Analysis

Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern metabolomics for detecting and quantifying natural products.

  • Sample Preparation:

    • Fungal cultures (liquid broth or agar plugs) are extracted with an organic solvent, typically ethyl acetate.

    • The organic extract is dried under reduced pressure and re-dissolved in a suitable solvent (e.g., methanol).

    • The sample is filtered through a 0.22 µm filter prior to injection.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve ionization.

    • Gradient Example: Start at 5-30% B, ramp to 80-100% B over 4-7 minutes, hold for 1-2 minutes, then return to initial conditions.[14]

    • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes is recommended to capture a wider range of compounds.

    • MS Parameters (Example): [14]

      • Capillary Voltage: 2.0 - 3.0 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 450 °C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 700 L/h

    • Data Acquisition: Data-dependent acquisition (DDA) is often used, where the instrument performs a full MS1 scan followed by MS/MS fragmentation of the most abundant ions in that scan.

Conclusion and Future Directions

The study of polyketide synthases and their role in this compound biosynthesis is a vibrant field with significant implications for drug discovery and synthetic biology. The combination of genomics, molecular biology, and advanced analytical techniques has enabled the discovery and characterization of numerous novel biosynthetic pathways. Future efforts will likely focus on:

  • Engineering PKSs: Rational engineering of PKS domains to produce novel, "unnatural" this compound derivatives with improved therapeutic properties.

  • High-Throughput Screening: Developing more efficient methods for activating silent BGCs and screening for new bioactive compounds.

  • In Vitro Reconstitution: Reconstituting entire biosynthetic pathways in vitro to gain a deeper understanding of enzyme kinetics and mechanisms.

This guide provides a foundational understanding of the core principles and techniques in the field, empowering researchers to further explore and harness the biosynthetic potential of these remarkable enzymatic assembly lines.

References

The Fungal Treasure Trove: A Technical Guide to the Discovery and Isolation of Novel Isocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi, a kingdom of eukaryotic organisms, have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, isocoumarin derivatives stand out as a significant class of polyketides with a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of novel this compound derivatives from fungal sources, detailing experimental protocols and presenting key data for researchers in natural product chemistry and drug development.

The Landscape of Fungal Isocoumarins: A Quantitative Overview

The chemical diversity of isocoumarins isolated from fungi is vast, with numerous novel compounds being discovered regularly from various fungal genera, particularly Aspergillus, Penicillium, and Fusarium.[1][2][4][5][6][7][8][9][10][11][12] These compounds exhibit a range of biological activities, as summarized in the tables below.

Table 1: Novel this compound Derivatives from Fungi and Their Biological Activities

Compound NameFungal SourceHost/SubstrateReported Biological ActivityReference(s)
Gymnopalynes A and BGymnopus sp.BasidiomyceteWeak to moderate antimicrobial activity[1][2]
Botryospyrones A–DBotryosphaeria ramosa L29Leaf of Myoporum bontioidesAntifungal activity against phytopathogenic fungi[1][2]
Aspergisocoumarins A-CAspergillus sp. HN15-5DMangrove plant Acanthus ilicifoliusCytotoxicity against MDA-MB-435 cancer cells[6]
Penicimarins A–FPenicillium sp. MWZ14-4Marine SpongeAntibacterial and cytotoxic activities[10]
Terrecoumarins A-CPenicillium oxalicum 0403Plant endophyteAnti-tobacco mosaic virus (anti-TMV) activity[12]
(S)-6,8-dihydroxy-5-(methoxymethyl)-3,7-dimethylisochroman-1-onePenicillium sp. YYSJ-3Mangrove plant Heritiera littoralisα-Glucosidase inhibitory activity[4][7]
(S)-6,8-dihydroxy-3,5,7-trimethyl-isochroman-1-onePenicillium sp. YYSJ-3Mangrove plant Heritiera littoralisα-Glucosidase inhibitory activity[4][7]
(R)-2-chloro-3-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl) propyl acetatePenicillium sp. YYSJ-3Mangrove plant Heritiera littoralisPromising α-glucosidase inhibitory activity[4][7]
FusamarinsFusarium mangiferaePlant pathogenModerate cytotoxicity[5]
Versicoumarins A, B, and CAspergillus versicolorEndophytic fungusModerate to strong cytotoxic effects[1][2]

Table 2: Quantitative Bioactivity Data of Selected Fungal this compound Derivatives

CompoundBiological ActivityAssayResult (IC₅₀ / MIC in µM)Reference(s)
Aspergthis compound ACytotoxicityMTT assay vs. MDA-MB-4355.08 ± 0.88[6]
Aspergthis compound BCytotoxicityMTT assay vs. MDA-MB-4354.98 ± 0.74[6]
Penicifuran AAntibacterialMIC vs. Staphylococcus albus3.13[10][13]
Versicoumarin ACytotoxicityMTT assay vs. MCF74.0[1][2]
Versicoumarin ACytotoxicityMTT assay vs. A5493.8[1][2]
Compound 3 from Penicillium sp. YYSJ-3α-Glucosidase InhibitionEnzyme inhibition assayStronger than 1-deoxynojirimycin (IC₅₀ 141.2)[7]
Botryospyrones A-CAntifungalMIC vs. phytopathogenic fungi105.8 - 900[1][2]
This compound-triazole hybridCytotoxicityMTT assay vs. PC3 (Prostate)0.34[14]
Coumarin-pyrazole hybridCytotoxicityMTT assay vs. DU-145 (Prostate)7[14]

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation of novel this compound derivatives is a meticulous process that begins with fungal cultivation and concludes with the purification and structural elucidation of the target molecules.

Fungal Culture and Fermentation

The production of secondary metabolites, including isocoumarins, is highly dependent on the fungal strain and the culture conditions.

Materials:

  • Selected fungal strain (e.g., from a culture collection or a freshly isolated endophyte).

  • Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth (MEA/MEB), Czapek-Dox medium).[15]

  • Sterile Petri dishes, flasks, or bioreactors.

  • Incubator with temperature and agitation control.

Protocol:

  • Strain Activation: Activate the fungal strain from a glycerol stock or a culture slant by inoculating it onto a fresh agar plate.[15] Incubate at the optimal temperature for the specific fungus (typically 25-30°C) until sufficient growth is observed.

  • Seed Culture: Inoculate a small volume of liquid medium with the activated fungus. Incubate with shaking to promote mycelial growth.[9]

  • Production Culture: Transfer the seed culture to a larger volume of production medium. The choice between solid or liquid fermentation depends on the fungal strain and the target compounds.[9]

  • Incubation: Incubate the production culture for a period ranging from several days to a few weeks, monitoring for the production of the desired metabolites.[9]

Extraction of this compound Derivatives

The goal of the extraction process is to efficiently recover the secondary metabolites from the fungal biomass and/or the culture broth.

Materials:

  • Fungal culture (broth and/or mycelia).

  • Organic solvents (e.g., ethyl acetate, methanol, acetone, dichloromethane).[16]

  • Separatory funnel or filtration apparatus.

  • Rotary evaporator.

Protocol:

  • Separation: If using a liquid culture, separate the mycelia from the broth by filtration or centrifugation.[9]

  • Solvent Extraction:

    • Culture Broth: Extract the filtered broth with an immiscible organic solvent such as ethyl acetate in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.[16]

    • Mycelia: The mycelia can be extracted by soaking in a polar solvent like methanol or acetone, followed by filtration. The solvent is then evaporated, and the residue can be further partitioned between water and a less polar solvent.[16][17]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[18]

Isolation and Purification

The crude extract is a complex mixture of compounds that requires further separation to isolate the pure this compound derivatives. This is typically achieved through a series of chromatographic techniques.

Materials:

  • Crude fungal extract.

  • Silica gel, Sephadex LH-20, or C18 reversed-phase silica for column chromatography.[16]

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water).

  • Column chromatography setup.

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative).[9]

Protocol:

  • Initial Fractionation: The crude extract is often subjected to an initial fractionation using Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is used to separate the compounds into fractions of varying polarity.[16]

  • Bioassay-Guided Fractionation (Optional): If the goal is to isolate bioactive compounds, each fraction can be tested for the desired biological activity. The active fractions are then selected for further purification.[19]

  • Further Column Chromatography: The active or promising fractions are further purified using other chromatographic techniques such as Sephadex LH-20 column chromatography (for size exclusion) or reversed-phase column chromatography.[16]

  • High-Performance Liquid Chromatography (HPLC): The final purification step is often performed using preparative HPLC on a C18 column. This technique provides high resolution and yields pure compounds.[9]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[5][15]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.[5][15]

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure and absolute stereochemistry.[20]

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex workflows and biological pathways. The following sections provide Graphviz diagrams to illustrate key aspects of this compound discovery.

Experimental Workflow

The overall process of discovering and isolating novel isocoumarins from fungi can be visualized as a logical sequence of steps.

experimental_workflow cluster_collection Fungal Source and Culture cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_elucidation Structure Elucidation cluster_activity Bioactivity Assessment fungal_source Fungal Source (e.g., Endophyte, Marine-derived) culture Fungal Culture & Fermentation fungal_source->culture extraction Solvent Extraction culture->extraction fractionation Column Chromatography (e.g., Silica Gel) extraction->fractionation bioassay Bioassay-Guided Fractionation (Optional) fractionation->bioassay hplc Preparative HPLC fractionation->hplc Direct to HPLC bioassay->hplc pure_compound Pure this compound Derivative hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Novel Structure Determination spectroscopy->structure bioactivity_testing Biological Activity Testing (e.g., Antimicrobial, Cytotoxicity) structure->bioactivity_testing

A generalized workflow for the discovery and isolation of novel isocoumarins.
Biosynthesis of Isocoumarins

Isocoumarins are polyketides, biosynthesized via the polyketide synthase (PKS) pathway. This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes cyclization and other modifications to form the this compound core.[1][4][21]

biosynthesis_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization isocoumarin_core This compound Core cyclization->isocoumarin_core tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) isocoumarin_core->tailoring_enzymes novel_derivatives Novel this compound Derivatives tailoring_enzymes->novel_derivatives

A simplified schematic of the this compound biosynthetic pathway in fungi.
Potential Signaling Pathways Modulated by Isocoumarins

Some this compound and coumarin derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7][13][22][23]

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival This compound This compound Derivative This compound->pi3k inhibits This compound->akt inhibits

Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Conclusion

The discovery and isolation of novel this compound derivatives from fungi continue to be a promising avenue for the development of new therapeutic agents. The diverse chemical structures and significant biological activities of these compounds underscore the importance of continued exploration of fungal biodiversity. The systematic application of the experimental protocols outlined in this guide, combined with bioassay-guided fractionation and modern spectroscopic techniques, will undoubtedly lead to the discovery of more novel and potent isocoumarins. Further investigation into their mechanisms of action and the signaling pathways they modulate will be crucial for translating these natural products into clinical applications.

References

Spectroscopic Characterization of Isocoumarin Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize isocoumarin scaffolds, a class of naturally occurring benzopyrone derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The accurate elucidation of their chemical structures is a critical step in the discovery and development of new therapeutic agents. This document outlines the principles and methodologies for the analysis of isocoumarins using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For isocoumarins, ¹H and ¹³C NMR are fundamental for identifying the substitution pattern on the aromatic ring and the nature of the substituents.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key characteristic signals for the this compound scaffold are summarized in Table 1. The chemical shifts are influenced by the presence of electron-donating or electron-withdrawing groups on the benzopyrone core.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring is a particularly distinctive signal. Table 1 includes typical chemical shift ranges for the carbon atoms of the this compound core.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C-1-160-170Lactone carbonyl carbon.
C-36.2 - 6.5 (d)100-115Olefinic proton, typically a doublet.
C-47.0 - 8.0 (d)140-150Olefinic proton, typically a doublet.
C-4a-115-125Quaternary carbon.
C-57.0 - 7.8 (m)120-135Aromatic proton.
C-66.8 - 7.5 (m)115-130Aromatic proton.
C-77.0 - 7.8 (m)120-135Aromatic proton.
C-86.9 - 7.6 (m)110-125Aromatic proton.
C-8a-150-160Quaternary carbon.

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

The fragmentation of the this compound ring system under electron ionization (EI) often involves the characteristic loss of carbon monoxide (CO) and carbon dioxide (CO₂). The exact fragmentation pattern is highly dependent on the nature and position of substituents on the this compound scaffold.

Table 2: Common Mass Spectral Fragmentations of Isocoumarins

FragmentationNeutral Lossm/z of Fragment IonComments
DecarbonylationCO[M-28]⁺A common fragmentation pathway for lactones.
DecarboxylationCO₂[M-44]⁺Loss of the lactone carbonyl and oxygen.
Retro-Diels-AlderVariesVariesCan occur depending on the substitution pattern.
Loss of SubstituentsVariesVariesFragmentation of side chains provides structural clues.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For isocoumarins, the most prominent absorption band is typically from the stretching vibration of the lactone carbonyl group.

Table 3: Characteristic IR Absorption Frequencies for Isocoumarins

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (lactone)1700 - 1750Strong
C=C (aromatic)1500 - 1600Medium to Strong
C-O (lactone)1200 - 1300Strong
C-H (aromatic)3000 - 3100Medium to Weak

Note: The exact position of the absorption bands can be influenced by conjugation and substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the this compound scaffold. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic groups.

Table 4: Typical UV-Vis Absorption Maxima for Isocoumarins

Electronic TransitionWavelength Range (nm)
π → π*250 - 350

Note: The absorption maxima can shift to longer wavelengths (bathochromic shift) with increased conjugation or the presence of electron-donating groups.

Experimental Protocols

NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: ~220 ppm.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mobile phase.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Analysis Parameters:

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Infusion: Direct infusion or coupled with liquid chromatography (LC).

  • Mass Range: Scan a range appropriate for the expected molecular weight of the this compound.

  • Collision Energy (for MS/MS): Varies depending on the compound, typically ramped to obtain fragmentation information.

ATR-IR Spectroscopy

Instrumentation:

  • An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Collect a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Instrumentation:

  • A UV-Vis spectrophotometer.

Sample Preparation and Analysis:

  • Prepare a stock solution of the this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

  • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 for the most intense peak.

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill the second cuvette with the sample solution.

  • Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).

  • The instrument will automatically subtract the absorbance of the blank from the sample.

Signaling Pathways and Experimental Workflows

Isocoumarins are known to interact with various biological pathways. For instance, some this compound derivatives have been shown to inhibit the Wnt signaling pathway, which is implicated in cancer. The biosynthesis of isocoumarins typically follows the polyketide pathway.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Spectroscopic Characterization cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture/ Synthesis Extraction Extraction Fungal_Culture->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS) Chromatography->MS IR IR Spectroscopy Chromatography->IR UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis Structure Final Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

General workflow for this compound characterization.

biosynthesis_pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/ Lactonization Polyketide_Chain->Cyclization Isocoumarin_Core This compound Scaffold Cyclization->Isocoumarin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Isocoumarin_Core->Tailoring_Enzymes Isocoumarin_Derivatives Diverse this compound Derivatives Tailoring_Enzymes->Isocoumarin_Derivatives

Simplified this compound biosynthesis pathway.

wnt_pathway_inhibition cluster_pathway Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex β-catenin Destruction Complex Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription This compound This compound Derivative This compound->Destruction_Complex potential target This compound->beta_catenin potential target

Inhibition of the Wnt signaling pathway by isocoumarins.

Isocoumarin Derivatives: A Technical Guide to Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins are a class of naturally occurring benzopyrone compounds that have garnered significant attention in medicinal chemistry and drug discovery. Structurally isomeric to coumarins, isocoumarins possess a 1H-2-benzopyran-1-one core and exhibit a wide array of pharmacological activities. Their diverse biological profiles, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of isocoumarin derivatives with notable therapeutic potential, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents by targeting multiple cellular processes critical for cancer development and progression. Their mechanisms of action often involve the modulation of key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Prominent Anticancer this compound Derivatives

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Notable examples include Bergenin and 6-Methoxymellein, which have shown promising activity against breast, cervical, lung, and liver cancer cells.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected this compound derivatives against various human cancer cell lines.

This compound DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Bergenin MCF-7Breast Adenocarcinoma135.06 µg/mL--
HeLaCervical Adenocarcinoma-Doxorubicin-
A54

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Disubstituted Isocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins are a class of naturally occurring lactone compounds that form the core structure of many biologically active molecules. The 3,4-disubstituted isocoumarin scaffold, in particular, is of significant interest to medicinal chemists and drug development professionals due to its prevalence in compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and versatile synthetic methods to access these complex structures is crucial for the exploration of new therapeutic agents.

These application notes provide a detailed overview of prominent and effective methods for the synthesis of 3,4-disubstituted isocoumarins. This document outlines detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction pathways and workflows to aid in understanding and implementation.

Key Synthetic Methodologies

Several powerful synthetic strategies have been developed for the construction of the 3,4-disubstituted this compound core. The most notable and widely employed methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This category encompasses versatile and widely used methods such as the Heck and Sonogashira reactions, which allow for the formation of key carbon-carbon bonds, followed by cyclization to the this compound ring system.

  • Rhodium-Catalyzed C-H Activation/Annulation: This modern and atom-economical approach enables the direct formation of the this compound scaffold from readily available starting materials, such as benzoic acids or their derivatives, through the activation of otherwise inert C-H bonds.

  • Domino Reactions: These elegant one-pot procedures combine multiple reaction steps in a single operation, offering high efficiency and reduced waste. Domino strategies for this compound synthesis often involve a cascade of bond-forming events to rapidly assemble the bicyclic core.

Method 1: Palladium-Catalyzed Heck Reaction

The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the arylation of alkenes. In the context of 3,4-disubstituted this compound synthesis, this reaction is typically employed to couple an o-halobenzoic acid derivative with an alkene, followed by an intramolecular cyclization to form the lactone ring.

Experimental Protocol: Heck-Matsuda Reaction for 3-Aryl-3,4-dihydroisocoumarins

This protocol describes an efficient Heck-Matsuda reaction for the synthesis of 3-aryl-3,4-dihydroisocoumarins from an ortho-carboxybenzenediazonium salt and various styrenes. The electronic nature of the substituent on the styrene dictates the regioselectivity of the cyclization.

Materials:

  • ortho-Carboxybenzenediazonium salt

  • Substituted styrene

  • Palladium acetate (Pd(OAc)₂)

  • Aqueous ethanol

Procedure:

  • In an open flask, dissolve the ortho-carboxybenzenediazonium salt and the substituted styrene in aqueous ethanol.

  • Add palladium acetate (1 mol%) to the reaction mixture.

  • Heat the reaction mixture to approximately 80°C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The cyclization may occur in situ or require the addition of an acid or base depending on the electronic nature of the styrene substituent (electron-donating groups on the styrene tend to favor this compound formation).

  • Isolate the product by extraction and purify by column chromatography.

Quantitative Data
EntryStyrene Substituent (R)ProductYield (%)
1Phenyl3-Phenyl-3,4-dihydrothis compound85
24-Methoxyphenyl3-(4-Methoxyphenyl)-3,4-dihydrothis compound45
34-Acetoxyphenyl3-(4-Acetoxyphenyl)-3,4-dihydrothis compound63

Workflow Diagram

Heck_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product Start1 o-Carboxybenzenediazonium Salt Heck Heck-Matsuda Reaction (Pd(OAc)₂, aq. EtOH, ~80°C) Start1->Heck Start2 Substituted Styrene Start2->Heck Cyclize Intramolecular Lactonization Heck->Cyclize Product 3,4-Disubstituted This compound Cyclize->Product

Caption: Heck-Matsuda reaction workflow for this compound synthesis.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp²)-C(sp) bonds. For this compound synthesis, an o-iodobenzoic acid is coupled with a terminal alkyne, and the resulting 2-alkynylbenzoic acid undergoes a subsequent cyclization to yield the 3,4-disubstituted this compound.

Experimental Protocol: Sonogashira Coupling of o-Iodobenzoic Acid with Terminal Alkynes

This protocol describes a one-pot Sonogashira coupling and cyclization of o-iodobenzoic acid with various terminal alkynes to produce 3-substituted isocoumarins. The use of a Pd/C catalyst offers advantages in terms of handling and recovery.

Materials:

  • o-Iodobenzoic acid

  • Terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a reaction flask, add o-iodobenzoic acid, the terminal alkyne, 10% Pd/C, CuI, and PPh₃.

  • Add ethanol as the solvent, followed by triethylamine.

  • Heat the reaction mixture and stir.

  • Monitor the reaction by TLC. The reaction typically results in the direct formation of the this compound product.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data
EntryAlkyne (R)ProductYield (%)
1Phenylacetylene3-Phenylthis compound85
21-Hexyne3-Butylthis compound78
33,3-Dimethyl-1-butyne3-(tert-Butyl)this compound75
4(Trimethylsilyl)acetylene3-(Trimethylsilyl)this compound82

Reaction Pathway Diagram

Sonogashira_Reaction cluster_reactants Reactants cluster_coupling Sonogashira Coupling cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Reactant1 o-Iodobenzoic Acid Coupling Pd/C, CuI, PPh₃, Et₃N, EtOH Reactant1->Coupling Reactant2 Terminal Alkyne Reactant2->Coupling Intermediate 2-Alkynylbenzoic Acid (in situ) Coupling->Intermediate Cyclization 6-endo-dig Lactonization Intermediate->Cyclization Product 3,4-Disubstituted This compound Cyclization->Product

Caption: Sonogashira coupling and cyclization pathway.

Method 3: Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the synthesis of isocoumarins. This approach allows for the direct coupling of benzoic acid derivatives with various partners, such as alkynes or diazo compounds, to construct the this compound core.

Experimental Protocol: Rh(III)-Catalyzed Annulation of Benzoic Acids with Internal Alkynes

This protocol details the synthesis of 3,4-disubstituted isocoumarins through the Rh(III)-catalyzed C-H activation and annulation of benzoic acids with internal alkynes.[1][2]

Materials:

  • Substituted benzoic acid

  • Unsymmetrical internal alkyne

  • [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a screw-cap vial, combine the benzoic acid (1.0 equiv), internal alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add acetic acid (1.0 equiv) and 1,2-dichloroethane as the solvent.

  • Seal the vial and heat the reaction mixture at 100°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
EntryBenzoic AcidAlkyneProductYield (%)
1Benzoic acid1-Phenyl-1-propyne3-Methyl-4-phenylthis compound92
24-Methoxybenzoic acid1-Phenyl-1-propyne7-Methoxy-3-methyl-4-phenylthis compound85
34-Chlorobenzoic acid1-Phenyl-1-propyne7-Chloro-3-methyl-4-phenylthis compound88
4Benzoic acid1,2-Diphenylacetylene3,4-Diphenylthis compound95

Catalytic Cycle Diagram

Rh_Catalyzed_Cycle cluster_cycle Rhodium Catalytic Cycle Rh_cat [Cp*Rh(III)] Intermediate1 Rhodacycle Intermediate Rh_cat->Intermediate1 C-H Activation Benzoic_acid Benzoic Acid Benzoic_acid->Intermediate1 Intermediate2 Alkyne Insertion Intermediate Intermediate1->Intermediate2 Coordinative Insertion Alkyne Internal Alkyne Alkyne->Intermediate2 Intermediate3 Vinyl-Rh Intermediate Intermediate2->Intermediate3 Rearrangement Product_release Reductive Elimination Intermediate3->Product_release Product_release->Rh_cat Regeneration This compound 3,4-Disubstituted This compound Product_release->this compound

Caption: Rh(III)-catalyzed C-H activation/annulation cycle.

Method 4: Domino Synthesis

Domino reactions, also known as cascade or tandem reactions, are chemical processes that involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates. This approach is highly efficient and aligns with the principles of green chemistry.

Experimental Protocol: Copper-Catalyzed Domino Synthesis from o-Halobenzoic Acids and 1,3-Diketones

This protocol describes a copper(I)-catalyzed domino reaction for the synthesis of 3-substituted isocoumarins from o-halobenzoic acids and 1,3-diketones.[3] This ligand-free process involves a sequence of coupling, intramolecular addition, and deacylation.

Materials:

  • o-Halobenzoic acid (I, Br, or Cl)

  • 1,3-Diketone

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine the o-halobenzoic acid (1.0 equiv), 1,3-diketone (1.5 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Add DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 90-120°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
Entryo-Halobenzoic Acid1,3-DiketoneProductYield (%)
1o-Iodobenzoic acidAcetylacetone3-Methylthis compound92
2o-Bromobenzoic acidAcetylacetone3-Methylthis compound85
3o-Iodobenzoic acidBenzoylacetone3-Phenylthis compound88
4o-Iodobenzoic acidDibenzoylmethane3,4-Diphenylthis compound75

Domino Reaction Sequence Diagram

Domino_Reaction cluster_start Starting Materials cluster_domino Domino Sequence (CuI, K₃PO₄, DMF) cluster_product Product Start1 o-Halobenzoic Acid Step1 Ullmann Coupling Start1->Step1 Start2 1,3-Diketone Start2->Step1 Step2 Intramolecular Michael Addition Step1->Step2 Step3 Deacylation Step2->Step3 Product 3,4-Disubstituted This compound Step3->Product

Caption: Copper-catalyzed domino reaction sequence.

Conclusion

The synthesis of 3,4-disubstituted isocoumarins can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the required functional group tolerance. Palladium-catalyzed cross-coupling reactions offer a robust and well-established approach. Rhodium-catalyzed C-H activation provides a modern, atom-economical alternative for direct synthesis. Domino reactions represent a highly efficient strategy for the rapid construction of the this compound core. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies toward this important class of molecules.

References

Application Note: Quantification of Isocoumarin Analogues using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocoumarins are a class of natural phenolic compounds, isomeric to coumarins, that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their therapeutic potential has led to significant interest in their study for drug discovery and development. Accurate and reliable quantification of isocoumarin analogues is crucial for pharmacokinetic studies, quality control of formulations, and standardization of herbal extracts.[1][2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, accessible, and widely used technique for this purpose.[1][3][4] This document provides a detailed protocol and validation guidelines for the quantitative analysis of this compound analogues.

Experimental Protocol: HPLC-UV Method

This section details a general reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of various this compound analogues.[5][6] Optimization of specific parameters may be required depending on the exact analogue and sample matrix.

1.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump (isocratic and gradient capabilities), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A C18 reversed-phase column is most commonly used.[2][3][7] A typical configuration is 250 mm x 4.6 mm with a 5 µm particle size.

  • Reagents: HPLC-grade solvents (Methanol, Acetonitrile, Water) and high-purity reference standards of the this compound analogues of interest.

  • Standard and Sample Preparation: Analytical balance, volumetric flasks, pipettes, syringes, and 0.2 or 0.45 µm syringe filters.

1.2. Chromatographic Conditions

The following table summarizes a typical set of starting conditions for method development.

ParameterRecommended ConditionNotes
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)This is the most common choice for coumarin and this compound analysis.[2][7]
Mobile Phase Acetonitrile and Water or Methanol and WaterBoth isocratic and gradient elution can be used.[2][3] Adding 0.1% acetic or formic acid can improve peak shape.
Elution Mode Isocratic (e.g., Methanol:Water 70:30 v/v) or GradientGradient elution (e.g., starting with 35% Acetonitrile, increasing to 100%) may be needed for complex mixtures.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2][3][8]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[2][3]
Injection Volume 20 µLThis can be optimized based on sample concentration and instrument sensitivity.[2][8]
Detection Wavelength Determined by UV Scan (typically 254-330 nm)The optimal wavelength is the absorbance maximum (λmax) of the target analogue to ensure maximum sensitivity.[1][7]

1.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][2] This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards.[1][2] A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation (e.g., from a plant extract):

    • Weigh a known amount of the sample (e.g., 1 g of powdered plant material).

    • Extract with a suitable solvent, such as methanol (e.g., 10 mL).[8]

    • Sonicate for 20-30 minutes to ensure complete extraction.[8]

    • Centrifuge the mixture to pellet solid debris.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

    • Further dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council on Harmonisation (ICH).[10]

2.1. Validation Parameters

The following table summarizes the key parameters for method validation and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).The analyte peak should be well-resolved from other peaks, and the peak should be pure (as determined by a PDA detector).[9]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve of at least 5 concentration points should yield a correlation coefficient (R²) of ≥ 0.999.[2][3]
Accuracy The closeness of the test results to the true value, typically assessed by spike-recovery experiments.Recovery should be within 98-102% for drug substances and 95-105% for formulations.[9]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).The Relative Standard Deviation (%RSD) should be ≤ 2%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[7]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), or mobile phase composition (±2%) are varied.

Visualized Workflows

3.1. General HPLC Analysis Workflow

The following diagram illustrates the standard workflow for analyzing a sample using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing Standard_Prep Prepare Standard Solutions Inject Inject Standards & Samples Standard_Prep->Inject Sample_Prep Prepare Sample (Extract, Filter) Sample_Prep->Inject HPLC_Setup Set Up HPLC (Mobile Phase, Column) HPLC_Setup->Inject Acquire Acquire Data (Chromatograms) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Analyte in Sample Acquire->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC-UV quantification.

3.2. HPLC Method Validation Workflow

This diagram outlines the logical flow for validating the analytical method according to ICH guidelines.

Validation_Workflow cluster_params Validation Parameters MethodDev Method Development Validation Method Validation MethodDev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Workflow for analytical method validation.

References

Application Notes and Protocols for the Structural Elucidation of Isocoumarin Derivatives using NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of isocoumarin derivatives. Isocoumarins are a class of natural products known for their diverse biological activities, making their precise structural characterization a critical step in drug discovery and development.

Introduction to NMR in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure of organic molecules, including complex natural products like isocoumarins.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, proton environments, connectivity, and stereochemistry of a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the unambiguous structural assignment of this compound derivatives.[2]

  • 1D NMR:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular framework.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the molecule's stereochemistry and conformation.[1][5]

General Workflow for Structural Elucidation

The structural elucidation of a novel this compound derivative using NMR spectroscopy typically follows a systematic workflow. This process involves a series of experiments and data analysis steps to piece together the molecular structure.

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Sample This compound Derivative (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube OneD 1D NMR (¹H, ¹³C) Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) OneD->TwoD Initial Data Assign1D Assign ¹H and ¹³C Signals TwoD->Assign1D Correlate2D Analyze 2D Correlations (COSY, HSQC, HMBC) Assign1D->Correlate2D Assemble Assemble Planar Structure Correlate2D->Assemble Stereochem Determine Stereochemistry (NOESY) Assemble->Stereochem Structure Final Structure Stereochem->Structure

A general workflow for the structural elucidation of this compound derivatives using NMR.

Quantitative NMR Data for this compound Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives. These values can vary depending on the specific substitution pattern of the molecule.

Table 1: Representative ¹H NMR Data for this compound Derivatives

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.2 - 7.0s or d-
H-46.1 - 6.7s or d-
H-56.8 - 7.5d8.0 - 9.0
H-67.4 - 7.8t7.5 - 8.5
H-76.6 - 7.0d7.5 - 8.5
8-OH10.0 - 12.0s-
OCH₃3.8 - 4.0s-

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CarbonChemical Shift (δ) ppm
C-1164.0 - 168.0
C-3100.0 - 110.0
C-4140.0 - 150.0
C-4a135.0 - 145.0
C-5115.0 - 125.0
C-6130.0 - 140.0
C-7110.0 - 120.0
C-8155.0 - 165.0
C-8a100.0 - 110.0
OCH₃55.0 - 60.0

Detailed Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the structural elucidation of this compound derivatives.

Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, methanol-d₄). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: zg30 or similar standard 1D proton pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Number of Scans (NS): 8-16

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf or similar gradient-selected COSY sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-8 per increment

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2 or a similar edited HSQC sequence to differentiate CH/CH₃ and CH₂ signals.

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 4-16 per increment

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence.

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-32 per increment

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph or similar gradient-selected NOESY sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-16 per increment

    • Mixing Time (d8): 300-800 ms for small molecules like isocoumarins.[5][6]

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Data Interpretation and Structure Assembly

The process of assembling the final structure of an this compound derivative involves a logical integration of all the NMR data.

data_interpretation cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR for Connectivity cluster_2d_stereo 2D NMR for Stereochemistry cluster_structure Structure Assembly H1_NMR ¹H NMR: - Chemical Shifts - Coupling Constants - Integration COSY COSY: ¹H-¹H Correlations (Spin Systems) H1_NMR->COSY C13_NMR ¹³C NMR: - Chemical Shifts - DEPT for C-type HSQC HSQC: ¹H-¹³C One-Bond Correlations C13_NMR->HSQC Fragments Identify Structural Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: ¹H-¹³C Long-Range Correlations Connect Connect Fragments HMBC->Connect NOESY NOESY: Through-Space ¹H-¹H Correlations Stereo Assign Stereochemistry NOESY->Stereo Fragments->Connect Planar Propose Planar Structure Connect->Planar Planar->Stereo Final Final Structure Stereo->Final

A logical diagram for NMR data interpretation and structure assembly.

By systematically analyzing the correlations from each NMR experiment, researchers can confidently determine the complete chemical structure of novel this compound derivatives, which is a crucial step in advancing their potential as therapeutic agents.

References

Application of Isocoumarins as Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Isocoumarins, structural isomers of the well-documented carbonic anhydrase (CA) inhibiting coumarins, have emerged as a promising class of selective inhibitors targeting tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[1][2][3][4] These isoforms play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation. The selective inhibition of hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II presents a significant advantage in the development of targeted anticancer therapies.[1][2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and drug development professionals interested in the evaluation of isocoumarins as carbonic anhydrase inhibitors.

Mechanism of Action: A Prodrug Approach

Isocoumarins are believed to function as prodrug inhibitors.[1][2][4] It is hypothesized that the lactone ring of the isocoumarin scaffold undergoes hydrolysis, catalyzed by the esterase activity of the carbonic anhydrase enzyme itself.[1][2][4] This enzymatic conversion yields 2-carboxy-phenylacetic aldehydes, which are the active inhibitory species.[1][2][4] Unlike classical sulfonamide inhibitors that coordinate directly to the zinc ion in the active site, the hydrolyzed this compound product is thought to bind at the entrance of the enzyme's active site cavity, effectively occluding it.[1][5] This unique mechanism of action contributes to the observed isoform selectivity.

This compound Mechanism of Action cluster_0 Extracellular Space cluster_1 Carbonic Anhydrase Active Site This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Esterase Activity of CA 2-carboxy-phenylacetic aldehyde 2-carboxy-phenylacetic aldehyde Hydrolysis->2-carboxy-phenylacetic aldehyde Active_Site_Entrance Active Site Entrance 2-carboxy-phenylacetic aldehyde->Active_Site_Entrance Binding Inhibition Inhibition Active_Site_Entrance->Inhibition

Figure 1: Proposed mechanism of this compound inhibition.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory potential of various this compound derivatives has been evaluated against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data consistently demonstrates a significant selectivity for the tumor-associated isoforms hCA IX and XII.

Compound TypehCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
3-Substituted and 3,4-Disubstituted IsocoumarinsNot InhibitedNot Inhibited2.7 - 78.91.2 - 66.5[1][2][4]
This compound-Chalcone Hybrids> 100> 100Low micromolar to sub-micromolarLow micromolar to sub-micromolar[3]

Note: The less bulky this compound derivatives generally exhibit more potent inhibition, likely due to better accommodation within the enzyme's active site.[1]

Experimental Protocols

The primary method for determining the inhibitory activity of isocoumarins against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol outlines the measurement of the catalytic activity of carbonic anhydrase through its CO₂ hydration reaction and the determination of inhibition constants for this compound compounds.

1. Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII).

  • Inhibitors: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: 20 mM HEPES or TRIS, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Ionic Strength Adjuster: 20 mM Na₂SO₄.

  • Substrate: CO₂ solutions of varying concentrations (1.7 to 17 mM), prepared by bubbling CO₂ gas into deionized water.

  • Instrumentation: Stopped-flow spectrophotometer.

2. Enzyme Preparation:

  • Prepare a stock solution of the purified hCA isoform in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

3. Inhibitor Preparation:

  • Prepare a series of dilutions of the this compound inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all assays and should not exceed 1% to avoid affecting enzyme activity.

4. Pre-incubation:

  • Due to the prodrug nature of isocoumarins, a pre-incubation step is crucial to allow for the hydrolysis of the lactone ring.[1]

  • Incubate the enzyme with the this compound inhibitor for a minimum of 6 hours at room temperature. For other classes of inhibitors, a 15-minute incubation is often sufficient.[6]

5. Assay Procedure:

  • Set the stopped-flow instrument to monitor the change in absorbance of the pH indicator (Phenol Red) at its absorbance maximum (557 nm).

  • One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor mixture (after pre-incubation).

  • The other syringe is loaded with the CO₂ solution and the pH indicator in the assay buffer.

  • Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.

  • Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds.

  • For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

  • The uncatalyzed rate of CO₂ hydration (in the absence of enzyme) is measured and subtracted from the total observed rates.

6. Data Analysis:

  • The initial velocities are plotted against the substrate (CO₂) concentration to determine the kinetic parameters.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model using specialized software.

Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Buffer) Start->Prepare_Reagents Pre_incubation Pre-incubation (Enzyme + this compound, 6h) Prepare_Reagents->Pre_incubation Load_Syringes Load Stopped-Flow Syringes Pre_incubation->Load_Syringes Initiate_Reaction Initiate Reaction (Rapid Mixing) Load_Syringes->Initiate_Reaction Measure_Absorbance Measure Absorbance Change (Phenol Red at 557 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Kᵢ) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for CA inhibition assay.

Logical Relationships in Drug Discovery

The development of isocoumarins as selective CA inhibitors follows a logical progression from initial screening to potential therapeutic application.

Drug Discovery Logic Compound_Library This compound Library In_Vitro_Screening In Vitro Screening (hCA I, II, IX, XII) Compound_Library->In_Vitro_Screening Selectivity_Analysis Selectivity Analysis (IX/XII vs I/II) In_Vitro_Screening->Selectivity_Analysis Lead_Identification Lead Compound Identification Selectivity_Analysis->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate

Figure 3: Logical flow for this compound drug discovery.

Isocoumarins represent a novel and exciting class of carbonic anhydrase inhibitors with a distinct mechanism of action and promising selectivity for tumor-associated isoforms. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound class in the field of oncology and beyond. Further investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to advance these compounds towards clinical applications.

References

Application Notes and Protocols for Heterologous Production of Rare Isocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of rare isocoumarins using various heterologous expression systems. Isocoumarins are a class of natural products with a wide range of biological activities, making them attractive candidates for drug discovery and development. Their production in native hosts is often low, necessitating the development of robust heterologous expression platforms. This document outlines key considerations and methodologies for producing these valuable compounds in microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, Aspergillus nidulans, and Yarrowia lipolytica.

Introduction to Heterologous Isocoumarin Production

Isocoumarins are polyketides, biosynthesized by polyketide synthases (PKSs). The heterologous expression of the corresponding PKS genes in well-characterized microbial hosts offers a promising strategy for the sustainable and scalable production of rare isocoumarins. The choice of the expression host is critical and depends on factors such as the origin of the PKS gene, the complexity of the target this compound, and the requirement for post-translational modifications.

Host Organism Selection

Escherichia coli : A well-established host for heterologous protein expression due to its rapid growth and ease of genetic manipulation. It is particularly suitable for the expression of bacterial PKSs. However, challenges may arise with the expression of large, multi-domain fungal PKSs due to issues with protein folding and lack of post-translational modifications.

Saccharomyces cerevisiae : A versatile eukaryotic host that offers advantages for expressing fungal PKSs. As a eukaryote, it possesses the machinery for post-translational modifications and can be engineered to enhance the supply of precursors like acetyl-CoA and malonyl-CoA.

Aspergillus nidulans : A filamentous fungus that serves as an excellent host for the expression of other fungal PKS genes. Its close phylogenetic relationship to many this compound-producing fungi can lead to proper protein folding and modification. However, the genetic manipulation of filamentous fungi can be more complex than that of yeast or bacteria.

Yarrowia lipolytica : An oleaginous yeast known for its high flux through acetyl-CoA, a key precursor for polyketide synthesis. This makes it a particularly attractive host for achieving high titers of polyketide-derived molecules.

Data Presentation: Production of Rare Isocoumarins and Related Polyketides

The following table summarizes quantitative data from various studies on the heterologous production of rare isocoumarins and related polyketides.

CompoundHost OrganismPKS Gene/EnzymeTiter/YieldReference
Bikthis compound Escherichia coliMutated bIK (from Fusarium fujikuroi)Not specified in reviews; original paper required for data.[1]
This compound Derivatives (1-3) Aspergillus nidulansNR-PKS from Penicillium crustosumNot specified in reviews; original paper required for data.[2]
Triacetic Acid Lactone (TAL) Yarrowia lipolyticaGerbera hybrida 2-pyrone synthase (g2ps1)Up to 35.9 g/L[3][4]
3-Methyl-Orsellinic Acid Saccharomyces cerevisiaePreu3 (PKS from Preussia isomera)96.2 mg/L
6-Methylsalicylic Acid Lactone Saccharomyces cerevisiaePreu6 (PKS from Preussia isomera)162.2 mg/L

Biosynthetic Pathways and Experimental Workflows

General this compound Biosynthesis Pathway

The biosynthesis of isocoumarins is initiated by a polyketide synthase (PKS) that catalyzes the iterative condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as an extender unit). The length of the polyketide chain and subsequent cyclization reactions determine the final this compound scaffold. The presence or absence of specific domains within the PKS, such as a Claisen-type cyclase (CLC) domain, can dictate the type of this compound produced.[1]

Isocoumarin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Release polyketide_chain->cyclization This compound This compound Scaffold cyclization->this compound tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) This compound->tailoring rare_this compound Rare this compound tailoring->rare_this compound Experimental_Workflow cluster_0 Gene Identification and Cloning cluster_1 Host Engineering and Fermentation cluster_2 Product Recovery and Analysis a Identify PKS gene from native producer b Codon optimize for host a->b c Clone into expression vector b->c d Transform host organism c->d e Select positive transformants d->e f Optimize fermentation conditions e->f g Extract this compound from culture f->g h Purify by chromatography (e.g., HPLC) g->h i Characterize structure (e.g., NMR, MS) h->i

References

Application Notes & Protocols: Solid-Phase Extraction for Furanocoumarin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, most notably from the Apiaceae (parsley family) and Rutaceae (citrus family) families. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities, including phototoxicity, which is utilized in treatments for skin disorders like psoriasis and vitiligo.[1][2] However, their phototoxic nature also necessitates their removal or concentration control in certain applications, such as in cosmetics and food products.[2] Solid-phase extraction (SPE) is a widely used, efficient, and selective method for the purification and concentration of furanocoumarins from complex matrices such as plant extracts, essential oils, and cosmetic formulations.[2][3][4] This document provides detailed application notes and protocols for the solid-phase extraction of furanocoumarins.

Data Presentation: Recovery of Furanocoumarins using SPE

The following tables summarize the quantitative data on the recovery of various furanocoumarins using different solid-phase extraction methods.

Table 1: Recovery of Furanocoumarins from Heracleum sosnowskyi Extract using Normal-Phase SPE [5][6]

FuranocoumarinTotal Recovery (%)
Angelicin84.1
Psoralen66.8
Methoxsalen84.3
Bergapten77.2
  • SPE Sorbent: Strata Eco-Screen (Normal-Phase)[5][6]

  • Elution Solvents: Stepwise gradient of n-hexane and acetone[5][6]

Table 2: Recovery of Furanocoumarins from Cosmetic Samples using Reversed-Phase SPE [2][7]

FuranocoumarinRecovery Range (%)
8 Target Compounds*84 - 116
Bergamottin68 - 89
  • Includes six marker-substances proposed by the International Fragrance Association (IFRA).[2][7]

  • SPE Sorbent: Not specified, but likely a reversed-phase sorbent given the sample preparation.[2][7]

  • Sample Preparation: Extracted in methanol and diluted in 35% (v/v) methanol before SPE.[2][7]

Table 3: Recovery of Furanocoumarins from Creams and Pomades using SPE [1]

MatrixRecovery Range (%)
Creams94 - 97
Pomades94 - 96
  • Furanocoumarins Analyzed: Psoralen, Bergapten, Isopimpinellin, Pimpinellin[1]

  • SPE Sorbent and Protocol: Details not specified in the abstract.

Experimental Protocols

Protocol 1: Purification of Furanocoumarins from Plant Extracts using Normal-Phase SPE

This protocol is based on the methodology for isolating furanocoumarins from Heracleum sosnowskyi extract.[5][6]

Objective: To separate and purify individual furanocoumarins from a plant extract.

Materials:

  • SPE Cartridge: Strata Eco-Screen (1 g/3 mL, 500 mg sodium sulfate)[5]

  • Sample: Plant extract containing furanocoumarins, pre-concentrated and dissolved in n-hexane[5]

  • Solvents: n-hexane, acetone (HPLC grade)

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning: Condition the Strata Eco-Screen cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.[5]

  • Sample Loading: Load 1 mL of the pre-concentrated plant extract in n-hexane onto the conditioned cartridge.[5]

  • Fractionated Elution: Elute the furanocoumarins using a stepwise gradient of increasing acetone concentration in n-hexane. Collect the fractions in separate vials.[5]

    • Fraction 1: Elute with 4 mL of n-hexane.[5]

    • Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.[5]

    • Fractions 3-9: Elute with 1 mL of 5% acetone in n-hexane for each fraction.[5]

    • Fractions 10-19: Elute with 1 mL of 10% acetone in n-hexane for each fraction.[5]

  • Analysis: Analyze the collected fractions using a suitable analytical method, such as GC-MS or HPLC, to identify and quantify the furanocoumarins.

Expected Outcome: This procedure can effectively separate different furanocoumarins. For instance, pure angelicin was reported to be eluted in fractions 4-7, while pure methoxsalen was found in fractions 14-18.[5]

Protocol 2: General Protocol for Furanocoumarin Clean-up from Aqueous Samples using Reversed-Phase SPE

This protocol is a general guideline for purifying furanocoumarins from aqueous matrices like citrus juices or diluted cosmetic extracts, often employing C18 cartridges.[3][8]

Objective: To clean up and concentrate furanocoumarins from an aqueous sample prior to analysis.

Materials:

  • SPE Cartridge: Reversed-phase C18 cartridge

  • Sample: Aqueous sample containing furanocoumarins (e.g., citrus juice, diluted cosmetic extract)

  • Solvents: Methanol, Water (HPLC grade), Ethyl Acetate

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Activate the C18 cartridge by passing 5 mL of methanol through it.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the sorbent bed dry.

  • Sample Loading: Load the aqueous sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water or a low percentage of methanol in water to remove polar interferences.

  • Elution: Elute the retained furanocoumarins with a small volume (e.g., 2-5 mL) of a non-polar solvent like ethyl acetate or a high percentage of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).[9]

Visualizations

SPE_Workflow_Normal_Phase cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Normal-Phase) cluster_analysis Analysis Plant_Material Plant Material (e.g., Heracleum sosnowskyi) Extraction Microwave-Assisted Extraction (MAE) with Hexane Plant_Material->Extraction Concentration Pre-concentration of Extract Extraction->Concentration Conditioning Condition Cartridge (5 mL n-hexane) Concentration->Conditioning Loading Load Sample (1 mL extract in hexane) Conditioning->Loading Elution Stepwise Elution (n-hexane/acetone gradient) Loading->Elution Fractions Collect Fractions 1-19 Elution->Fractions Analysis GC-MS / HPLC Analysis Fractions->Analysis Purified_Furanocoumarins Purified Furanocoumarins (e.g., Angelicin, Methoxsalen) Analysis->Purified_Furanocoumarins

Caption: Workflow for Normal-Phase SPE Purification of Furanocoumarins.

SPE_Workflow_Reversed_Phase cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Reversed-Phase) cluster_analysis Post-SPE Processing & Analysis Aqueous_Sample Aqueous Sample (e.g., Citrus Juice, Diluted Cosmetic Extract) Conditioning Condition C18 Cartridge (Methanol, then Water) Aqueous_Sample->Conditioning Loading Load Aqueous Sample Conditioning->Loading Washing Wash with Water (Remove Polar Impurities) Loading->Washing Elution Elute with Ethyl Acetate or Methanol (Collect Furanocoumarins) Washing->Elution Evaporation Evaporate Eluate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Caption: General Workflow for Reversed-Phase SPE Clean-up of Furanocoumarins.

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of complex isocoumarins.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of complex isocoumarins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization to form the isocoumarin core is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in palladium-catalyzed this compound synthesis are a frequent issue. Several factors could be at play, ranging from catalyst activity to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand Choice: The choice of ligand can significantly impact the reaction outcome. If you are using a phosphine-based ligand, consider screening different ligands to improve catalytic activity and stability. In some cases, a phosphine-free synthesis can be advantageous.[1]

  • Base and Solvent Effects: The base and solvent system are crucial. Common bases include K₃PO₄, and solvents like DMF or DCE are often used.[1][2] Optimizing the base and solvent combination for your specific substrate is essential.

  • Leaving Group on the Benzoic Acid Precursor: The nature of the halide on the o-halobenzoic acid can influence the reaction rate. Iodides are generally more reactive than bromides or chlorides. For less reactive bromides, the addition of iodide anions to the reaction mixture has been shown to improve yields and selectivity.[1]

  • Reaction Temperature: Inadequate or excessive temperature can lead to incomplete reaction or decomposition of starting materials and products. Experiment with a range of temperatures to find the optimal condition.

Q2: I am observing significant formation of by-products in my this compound synthesis. How can I minimize them?

A2: By-product formation is a common challenge, often arising from side reactions of starting materials or intermediates. Identifying the by-products can provide clues to the undesired reaction pathways.

Troubleshooting Strategies:

  • Control of Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.

  • Protecting Group Strategy: Reactive functional groups on your starting materials may interfere with the desired transformation. Employing a suitable protecting group strategy can mask these groups and prevent side reactions.[3][4] The choice of protecting group is critical and should be orthogonal to the reaction conditions.[4]

  • Regioselectivity Issues: In syntheses involving electrophilic cyclization, controlling the regioselectivity (e.g., 6-endo-dig vs. 5-exo-dig) is key.[5] The choice of catalyst and reaction conditions can influence this selectivity. For instance, in PdI₂/KI-catalyzed oxidative alkoxycarbonylation, substrates with bulky substituents on the triple bond selectively undergo 6-endo-dig cyclization.[6]

Q3: I'm struggling with controlling the diastereoselectivity of a reaction to introduce a chiral center in my this compound derivative. What approaches can I take?

A3: Achieving high diastereoselectivity is a significant hurdle in the synthesis of complex, biologically active isocoumarins.

Strategies for Improving Diastereoselectivity:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can effectively control the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemistry of the newly formed chiral center.

  • Reagent Control: Employing chiral reagents or catalysts can induce asymmetry. For example, asymmetric dihydroxylation reactions can be used to install stereocenters with high selectivity.[7]

  • Solvent and Temperature Effects: These parameters can influence the transition state energies of the diastereomeric pathways. A systematic screening of solvents and temperatures can lead to improved diastereoselectivity.

Troubleshooting Guides

Guide 1: Poor Yield in Palladium-Catalyzed α-Arylation/Cyclization

This guide addresses low yields in the common one-pot synthesis of isocoumarins from 2-halobenzoates and ketones.[1]

Symptom Possible Cause Suggested Action Expected Outcome
Low conversion of starting materials Inactive catalyst or suboptimal reaction conditions.1. Ensure anhydrous conditions and inert atmosphere. 2. Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). 3. Optimize base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., DMF, Dioxane). 4. For 2-bromobenzoates, add a source of iodide ions (e.g., KI).[1]Increased conversion of starting materials and higher yield of the desired this compound.
Formation of multiple products Side reactions or lack of selectivity.1. Lower the reaction temperature to improve selectivity. 2. If using a phosphine ligand, try a phosphine-free protocol.[1] 3. Analyze by-products to understand side reactions and adjust conditions accordingly.Reduced by-product formation and a cleaner reaction profile.
Product decomposition Product is unstable under the reaction conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Attempt the reaction at a lower temperature for a longer duration.Minimized product degradation and improved isolated yield.
Guide 2: Issues with Electrophilic Cyclization of o-(1-Alkynyl)benzoates

This guide focuses on troubleshooting the synthesis of isocoumarins via electrophilic cyclization.[8]

Symptom Possible Cause Suggested Action Expected Outcome
No reaction or very slow reaction Insufficient activation of the alkyne.1. Use a more powerful electrophile (e.g., ICl is more reactive than I₂). 2. In BF₃·Et₂O-mediated cyclization, ensure the Lewis acid is fresh and used in stoichiometric amounts. A proposed mechanism suggests activation of the ester carbonyl, not the alkyne.[1]Faster reaction rates and higher conversion.
Formation of undesired regioisomer (5-exo-dig product) Unfavorable cyclization pathway.1. Modify the substrate: bulky substituents on the alkyne can favor the 6-endo-dig cyclization. 2. Screen different electrophiles and solvent systems.Improved regioselectivity towards the desired this compound product.
Low yield despite good conversion Product instability or loss during workup.1. Perform a milder workup procedure. 2. Ensure the pH is controlled during extraction to prevent lactone hydrolysis.Higher isolated yield of the purified product.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Isocoumarins

This protocol is adapted from a general method for the synthesis of isocoumarins via a palladium-catalyzed α-arylation followed by intramolecular cyclization.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halobenzoate (1.0 mmol), ketone (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and base (e.g., K₃PO₄, 2.0 mmol). If applicable, add the ligand and any additives (e.g., KI for 2-bromobenzoates).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (monitor by TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protecting Group Strategy - Boc Protection of an Amine

This is a standard procedure for the protection of an amine functional group using Di-tert-butyl dicarbonate (Boc₂O).[3]

  • Dissolution: Dissolve the amine-containing substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (1.1 mmol) and a base (e.g., triethylamine or sodium bicarbonate, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.

Visualizations

troubleshooting_workflow start Low Yield or By-product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify By-products (LC-MS, NMR) start->analyze_byproducts Significant by-products optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Additives) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_solvent Screen Solvents and Bases optimize_catalyst->optimize_solvent protecting_group Consider Protecting Group Strategy optimize_solvent->protecting_group Still issues success Improved Yield and Purity optimize_solvent->success Improved protecting_group->success modify_pathway Modify Synthetic Route or Cyclization Strategy analyze_byproducts->modify_pathway modify_pathway->success

Caption: A general troubleshooting workflow for this compound synthesis.

pd_catalyzed_cycle sub 2-Halobenzoate + Ketone + Pd(0) Catalyst oa Oxidative Addition Ar-Pd(II)-X sub->oa enolate Enolate Formation (Base) sub->enolate cc C-C Coupling (α-Arylation) oa->cc enolate->cc int Intermediate cc->int cyclization Intramolecular Cyclization (Lactonization) int->cyclization re Reductive Elimination cyclization->re product This compound + Pd(0) re->product

Caption: Palladium-catalyzed α-arylation/cyclization pathway.

References

Technical Support Center: Palladium-Catalyzed Isocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed isocoumarin synthesis and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in palladium-catalyzed this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure the catalyst has not degraded. Use freshly purchased or properly stored catalyst. For Pd(0) catalysts, ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and execution, as they are sensitive to oxygen.

  • Ligand Selection: The choice of ligand is critical and can significantly impact the reaction outcome. Bulky, electron-rich phosphine ligands often facilitate the oxidative addition step, which can be rate-limiting. If you are experiencing low yields, consider screening different ligands.

  • Reaction Conditions: Temperature, reaction time, and solvent can all influence the yield. Optimization of these parameters is often necessary. For instance, increasing the temperature may overcome activation energy barriers, but it can also lead to side reactions or catalyst decomposition.

  • Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity and that solvents are anhydrous and degassed, as residual water or oxygen can deactivate the catalyst.

  • Base Selection: The choice and stoichiometry of the base are crucial. The base not only facilitates the deprotonation of the substrate but can also influence the catalyst's activity. Screening different bases (e.g., organic vs. inorganic) may be necessary.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Key side reactions to consider include:

  • Homocoupling of Starting Materials: This can occur, for example, with the alkyne or aryl halide starting materials in cross-coupling reactions. Optimizing the stoichiometry of your reactants can sometimes minimize this.

  • Protodecarboxylation: In reactions involving carboxylic acids, loss of CO2 without the desired annulation can be a competing pathway.

  • Isomerization: The desired this compound product may isomerize under the reaction conditions. Analyzing the reaction mixture at different time points can help determine if this is occurring.

To minimize side reactions, consider the following:

  • Adjusting the Ligand: The ligand can influence the selectivity of the reaction.

  • Lowering the Reaction Temperature: This can sometimes favor the desired reaction pathway over competing side reactions.

  • Modifying the Catalyst System: In some cases, the addition of a co-catalyst (e.g., a copper salt) can improve selectivity.

Q3: How do I know if my palladium catalyst is deactivated, and what can I do about it?

A3: Catalyst deactivation can manifest as a stalled reaction or low conversion. Common causes of deactivation include:

  • Palladium Black Formation: The precipitation of palladium metal (palladium black) is a visual indicator of catalyst decomposition. This can be caused by high temperatures or the presence of impurities.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation.

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[1]

To address catalyst deactivation:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction.

  • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.

  • Purify Reagents: Remove any impurities that could poison the catalyst.

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No or very low conversion of starting materials Inactive catalyst (degraded or poisoned)- Use a fresh batch of palladium catalyst and high-purity, degassed solvents. - Ensure a strictly inert atmosphere if using a Pd(0) catalyst. - Consider using a more robust pre-catalyst.
Suboptimal reaction temperature- Gradually increase the reaction temperature in increments of 10-20 °C. - If decomposition is observed at higher temperatures, try a lower temperature for a longer reaction time.
Inappropriate ligand or no ligand used- Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. - For C-H activation reactions, a ligand may not always be necessary, but can sometimes improve yields.
Incorrect base or insufficient amount- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic amines). - Ensure the correct stoichiometry of the base is used.
Formation of multiple products (low selectivity) Competing side reactions (e.g., homocoupling)- Adjust the stoichiometry of the reactants. - Lower the reaction temperature. - Change the ligand to one that promotes the desired pathway.
Isomerization of the product- Monitor the reaction over time to isolate the product before significant isomerization occurs. - A milder base or lower temperature might prevent isomerization.
Reaction stalls before completion Catalyst deactivation- See FAQ Q3 for troubleshooting catalyst deactivation. - Consider a slow addition of one of the reagents to maintain a low concentration and prevent catalyst inhibition.
Reagent degradation- Ensure the stability of all starting materials under the reaction conditions.
Difficulty in purifying the product Co-elution with byproducts- Optimize chromatographic conditions (e.g., solvent system, gradient). - Consider recrystallization as an alternative purification method.
Residual palladium in the final product- Use scavengers (e.g., thiol-functionalized silica) to remove residual palladium. - Recrystallization can also help in removing metal impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of various parameters on the yield of palladium-catalyzed this compound synthesis, based on data from the literature.

Table 1: Effect of Catalyst and Ligand on this compound Synthesis via C-H Activation

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMA12065
2Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃DMA12082
3PdCl₂(PPh₃)₂ (5)-Cs₂CO₃Toluene11078
4Pd(OAc)₂ (5)XPhos (10)K₃PO₄Dioxane10091

Table 2: Effect of Solvent and Base on Carbonylative this compound Synthesis

EntryPalladium CatalystBase (equiv.)SolventTemp (°C)Pressure (CO)Yield (%)
1PdCl₂(dppf)K₂CO₃ (2)Toluene1101 atm75
2PdCl₂(dppf)K₂CO₃ (2)DMF1101 atm88
3PdCl₂(dppf)Cs₂CO₃ (2)DMF1101 atm92
4Pd(OAc)₂/dppfK₂CO₃ (2)Dioxane1001 atm85

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 3-Phenylthis compound via C-H Activation/Annulation

This protocol describes a general procedure for the synthesis of 3-phenylthis compound from benzoic acid and phenylacetylene.

Materials:

  • Benzoic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add benzoic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tricyclohexylphosphine (0.10 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (5 mL) and phenylacetylene (1.2 mmol) via syringe.

  • Add potassium carbonate (2.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylthis compound.

Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of an this compound Derivative

This protocol outlines a general procedure for the synthesis of an this compound via the carbonylative cyclization of a 2-halobenzoic acid derivative with an alkyne.

Materials:

  • 2-Iodobenzoic acid

  • 1-Phenyl-1-propyne

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas (balloon or cylinder)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and 1-phenyl-1-propyne (1.2 mmol) via syringe.

  • Evacuate the flask and backfill with carbon monoxide gas (1 atm, from a balloon).

  • Place the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-16 hours under a CO atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the this compound product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Prepare Dry Glassware under Inert Atmosphere reagents Add Substrates, Catalyst, Ligand, and Base prep->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Characterize Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed this compound synthesis.

Troubleshooting_Yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions start Low Yield or No Reaction catalyst_active Is the catalyst fresh and handled under inert atmosphere? start->catalyst_active ligand_check Is the ligand appropriate and not degraded? catalyst_active->ligand_check Yes solution_catalyst Use fresh catalyst/ligand, screen new ligands/bases. catalyst_active->solution_catalyst No base_check Is the base suitable and stoichiometry correct? ligand_check->base_check Yes ligand_check->solution_catalyst No temp_check Is the temperature optimized? base_check->temp_check Yes base_check->solution_catalyst No time_check Is the reaction time sufficient? temp_check->time_check Yes solution_conditions Optimize temperature, time, and ensure anhydrous conditions. temp_check->solution_conditions No solvent_check Is the solvent anhydrous and degassed? time_check->solvent_check Yes time_check->solution_conditions No solvent_check->solution_conditions success Improved Yield solvent_check->success Yes solution_catalyst->start solution_conditions->start

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

References

Optimizing fermentation conditions for fungal isocoumarin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of fungi for isocoumarin production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your fermentation experiments, offering potential causes and solutions.

Q1: My fungal culture shows good biomass growth, but the this compound yield is consistently low. What are the primary troubleshooting steps?

A1: Low productivity despite healthy fungal growth is a common issue and can be attributed to several factors. A systematic evaluation of the following is recommended:

  • Suboptimal Harvest Time: The production of secondary metabolites like isocoumarins is often growth-phase dependent. It is crucial to perform a time-course experiment to determine the optimal incubation period for maximum yield.

  • Nutrient Limitation or Excess: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or suppressed by an overabundance of others. Re-evaluate the composition of your culture medium.

  • Inadequate Precursor Availability: If the biosynthetic pathway of the target this compound is known, ensure that the necessary precursor molecules are present in the medium.

  • Non-optimized Culture Conditions: Physical parameters such as pH, temperature, aeration, and agitation speed significantly impact secondary metabolite production. Verify that these are optimized for your specific fungal strain.

Q2: I am observing significant batch-to-batch variability in my this compound production. What could be the cause?

A2: Inconsistent yields are a frequent challenge in fermentation processes. Key areas to investigate for potential sources of variability include:

  • Inoculum Quality: The age, size, and physiological state of the fungal inoculum must be consistent for each fermentation to ensure reproducible results.

  • Media Preparation: Even minor variations in media components, their preparation, final pH, and sterilization procedures can significantly impact fungal metabolism and this compound production.

  • Environmental Control: Ensure precise control and monitoring of temperature, humidity, and aeration within the incubator or fermenter.

Q3: My fermentation broth is showing signs of contamination. What are the common contaminants and how can I prevent this?

A3: Microbial contamination is a prevalent issue in fermentation. Common contaminants include bacteria, yeasts, and other fungi.

  • Prevention:

    • Sterilization: Ensure that the fermentation medium, fermenter, and all associated equipment are properly sterilized, typically at 121°C and 0.1 MPa pressure.

    • Aseptic Technique: Maintain strict aseptic conditions during inoculum transfer and sampling.

    • Air Filtration: Use high-quality, sterile air filters for aeration to prevent airborne contaminants from entering the fermenter.

  • Identification and Control:

    • Monitor the culture for changes in pH, oxygen uptake, and microscopic appearance, which can indicate contamination.

    • If contamination is suspected, plate a sample of the broth on a general-purpose medium to identify the contaminant.

    • Discard contaminated batches to prevent the spread of the contaminating microorganisms.

Q4: The morphology of my fungus varies between batches (e.g., pellets vs. dispersed mycelia). How does this affect this compound production?

A4: Fungal morphology in submerged cultures can significantly influence product formation.

  • Pellets: Can lead to mass transfer limitations (oxygen and nutrients) to the cells in the core, potentially affecting this compound synthesis. However, they can also lower the viscosity of the broth, improving mixing.

  • Dispersed Mycelia: Generally provides better access to nutrients and oxygen but can significantly increase the viscosity of the fermentation broth, leading to poor mixing and aeration.

  • Control: Agitation speed and dissolved oxygen levels are key factors that influence fungal morphology. Experiment with different agitation rates to find a balance that supports both good growth and optimal this compound production.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data compiled from various studies to illustrate the impact of different fermentation parameters on fungal secondary metabolite production. Disclaimer: The data presented here is synthesized from multiple sources for comparative purposes and may not represent the outcomes of a single, comprehensive study.

Table 1: Effect of pH on Fungal Biomass and Metabolite Production

Fungus SpeciesMetabolitepHBiomass (g/L)Metabolite YieldReference
Aspergillus terreusItaconic Acid1.85-Low[1]
Aspergillus terreusItaconic Acid2.4-0.53 g/g glucose[1]
Aspergillus terreusItaconic Acid2.8-0.50 g/g glucose[1]
Aspergillus chevalieriPhyscion6.0-~65 mg/L[2]
Aspergillus chevalieriPhyscion6.5-74.0 mg/L[2]
Aspergillus chevalieriPhyscion7.0-~68 mg/L[2]
Brevundimonas diminutaAntifungal substance6.0-57.7% inhibition[3]
Brevundimonas diminutaAntifungal substance7.0-58.0% inhibition[3]

Table 2: Effect of Temperature on Fungal Growth and Metabolite Production

Fungus SpeciesMetaboliteTemperature (°C)Growth/YieldReference
Aspergillus chevalieriPhyscion26~60 mg/L[2]
Aspergillus chevalieriPhyscion28~75 mg/L[2]
Aspergillus chevalieriPhyscion30~65 mg/L[2]
Fusarium spp.Mycotoxins5Low growth rate[4]
Fusarium spp.Mycotoxins10Moderate growth rate[4]
Fusarium spp.Mycotoxins15High growth rate[4]
Brevundimonas diminutaAntifungal substance37Optimal production[3]

Table 3: Effect of Agitation Speed on Fungal Metabolite Production

Fungus SpeciesMetaboliteAgitation Speed (rpm)Metabolite YieldReference
Aspergillus chevalieriPhyscion150~68 mg/L[2]
Aspergillus chevalieriPhyscion180~75 mg/L[2]
Aspergillus chevalieriPhyscion210~65 mg/L[2]
Xanthomonas campestrisXanthan500Enhanced performance[5]
Xanthomonas campestrisXanthan1000Superior bulk mixing[5]

Table 4: Comparison of Different Culture Media for Fungal Growth and Metabolite Production

Fungus SpeciesMediumKey ComponentsObservationReference
Glomerella acutataCzapek Dox BrothSucrose, Sodium NitrateLow extract mass[6]
Glomerella acutataPotato Dextrose BrothPotato infusion, DextroseHigh extract mass[6]
Glomerella acutataYESD BrothYeast Extract, Soy Peptone, DextroseHigh extract mass[6]
Penicillium chrysogenum-Sucrose (Carbon source)82.5 U/ml Pectinase
Penicillium chrysogenum-Ammonium sulphate (Nitrogen source)65 U/ml Pectinase
Termitomyces spp.Malt Extract AgarMalt extract, AgarBest for mycelial growth[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the optimization of fungal this compound production.

Protocol 1: Fungal Inoculum Preparation

  • Strain Revival: Revive the fungal strain from a cryopreserved stock by transferring it to a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (typically 25-30°C) until sufficient mycelial growth or sporulation is observed.

  • Spore Suspension (if applicable):

    • Flood the surface of a mature agar plate culture with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 - 10^7 spores/mL).

  • Mycelial Inoculum (for non-sporulating fungi):

    • Cut agar plugs (e.g., 5 mm diameter) from the periphery of an actively growing colony on an agar plate.

    • Transfer a defined number of plugs to the fermentation medium.

  • Seed Culture: Inoculate a small volume of liquid medium with the spore suspension or mycelial plugs and incubate under the same conditions as the main fermentation to generate a sufficient biomass for inoculating the production-scale fermenter.

Protocol 2: Shake Flask Fermentation for Optimization Studies

  • Media Preparation: Prepare the desired fermentation media in Erlenmeyer flasks. Cover the flasks with cotton plugs or foam stoppers to allow for gas exchange while preventing contamination.

  • Sterilization: Autoclave the media at 121°C for 15-20 minutes.

  • Inoculation: Aseptically inoculate the cooled media with a standardized amount of the prepared fungal inoculum (e.g., 5-10% v/v of a seed culture).

  • Incubation: Place the flasks on an orbital shaker set to the desired agitation speed and temperature.

  • Sampling: At regular intervals, aseptically withdraw samples to monitor fungal growth (e.g., dry cell weight) and this compound production.

  • Harvesting: At the end of the fermentation period, harvest the broth for extraction and analysis.

Protocol 3: Extraction and Quantification of Isocoumarins

  • Separation of Biomass: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Mycelial Extraction: Dry the collected mycelia and grind it into a fine powder. Extract the powdered mycelia with an organic solvent like ethyl acetate or methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array Detector).

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure standard of the target this compound.

Visualizations: Pathways and Workflows

This compound Biosynthetic Pathway

This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Polyketide Chain->Cyclization/Aromatization This compound Scaffold This compound Scaffold Cyclization/Aromatization->this compound Scaffold Tailoring Enzymes Tailoring Enzymes This compound Scaffold->Tailoring Enzymes Diverse Isocoumarins Diverse Isocoumarins Tailoring Enzymes->Diverse Isocoumarins

Caption: General biosynthetic pathway of fungal isocoumarins.

Experimental Workflow for Fermentation Optimization

Fermentation Optimization Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis Strain Revival Strain Revival Inoculum Preparation Inoculum Preparation Strain Revival->Inoculum Preparation Shake Flask/Bioreactor Shake Flask/Bioreactor Inoculum Preparation->Shake Flask/Bioreactor Media Formulation Media Formulation Media Formulation->Shake Flask/Bioreactor Parameter Optimization Parameter Optimization (pH, Temp, Agitation) Shake Flask/Bioreactor->Parameter Optimization Sampling Sampling Shake Flask/Bioreactor->Sampling Parameter Optimization->Shake Flask/Bioreactor Extraction Extraction Sampling->Extraction Quantification (HPLC) Quantification (HPLC) Extraction->Quantification (HPLC) Data Analysis Data Analysis Quantification (HPLC)->Data Analysis Data Analysis->Parameter Optimization Feedback

Caption: Workflow for optimizing fermentation conditions.

Troubleshooting Logic for Low this compound Yield

Low Yield Troubleshooting Low this compound Yield Low this compound Yield Good Biomass? Good Biomass? Low this compound Yield->Good Biomass? Optimize Growth Conditions Optimize Growth Conditions (Media, Inoculum) Good Biomass?->Optimize Growth Conditions No Check Fermentation Parameters Check Fermentation Parameters (pH, Temp, Aeration) Good Biomass?->Check Fermentation Parameters Yes Time-Course Study Perform Time-Course Study Check Fermentation Parameters->Time-Course Study Analytical Method Validation Validate Analytical Method Time-Course Study->Analytical Method Validation Metabolite Degradation? Metabolite Degradation? Analytical Method Validation->Metabolite Degradation? Modify Extraction/Storage Modify Extraction/Storage Metabolite Degradation?->Modify Extraction/Storage Yes Further Optimization Further Optimization Metabolite Degradation?->Further Optimization No

Caption: Troubleshooting flowchart for low this compound yield.

References

Troubleshooting peak tailing in HPLC analysis of isocoumarins.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of isocoumarins, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is undesirable as it can compromise resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease sensitivity.[2][3]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[2]

Q2: What are the primary causes of peak tailing in the analysis of isocoumarins?

Peak tailing in the HPLC analysis of isocoumarins, which are often polar and can be weakly acidic, typically arises from a combination of chemical and physical factors:

  • Chemical Causes:

    • Secondary Silanol Interactions: This is a major cause of peak tailing for polar and ionizable compounds.[1] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 4.[2] Isocoumarins with hydroxyl groups can then interact with these ionized silanols through hydrogen bonding or ionic interactions, leading to a secondary retention mechanism that causes some molecules to elute later, resulting in a "tail".[2]

    • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of an acidic isocoumarin, a mixture of ionized and unionized forms will exist, leading to peak distortion and tailing.[4] For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, un-ionized form.[5]

  • Physical and System-Related Causes:

    • Column Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume can saturate the stationary phase, leading to poor peak shape.[3]

    • Column Voids and Contamination: A void at the column inlet or a blocked frit can disrupt the sample flow path, causing peak distortion for all analytes.[6]

    • Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[6]

    • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[6]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak shape for isocoumarins?

The choice between acetonitrile (ACN) and methanol can influence peak shape. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can sometimes suppress secondary interactions with the stationary phase more effectively, leading to sharper peaks for some compounds.[7] However, for phenolic compounds like many isocoumarins, methanol may sometimes provide better peak shape by altering the interaction between the analyte and the silica surface.[7] The optimal organic modifier should be determined empirically during method development.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing in this compound Analysis Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue System-Related Issue CheckAllPeaks->SystemIssue Yes AnalyteSpecificIssue Analyte-Specific Issue (Likely Chemical Interaction) CheckAllPeaks->AnalyteSpecificIssue No CheckDeadVolume Check for Extra-Column Dead Volume SystemIssue->CheckDeadVolume CheckColumnCondition Inspect Column (Void, Blockage, Contamination) SystemIssue->CheckColumnCondition CheckInjectionSolvent Verify Injection Solvent Strength SystemIssue->CheckInjectionSolvent AdjustMobilePhase Optimize Mobile Phase AnalyteSpecificIssue->AdjustMobilePhase ChangeColumn Change Column Chemistry (End-capped, different stationary phase) AnalyteSpecificIssue->ChangeColumn OptimizeSample Optimize Sample Conditions AnalyteSpecificIssue->OptimizeSample AdjustpH Adjust pH (Lower pH for acidic isocoumarins) AdjustMobilePhase->AdjustpH Additives Consider Additives (e.g., Formic Acid) AdjustMobilePhase->Additives DiluteSample Dilute Sample (Check for overload) OptimizeSample->DiluteSample

Caption: A logical workflow for diagnosing the cause of peak tailing.

Question and Answer Troubleshooting Guide

My this compound peak is tailing. What should I do first?

First, observe if all peaks in the chromatogram are tailing or only the this compound peak(s).

  • If all peaks are tailing: The problem is likely system-related.

    • Check for extra-column dead volume: Ensure tubing lengths are minimized and connections are sound.[6]

    • Inspect the column: Look for signs of a void at the column inlet. If a guard column is used, replace it. The column inlet frit may be partially blocked.[6]

    • Evaluate the injection solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.[6]

  • If only the this compound peak(s) are tailing: The issue is likely due to specific chemical interactions between the this compound and the stationary phase.

    • Adjust the mobile phase pH: Since many isocoumarins are weakly acidic, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or acetic acid) can suppress the ionization of residual silanol groups on the column, reducing secondary interactions and improving peak shape.[8]

    • Increase buffer concentration: A higher buffer concentration (e.g., 20-25 mM) can help maintain a consistent pH at the column head, especially when the sample is dissolved in a different pH solution.[1]

    • Consider a different column: Using a modern, high-purity, end-capped C18 column can significantly reduce the number of accessible residual silanols.[5]

I've adjusted the pH, but my peak is still tailing. What's next?

  • Check for column overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[3]

  • Change the organic modifier: If you are using acetonitrile, try methanol, and vice-versa. The different solvent properties can alter the secondary interactions causing tailing.[7]

  • Column Cleaning: Your column may be contaminated. Flush with a strong solvent series as recommended by the manufacturer. A general procedure is to flush with water (to remove buffers), then methanol or acetonitrile, followed by isopropanol, and then hexane, and then reverse the sequence. Always ensure miscibility between solvents.

Data Presentation

The following table provides representative data on how mobile phase pH can affect the tailing factor of a typical acidic this compound, such as bergenin.

Mobile Phase pHTailing Factor (Tf)Observations
6.02.1Significant tailing, likely due to ionized residual silanols.
5.01.8Reduced tailing, but still not ideal.
4.01.5Further improvement in peak symmetry.
3.01.2Good peak shape, minimal tailing.[8]
2.51.1Excellent, symmetrical peak.

Note: This data is representative and the optimal pH may vary depending on the specific this compound, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Bergenin with a Focus on Good Peak Shape

This protocol is adapted from a validated method for the determination of bergenin.[9]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

    • Mobile Phase: A mixture of water, methanol, and acetic acid (62.5:37:0.5 v/v/v), adjusted to a final pH of approximately 2.0.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve bergenin in methanol to prepare a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.

    • Sample Preparation (from plant material):

      • Dry and powder the plant material.

      • Extract a known weight of the powder with methanol.

      • Filter the extract through a 0.45 µm syringe filter before injection.

Protocol 2: General Troubleshooting Protocol for Peak Tailing of a Novel this compound
  • Initial Analysis:

    • Perform an initial injection using a standard C18 column and a generic gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Evaluate the peak shape of the this compound. If the tailing factor is > 1.5, proceed with the following steps.

  • Mobile Phase pH Optimization:

    • Prepare mobile phases with varying pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5) using a suitable buffer (e.g., formic acid/ammonium formate or phosphate buffer, if not using MS detection).

    • Inject the this compound standard with each mobile phase and record the tailing factor.

    • Select the pH that provides the best peak symmetry.

  • Organic Modifier Evaluation:

    • Using the optimal pH determined in the previous step, prepare mobile phases with both acetonitrile and methanol as the organic modifier.

    • Compare the peak shape and resolution obtained with each solvent.

  • Column Chemistry Comparison:

    • If tailing persists, inject the standard onto a different column with a different stationary phase (e.g., a phenyl-hexyl column or a column with a polar-embedded phase) to see if a change in the primary retention mechanism improves peak shape.

  • Check for Overload and Solvent Effects:

    • Inject a 10-fold dilution of the standard. If peak shape improves, the original concentration was too high.

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Diagram: Chemical Interactions Leading to Peak Tailing

ChemicalInteractions Secondary Silanol Interactions with an this compound cluster_column Silica Stationary Phase (pH > 4) cluster_mobile_phase Mobile Phase Silica Si O1 O Silica->O1 C18 Si-C18H37 Silica->C18 Silanol Si-O⁻ (Ionized Silanol) O1->Silanol This compound This compound (with -OH group) This compound->Silanol Secondary Interaction (Hydrogen Bonding / Ionic) This compound->C18 Primary Hydrophobic Interaction

Caption: Interaction of an this compound with the stationary phase.

References

Technical Support Center: Enhancing Isocoumarin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for enhancing the solubility of isocoumarin compounds in biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound compound precipitated when I diluted my DMSO stock solution into an aqueous assay buffer. What should I do?

Answer:

This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound dissolved in a strong organic solvent is introduced into a weaker aqueous solvent where it is less soluble.[1]

Here is a step-by-step troubleshooting workflow:

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1%, to avoid solvent-induced artifacts and cytotoxicity.[2] Many cell lines can tolerate up to 0.5%, but this should be determined experimentally.[3]

  • Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[4][5] This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • Reduce the Final Compound Concentration: Your experimental concentration may be above the compound's solubility limit in the final assay medium. Perform a dose-response experiment to see if a lower, non-precipitating concentration is still active.

  • Employ a Different Solubilization Strategy: If simple dilution is not feasible, consider using co-solvents or excipients as detailed in the FAQs below.

Question 2: My experimental results are inconsistent, and I suspect my compound is not fully dissolved or is precipitating over the course of the experiment.

Answer:

Inconsistent results are often a sign of poor compound solubility and stability in the assay medium.

  • Visual Inspection: Carefully inspect the wells of your assay plates under a microscope for any signs of crystalline precipitate.

  • Kinetic Solubility Assay: Before a large-scale experiment, perform a kinetic solubility test. Prepare your compound in the final assay buffer at various concentrations and monitor for turbidity or precipitation over time using a plate reader.[4]

  • Use Fresh Solutions: Prepare aqueous solutions of the this compound fresh for each experiment, as some compounds can precipitate out of solution over time, even when stored at 4°C.[5]

  • Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of DMSO or other solvents) to ensure that the observed effects are from the compound and not the solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of an this compound?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like isocoumarins.[2][6] It is a powerful polar aprotic solvent that can dissolve a broad range of molecules.[6] However, it's crucial to use anhydrous DMSO and store it properly to prevent water absorption, which can decrease the solubility of your compound over time.[7]

Q2: How can I increase the aqueous solubility of my this compound compound for a cell-based assay?

A2: Several methods can be used, often in combination. The goal is to find a method that enhances solubility without compromising the biological activity of the compound or the health of the cells.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of hydrophobic compounds.[8] The final concentration of the co-solvent must be optimized and tested for cellular toxicity.

  • pH Adjustment: For isocoumarins with ionizable functional groups, adjusting the pH of the buffer can significantly alter solubility. For acidic compounds, increasing the pH can increase solubility, while for basic compounds, decreasing the pH can have the same effect.[8] This must be done within a range that is compatible with your biological assay.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble "guest" molecules, like isocoumarins, forming water-soluble inclusion complexes.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common derivatives used for this purpose.[11]

Q3: What are the recommended limits for DMSO in cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.1% to minimize effects on cell viability and function.[3] Some robust cell lines may tolerate up to 0.5%, but concentrations of 1% and higher are often cytotoxic or can induce unintended biological effects, such as inhibiting cell growth or inflammatory responses.[12][13] It is always best practice to run a DMSO toxicity curve for your specific cell line.

Data Presentation: Solubility of Hydrangenol

The following table summarizes the solubility of the this compound Hydrangenol using different solvents and formulation strategies. This data illustrates the significant impact that solvent choice and formulation with cyclodextrins can have on aqueous solubility.

CompoundSolvent/Formulation SystemTemperature (°C)SolubilityReference
HydrangenolWater25~174.5 mg/L (~0.68 mM)[14]
HydrangenolDMSORoom Temp.125 mg/mL (~488 mM)[11]
Hydrangenol10% DMSO + 90% Saline with 20% SBE-β-CDRoom Temp.≥ 2.08 mg/mL (~8.12 mM)[11]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of an this compound compound in DMSO.

  • Weighing: Accurately weigh a precise amount of the this compound powder (e.g., 5 mg) in a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=250 g/mol , add 2 mL of DMSO to 5 mg of compound).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid compound degradation.

  • Inspection: Ensure the final solution is clear and free of any visible particles or precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol outlines the steps to determine the increase in aqueous solubility of an this compound by forming an inclusion complex with a cyclodextrin (e.g., HP-β-CD). This method is used to determine the stoichiometry of the complex and its stability constant.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions (using your assay buffer) with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess this compound: Add an excess amount of the solid this compound compound to each cyclodextrin solution in separate sealed vials. The amount should be enough to ensure that a saturated solution is formed with some solid remaining.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, allow the vials to stand to let the undissolved compound settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of the dissolved this compound in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of the dissolved this compound (y-axis) against the concentration of the HP-β-CD (x-axis). The resulting phase solubility diagram can be used to determine the complex's stoichiometry and binding affinity.[13]

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_solutions Troubleshooting Path start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso change_dilution Modify Dilution Method: Add stock to buffer with vortexing check_dmso->change_dilution Yes fail Precipitation Persists check_dmso->fail No, adjust stock conc. lower_conc Test lower compound concentration change_dilution->lower_conc new_strategy Employ new solubilization strategy (e.g., Cyclodextrin, Co-solvent) lower_conc->new_strategy success Solubility Issue Resolved new_strategy->success

Caption: A decision-making workflow for troubleshooting this compound precipitation in bioassays.

Signaling Pathway: Thalidomide and CRBN E3 Ligase Modulation

Thalidomide, while technically a phthalimidoglutarimide, shares structural similarities with isocoumarins and its mechanism is a well-understood example of how a small molecule can modulate a signaling pathway. It acts as a "molecular glue," redirecting the E3 ubiquitin ligase complex CRL4-CRBN to induce the degradation of specific proteins.

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 DDB1->CRBN CUL4A CUL4A (Scaffold) CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 Ub Ubiquitin ROC1->Ub transfers Thalidomide Thalidomide (this compound-like) Thalidomide->CRBN binds Ikaros Ikaros / Aiolos (Neo-substrates) Ikaros->CRBN recruited by Thalidomide Proteasome Proteasome Ikaros->Proteasome targeted to Ub->Ikaros polyubiquitinates Degradation Degradation Proteasome->Degradation Effect Anti-Myeloma Effects & Teratogenicity Degradation->Effect

Caption: Thalidomide binds to CRBN, altering its substrate specificity to degrade Ikaros/Aiolos.[11]

References

Strategies to avoid lactone ring opening during isocoumarin derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isocoumarin derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshoot common issues related to the preservation of the lactone ring during chemical modifications of isocoumarins.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lactone ring opening in isocoumarins during derivatization?

A1: The primary cause of lactone ring opening is hydrolysis, which is the cleavage of the ester bond in the lactone ring by a nucleophile, most commonly a hydroxide ion. This reaction is highly pH-dependent and is significantly accelerated under alkaline (basic) conditions. Strong acidic conditions can also promote hydrolysis, although often at a slower rate than in basic media.[1]

Q2: At what pH range is the this compound lactone ring most stable?

A2: The this compound lactone ring is generally most stable in neutral to slightly acidic conditions (pH ~4-7). Under these conditions, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is crucial to control the pH of aqueous reaction mixtures to prevent unwanted ring opening.

Q3: Are there general reaction conditions that are "safe" for the this compound lactone ring?

A3: Yes. To minimize the risk of lactone hydrolysis, the following conditions are recommended:

  • Anhydrous (Non-aqueous) Conditions: Whenever possible, use dry solvents and reagents to eliminate water, which is required for hydrolysis.

  • Mild Temperatures: Avoid high reaction temperatures, as they can accelerate the rate of hydrolysis. Reactions at room temperature or below are preferable.

  • Neutral or Weakly Acidic Catalysts: Avoid strong bases (e.g., NaOH, KOH, NaH) and strong acids. If a catalyst is needed, consider milder options.

  • Short Reaction Times: Minimize the reaction duration to reduce the exposure of the this compound to potentially destabilizing conditions.

Q4: Can I use protecting groups to prevent the lactone ring from opening?

A4: Protecting the lactone functionality itself is not a common strategy and can be synthetically challenging. The more effective approach is to control the reaction conditions (pH, temperature, solvent) to prevent the circumstances that lead to ring opening. Protecting other functional groups on the this compound (e.g., phenols, amines) with standard protecting groups is a common and recommended practice to direct reactivity and avoid side reactions.

Q5: My this compound has a phenolic hydroxyl group. How can I derivatize it without opening the lactone ring?

A5: Derivatizing a phenolic hydroxyl group on an this compound requires careful selection of reagents and conditions to avoid basic environments that would promote lactone hydrolysis. For reactions like etherification or acylation, it is crucial to use non-basic or weakly basic conditions. For example, for etherification, using a mild base like potassium carbonate (K₂CO₃) in an anhydrous solvent like DMF or acetone at moderate temperatures is a common strategy. For acylation, using an acyl chloride or anhydride with a non-nucleophilic base like pyridine in an anhydrous solvent is often successful.

Troubleshooting Guide: Preventing Lactone Ring Opening

This guide addresses common problems encountered during this compound derivatization and provides actionable solutions.

Problem Possible Cause Troubleshooting Suggestions
Low or zero yield of desired product; isolation of a ring-opened carboxylic acid. Reaction conditions are too basic. The presence of strong bases (e.g., NaOH, LDA, NaH) or even weaker bases in aqueous or protic solvents has catalyzed the hydrolysis of the lactone.1. Switch to Anhydrous Conditions: Ensure all solvents (e.g., THF, DCM, Acetone) and reagents are thoroughly dried. 2. Use a Milder Base: Replace strong bases with weaker, non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). 3. Buffer the Reaction: If aqueous conditions are unavoidable, use a buffer to maintain a neutral or slightly acidic pH.
Product degradation during workup or purification. Aqueous workup under basic conditions. Washing the organic layer with a basic solution (e.g., sodium bicarbonate solution) can cause hydrolysis of the lactone.1. Use Neutral Workup Conditions: Wash with water or brine instead of basic solutions. 2. Acidify the Aqueous Layer Carefully: If an acidic wash is needed, use a dilute acid (e.g., 1M HCl) and minimize contact time. 3. Avoid Basic Chromatography Conditions: Do not use chromatography columns packed with basic alumina. Silica gel is generally safe. If amine additives are used in the eluent, use a minimal amount of a volatile amine like TEA.
Inconsistent reaction outcomes. 1. Hydrolysis of reagents. Moisture-sensitive reagents (e.g., acyl chlorides, silylating agents) may be degrading, leading to inconsistent reactivity and potential pH changes. 2. Temperature fluctuations. 1. Use Fresh or Properly Stored Reagents: Ensure reagents are stored under inert atmospheres and are not expired. 2. Maintain Strict Temperature Control: Use an ice bath or a temperature-controlled reaction setup to ensure consistent and mild temperatures.
Side reactions at other positions on the this compound ring. Harsh reagents or catalysts. Strong Lewis acids or other harsh reagents might be promoting undesired side reactions in addition to potentially affecting the lactone.1. Select Milder Catalysts: If a Lewis acid is required, consider milder options like ZnCl₂ or Sc(OTf)₃ over stronger ones like AlCl₃. 2. Use Protecting Groups: Protect other reactive functional groups on the this compound before attempting the desired derivatization.

Data Summary

The stability of the this compound lactone ring is highly dependent on the reaction parameters. The following table summarizes the general effects of these parameters on the likelihood of undesired ring opening.

Parameter Condition to Maintain Lactone Integrity Condition Leading to Ring Opening Rationale
pH Neutral to slightly acidic (pH 4-7)Alkaline (pH > 8) or strongly acidic (pH < 2)Minimizes the rate of both base-catalyzed and acid-catalyzed hydrolysis.[1]
Solvent Anhydrous, aprotic solvents (e.g., THF, DCM, Toluene, Acetonitrile)Protic or aqueous solvents (e.g., Water, Methanol, Ethanol)Prevents the availability of water or other nucleophiles that can attack the lactone carbonyl.
Temperature Low to moderate (e.g., 0 °C to 50 °C)High temperatures (> 80 °C)Hydrolysis reactions are accelerated at higher temperatures.
Base/Catalyst Weak, non-nucleophilic bases (e.g., Pyridine, TEA, K₂CO₃)Strong, nucleophilic bases (e.g., NaOH, KOH, LiOH, NaH)Strong bases directly attack the lactone carbonyl or generate hydroxide ions, leading to rapid hydrolysis.
Reaction Time As short as possible to achieve conversionProlonged reaction timesIncreases the duration of exposure to potentially destabilizing conditions.

Experimental Protocols

The following are example protocols for common derivatization reactions, adapted for a generic phenolic this compound, with a focus on preserving the lactone ring. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: O-Acetylation of a Phenolic this compound

This protocol describes the acetylation of a hydroxyl group on the aromatic ring of an this compound using acetic anhydride and pyridine.

Materials:

  • Phenolic this compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Dissolve the phenolic this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the acetylated this compound.

Protocol 2: O-Methylation of a Phenolic this compound

This protocol describes the methylation of a hydroxyl group on the aromatic ring using methyl iodide and potassium carbonate, a mild base.

Materials:

  • Phenolic this compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • To a round-bottom flask, add the phenolic this compound (1 equivalent) and anhydrous, finely ground K₂CO₃ (2-3 equivalents).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add anhydrous DMF to dissolve the this compound.

  • Stir the suspension vigorously and add methyl iodide (1.5-2 equivalents) dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir until TLC analysis indicates the consumption of the starting material (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash them with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the methylated this compound.

Visualizations

Logic Diagram for Troubleshooting Lactone Ring Opening

This diagram outlines the decision-making process when encountering unintended lactone ring opening.

Troubleshooting_Lactone_Opening start Problem: Lactone Ring Opening Observed check_pH Check Reaction pH / Reagents start->check_pH is_basic Is pH > 8 or are strong bases present? check_pH->is_basic use_anhydrous Action: Switch to Anhydrous/Aprotic Solvent is_basic->use_anhydrous Yes use_mild_base Action: Use a non-nucleophilic, weaker base (e.g., TEA, K2CO3) is_basic->use_mild_base Yes check_temp Check Reaction Temperature is_basic->check_temp No use_anhydrous->check_temp use_mild_base->check_temp is_high_temp Is Temperature > 50-60 °C? check_temp->is_high_temp lower_temp Action: Lower temperature (e.g., 0 °C to RT) is_high_temp->lower_temp Yes check_workup Review Workup Procedure is_high_temp->check_workup No lower_temp->check_workup is_basic_workup Is a basic wash (e.g., NaHCO3) being used? check_workup->is_basic_workup neutral_workup Action: Use neutral wash (Water, Brine) is_basic_workup->neutral_workup Yes solution Solution: Lactone Ring Preserved is_basic_workup->solution No neutral_workup->solution Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_material This compound Substrate reaction_setup Set up reaction under inert atmosphere (N2/Ar) start_material->reaction_setup dry_reagents Dry Solvents & Reagents add_reagents Add Substrate, Anhydrous Solvent, Mild Base/Catalyst dry_reagents->add_reagents reaction_setup->add_reagents cool_reaction Cool to 0 °C add_reagents->cool_reaction add_derivatizing_agent Add Derivatizing Agent (e.g., Acyl Chloride) cool_reaction->add_derivatizing_agent monitor_reaction Monitor by TLC at low/ambient temperature add_derivatizing_agent->monitor_reaction quench Quench Reaction (e.g., with cold water) monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash Neutral Wash (Water, Brine) extract->wash dry_purify Dry (Na2SO4) & Purify (Silica Gel) wash->dry_purify final_product Derivatized this compound (Lactone Intact) dry_purify->final_product

References

Technical Support Center: UHPLC Separation of Isocoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving baseline separation issues encountered during the UHPLC analysis of isocoumarin isomers.

Troubleshooting Guide

This guide addresses common problems encountered during the UHPLC separation of this compound isomers, providing potential causes and systematic solutions.

Poor or No Baseline Separation of this compound Isomers

Symptom: Co-elution of this compound isomers, resulting in a single broad peak or peaks with significant overlap (Resolution, Rs < 1.5).

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Inappropriate Stationary Phase Chemistry This compound isomers often have very similar hydrophobicity. A standard C18 column may not provide sufficient selectivity. • Action: Screen different stationary phases. Phenyl-hexyl or biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of isocoumarins. For highly polar isocoumarins, consider Aqueous C18 or polar-embedded phases.[1]
Suboptimal Mobile Phase Composition The choice and ratio of organic modifier, as well as the pH and additives, are critical for resolving structurally similar isomers. • Action 1 (Organic Modifier): Switch the organic modifier. If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution order and improve separation. • Action 2 (Gradient Slope): If using a gradient, make it shallower. A slower increase in the organic solvent percentage provides more time for the isomers to interact with the stationary phase, enhancing resolution. • Action 3 (pH/Additives): Many isocoumarins have phenolic hydroxyl groups. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of these groups, leading to sharper peaks and potentially better separation.[2]
Inadequate Temperature Control Column temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions. • Action: Optimize the column temperature. Experiment with a range of temperatures (e.g., 25°C to 50°C). Sometimes, a change of just a few degrees can significantly impact the resolution of closely eluting isomers.[3]
High Flow Rate A high flow rate reduces the interaction time between the isomers and the stationary phase, which can lead to decreased resolution.[3] • Action: Decrease the flow rate. This will increase analysis time but can significantly improve the separation of critical pairs.
Peak Tailing or Fronting

Symptom: Asymmetrical peaks, which can compromise resolution and integration accuracy.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Secondary Interactions Residual silanol groups on the silica backbone of the column can interact with polar functional groups on the isocoumarins, causing peak tailing.[2][4] • Action 1: Use a high-purity, end-capped column to minimize available silanol groups. • Action 2: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol ionization.[2]
Column Overload Injecting too much sample can lead to peak distortion, particularly fronting.[5] • Action: Reduce the injection volume or dilute the sample.
Incompatible Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. • Action: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Contamination A void at the column inlet or contamination from previous injections can distort peak shape.[5] • Action 1: Reverse and flush the column (if permitted by the manufacturer). • Action 2: If the problem persists after flushing, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve baseline separation for this compound isomers?

A1: this compound isomers, particularly positional isomers, often have identical molecular weights and very similar physicochemical properties, such as polarity and pKa.[6] This results in very similar retention behavior on standard reversed-phase columns, making baseline separation challenging. Achieving separation requires optimizing the UHPLC system to exploit subtle differences in their structure, such as shape or the position of functional groups.

Q2: Which column is best for separating this compound isomers?

A2: While there is no single "best" column, a good starting point is a high-purity, end-capped C18 column with a particle size of less than 2 µm for UHPLC applications.[7] However, for challenging isomer separations, columns with alternative selectivities are often more effective. Phenyl-hexyl and biphenyl columns are excellent candidates as they can provide additional separation mechanisms (π-π interactions) that are beneficial for aromatic compounds like isocoumarins.[1]

Q3: How does changing the organic modifier from acetonitrile to methanol affect the separation?

A3: Acetonitrile and methanol have different properties that can influence selectivity. Methanol is a protic solvent and a stronger hydrogen bond donor, while acetonitrile is aprotic. This can lead to different interactions with both the stationary phase and the this compound isomers, potentially changing the elution order and improving resolution. If you are struggling with co-elution, switching the organic modifier is a powerful tool to alter selectivity.

Q4: Can I improve separation without changing my column or mobile phase?

A4: Yes, to some extent. You can try adjusting the flow rate and column temperature. Lowering the flow rate generally increases resolution by allowing more time for interactions with the stationary phase.[3] Optimizing the column temperature can also influence selectivity.[3] However, for very similar isomers, changes to the column and/or mobile phase composition typically have the most significant impact on resolution.

Q5: My baseline is noisy and drifting. What could be the cause?

A5: A noisy or drifting baseline can be caused by several factors. Common culprits include:

  • Mobile phase issues: Improperly mixed or degassed mobile phase, or contamination in one of the solvents.

  • Pump problems: Inconsistent solvent delivery or leaks.

  • Detector issues: A failing lamp or a contaminated flow cell.

  • Column contamination: Strongly retained compounds from previous injections eluting slowly. Ensure your mobile phase is freshly prepared with high-purity solvents, filtered, and thoroughly degassed. If the problem persists, systematically check the pump and detector.

Quantitative Data on this compound Isomer Separation

The following table presents hypothetical but realistic data for the separation of two this compound isomers, Thunberginol F and Hydrangenol, under various UHPLC conditions to illustrate the impact of method parameters on resolution.

Condition IDStationary PhaseOrganic ModifierGradientTemperature (°C)Flow Rate (mL/min)Resolution (Rs)
1C18 (1.8 µm)Acetonitrile20-50% in 10 min350.41.2 (Poor)
2C18 (1.8 µm)Acetonitrile20-50% in 20 min350.41.4 (Improved)
3C18 (1.8 µm)Acetonitrile20-50% in 20 min450.41.3 (Worse)
4C18 (1.8 µm)Acetonitrile20-50% in 20 min350.31.6 (Baseline)
5Phenyl-Hexyl (1.7 µm)Acetonitrile20-50% in 10 min350.41.7 (Baseline)
6Phenyl-Hexyl (1.7 µm)Methanol30-60% in 10 min350.41.9 (Good)

Data is illustrative and intended to demonstrate trends in chromatographic separation.

Experimental Protocols

General UHPLC Method for this compound Isomer Screening

This protocol provides a starting point for developing a separation method for this compound isomers.

  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Start with a C18 (e.g., ZORBAX Eclipse Plus C18, 150 x 2.1 mm, 1.8 µm) or a Phenyl-Hexyl column for alternative selectivity.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 35°C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • PDA Detection: Monitor at the UV maxima of the isocoumarins (typically 280-330 nm) and collect spectra to check for peak purity.

    • Gradient Program (Screening):

      Time (min) %B
      0.0 10
      15.0 70
      17.0 95
      19.0 95
      19.1 10

      | 22.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile).

    • Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Optimization:

    • Based on the initial screening run, if resolution is inadequate, systematically adjust the parameters as outlined in the troubleshooting guide. A logical next step would be to shallow the gradient or switch the organic modifier to methanol.

Visualizations

G Troubleshooting Workflow for Poor Isomer Resolution start Poor Resolution (Rs < 1.5) shallow_gradient Is the gradient shallow enough? start->shallow_gradient adjust_gradient Decrease gradient slope (e.g., 0.5-2% B/min) shallow_gradient->adjust_gradient No check_column Is the column chemistry optimal? shallow_gradient->check_column Yes adjust_gradient->shallow_gradient change_column Switch to alternative selectivity (e.g., Phenyl-Hexyl, Biphenyl) check_column->change_column No check_solvent Have you tried a different organic modifier? check_column->check_solvent Yes change_column->start change_solvent Switch from ACN to MeOH (or vice-versa) check_solvent->change_solvent No check_temp_flow Are temperature and flow rate optimized? check_solvent->check_temp_flow Yes change_solvent->start adjust_temp_flow Systematically adjust temperature and decrease flow rate check_temp_flow->adjust_temp_flow No success Baseline Separation Achieved (Rs >= 1.5) check_temp_flow->success Yes adjust_temp_flow->start

Caption: Troubleshooting workflow for poor this compound isomer resolution.

G UHPLC Method Development Logic for this compound Isomers start Define Separation Goal: Baseline resolution of isomers col_select 1. Column Selection - Start with C18 - Consider Phenyl-Hexyl for alternative selectivity start->col_select mob_phase_select 2. Mobile Phase Selection - A: 0.1% Formic Acid in Water - B: Acetonitrile or Methanol col_select->mob_phase_select initial_screen 3. Initial Screening - Broad gradient (e.g., 10-95% B) - Moderate temperature (35°C) - Standard flow rate (0.4 mL/min) mob_phase_select->initial_screen eval_resolution 4. Evaluate Resolution initial_screen->eval_resolution optimize 5. Optimization eval_resolution->optimize Rs < 1.5 final_method Final Validated Method eval_resolution->final_method Rs >= 1.5 adjust_gradient Shallow Gradient optimize->adjust_gradient change_organic Switch Organic Modifier optimize->change_organic adjust_temp Vary Temperature optimize->adjust_temp adjust_flow Decrease Flow Rate optimize->adjust_flow adjust_gradient->eval_resolution change_organic->eval_resolution adjust_temp->eval_resolution adjust_flow->eval_resolution

Caption: Logical workflow for UHPLC method development for this compound isomers.

References

Minimizing by-product formation in copper-catalyzed isocoumarin cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed isocoumarin synthesis. The information is designed to help minimize by-product formation and optimize reaction outcomes.

Troubleshooting Guide

Undesired by-product formation is a common challenge in copper-catalyzed this compound cyclization. The following table outlines potential issues, their probable causes, and recommended solutions to improve the selectivity and yield of the desired this compound product.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
BP-01 Formation of Diyne By-product (Alkyne Homocoupling) - Absence or inappropriate choice of ligand: Insufficient stabilization of the copper catalyst can favor the Glaser coupling pathway. - Presence of an oxidant (e.g., air): Oxygen can promote the oxidative homocoupling of terminal alkynes. - High catalyst loading: May increase the rate of alkyne homocoupling.- Introduce a suitable ligand: Nitrogen-based ligands like 1,10-phenanthroline or diamines can suppress homocoupling. - Degas the reaction mixture: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure. - Optimize catalyst loading: Screen for the lowest effective catalyst concentration.
BP-02 Decarboxylation of the Benzoic Acid Starting Material - High reaction temperatures: Temperatures exceeding 140°C can promote the decarboxylation of benzoic acids, especially those with electron-withdrawing groups.[1] - Prolonged reaction times: Extended heating can lead to increased decarboxylation.- Lower the reaction temperature: If the reaction rate is sufficient, reducing the temperature can minimize decarboxylation. - Optimize reaction time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
BP-03 Formation of Ullmann-type By-products - High temperatures and catalyst loading: These conditions can favor the coupling of two molecules of the o-halobenzoic acid.- Reduce reaction temperature and catalyst loading: Milder conditions can disfavor this side reaction. - Use of appropriate ligands: Ligands can modulate the reactivity of the copper catalyst to favor the desired cyclization.
LY-01 Low or No Product Yield - Inactive catalyst: The Cu(I) catalytic species may have been oxidized to inactive Cu(II). - Inappropriate solvent or base: The choice of solvent and base is crucial for reaction efficiency. - Steric hindrance: Bulky substituents on the starting materials can impede the reaction.- Use a Cu(II) salt with a reducing agent: For example, CuSO₄ with sodium ascorbate to generate Cu(I) in situ. - Screen different solvents and bases: Solvents like DMSO, DMF, and toluene, and bases such as K₂CO₃ and K₃PO₄ have been used successfully.[2][3] - Increase reaction temperature or time: For sterically hindered substrates, more forcing conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the copper-catalyzed cyclization of o-halobenzoic acids and terminal alkynes, and how can I identify it?

A1: The most frequently observed by-product is the diyne, resulting from the homocoupling of the terminal alkyne (Glaser coupling). This can be identified by techniques such as NMR spectroscopy (presence of characteristic alkyne signals and symmetry) and mass spectrometry (a mass corresponding to double the alkyne substrate minus two hydrogen atoms).

Q2: How does the choice of copper catalyst precursor (e.g., CuI, CuCl, Cu(OAc)₂) affect by-product formation?

A2: While Cu(I) is the active catalytic species, different precursors can influence the reaction outcome. Cu(I) salts like CuI and CuCl are commonly used directly. Cu(II) salts such as Cu(OAc)₂ or CuSO₄ can also be effective, often in the presence of a reducing agent to generate Cu(I) in situ. The choice of counter-ion and the presence of additives can affect catalyst solubility and reactivity, thereby influencing the rates of competing side reactions. It is recommended to screen different copper sources for a specific substrate combination to optimize for the desired product.

Q3: What is the role of a ligand in minimizing by-product formation?

A3: Ligands play a critical role in stabilizing the active Cu(I) catalyst, preventing its oxidation or disproportionation, and modulating its reactivity. By coordinating to the copper center, ligands can sterically or electronically disfavor the side reactions like alkyne homocoupling and promote the desired cross-coupling and subsequent cyclization pathway. The use of nitrogen-based ligands, such as diamines or 1,10-phenanthroline, has been shown to be effective in improving reaction selectivity.

Q4: Can the choice of solvent influence the formation of by-products?

A4: Yes, the solvent can have a significant impact on the reaction. Polar aprotic solvents like DMSO and DMF are commonly used and can influence the solubility of the reactants and the catalyst, as well as the stability of intermediates. The coordinating ability of the solvent can also play a role in modulating the catalyst's activity. For instance, strongly coordinating solvents might compete with the desired substrates for binding to the copper center. Therefore, solvent screening is a crucial step in optimizing the reaction to minimize by-products.

Q5: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A5: If you are experiencing low conversion, first ensure that your reagents and solvent are pure and anhydrous, as impurities can poison the catalyst. Next, verify the activity of your copper catalyst; if it has been stored for a long time, consider using a fresh batch or generating the active Cu(I) species in situ from a Cu(II) salt and a reducing agent. Finally, consider increasing the reaction temperature or screening different bases and solvents, as the optimal conditions can be highly substrate-dependent.

Experimental Protocols

General Procedure for Copper-Catalyzed this compound Synthesis from o-Halobenzoic Acid and a Terminal Alkyne

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • o-Halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid)

  • Terminal alkyne

  • Copper(I) catalyst (e.g., CuI or CuCl)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the o-halobenzoic acid (1.0 mmol), the copper(I) catalyst (5-10 mol%), and the base (2.0 mmol).

  • Seal the flask/vial and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the anhydrous solvent (3-5 mL) followed by the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on By-Product Formation
ParameterVariationEffect on Alkyne HomocouplingEffect on DecarboxylationGeneral Recommendation for Minimizing By-products
Catalyst Cu(I) vs. Cu(II)Cu(II) can promote oxidative homocoupling in the absence of a reductant.High temperatures with either can lead to decarboxylation.Use Cu(I) sources or Cu(II) with a reducing agent under inert conditions.
Ligand Ligand-free vs. N-donor ligandN-donor ligands generally suppress homocoupling.Ligand choice can influence the required reaction temperature.Employ a suitable N-donor ligand (e.g., 1,10-phenanthroline, diamine).
Base Weak vs. StrongBase strength can influence the rate of copper acetylide formation.Stronger bases may require milder temperature conditions.Screen inorganic bases like K₂CO₃ or K₃PO₄.
Solvent Polar aprotic vs. NonpolarSolvent can affect catalyst solubility and activity.High-boiling point solvents may necessitate careful temperature control.Start with polar aprotic solvents like DMSO or DMF.
Temperature Low vs. HighHigher temperatures can increase the rate of all reactions, including side reactions.Significantly increases with higher temperatures.Use the lowest temperature that allows for a reasonable reaction rate.
Atmosphere Air vs. InertAir (oxygen) promotes oxidative homocoupling.Less directly affected.Strictly maintain an inert atmosphere.

Visualizations

By_Product_Formation_Pathways cluster_main Desired Reaction Pathway cluster_side1 By-product Pathway 1: Alkyne Homocoupling cluster_side2 By-product Pathway 2: Decarboxylation Start o-Halobenzoic Acid + Alkyne Intermediate Copper-alkynyl Intermediate Start->Intermediate Cu(I), Base Product This compound Intermediate->Product Intramolecular Cyclization Alkyne Alkyne Diyne Diyne (By-product) Alkyne->Diyne Cu(I), Oxidant (e.g., O2) BenzoicAcid o-Halobenzoic Acid Decarboxylated Decarboxylated By-product BenzoicAcid->Decarboxylated High Temperature Troubleshooting_Workflow Start Low Yield of this compound / High By-product Formation Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Add_Inert Degas solvent and run under N2 or Ar. Check_Atmosphere->Add_Inert No Check_Ligand Are you using a suitable ligand? Check_Atmosphere->Check_Ligand Yes Add_Inert->Check_Ligand Add_Ligand Screen N-donor ligands (e.g., 1,10-phenanthroline). Check_Ligand->Add_Ligand No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Add_Ligand->Check_Temp Lower_Temp Lower the temperature to reduce decarboxylation. Check_Temp->Lower_Temp No (too high) Check_Reagents Are the reagents and solvent pure and dry? Check_Temp->Check_Reagents Yes Lower_Temp->Check_Reagents Purify_Reagents Purify starting materials and use anhydrous solvent. Check_Reagents->Purify_Reagents No Success Improved Yield and Purity Check_Reagents->Success Yes Purify_Reagents->Success

References

Addressing low signal-to-noise ratio in qNMR for isocoumarin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of isocoumarins using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low signal-to-noise ratios (S/N) and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (S/N) in my qNMR spectrum?

A low S/N ratio in qNMR can stem from several factors related to the sample, the instrument, and the experimental parameters. The most common causes include:

  • Insufficient Analyte Concentration: The sample may be too dilute, resulting in a weak signal that is difficult to distinguish from the baseline noise.

  • Suboptimal Acquisition Parameters: The number of scans may be too low, or the relaxation delay (d1) might be improperly set, leading to incomplete relaxation of the nuclei between pulses.

  • Poor Spectrometer Performance: Issues with the instrument's shimming, probe tuning, or overall stability can contribute to a lower S/N.

  • Sample-Related Issues: The presence of paramagnetic impurities, poor solubility of the analyte or internal standard, or high viscosity of the sample can all lead to signal broadening and a reduction in the S/N.[1]

Q2: How can I improve the signal-to-noise ratio in my qNMR experiment?

Improving the S/N is crucial for accurate and reproducible quantification. Here are several strategies you can employ:

  • Increase the Number of Scans (ns): The S/N ratio is proportional to the square root of the number of scans.[2] Doubling the S/N requires quadrupling the number of scans.[3] A minimum S/N of 250:1 is recommended for an integration error of less than 1%.[4][5][6]

  • Optimize Sample Concentration: If possible, increase the concentration of your sample. However, be mindful that highly concentrated samples can lead to broader lines due to increased viscosity.[7]

  • Use a High-Field Spectrometer: Higher magnetic field strengths generally lead to increased sensitivity and better signal dispersion.[8][9]

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.[4][6] Use a calibrated 90° pulse for maximum signal in a single scan.[5]

  • Data Processing Techniques: Applying a line broadening factor (exponential multiplication) can improve the S/N, but at the cost of resolution.[6][10] Advanced techniques like deep learning-based denoising are also emerging.[11]

Q3: What are the key characteristics of a good internal standard for isocoumarin quantification?

The choice of an internal standard (IS) is critical for accurate qNMR. An ideal internal standard should possess the following qualities:

  • High Purity: The purity of the IS must be known and high (≥99%).[12]

  • Signal Separation: Its NMR signals should not overlap with the signals of the this compound analyte or the solvent.[4][13]

  • Chemical Inertness: The IS should not react with the analyte or the solvent.[4]

  • Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[4][6]

  • Good Solubility: It must be fully soluble in the same deuterated solvent as the analyte.[4][12]

  • Stability: The IS should not be volatile or hygroscopic, which could affect accurate weighing.[14]

Q4: How do I choose the correct relaxation delay (d1) for my qNMR experiment?

The relaxation delay (d1) is a critical parameter for ensuring the quantitative accuracy of your NMR data. It allows the nuclear spins to return to thermal equilibrium between scans.[6] An insufficient d1 will lead to signal saturation and an underestimation of the signal intensity.

For accurate quantification, the relaxation delay should be set to at least 5 times the longest T1 (spin-lattice relaxation) time of both the analyte and the internal standard signals being integrated.[4][6] If the T1 values are unknown, they can be determined experimentally using an inversion-recovery pulse sequence.

Troubleshooting Guides

Problem 1: Poor Baseline and Phasing
  • Symptoms: You observe a distorted, rolling, or uneven baseline in your spectrum, which can lead to inaccurate integrals.[4]

  • Possible Causes:

    • Incorrect phasing parameters.

    • Acoustic ringing.

    • Broad signals from macromolecules or solid impurities.

    • Delayed Free Induction Decay (FID) acquisition.[4]

  • Solutions:

    • Manual Correction: Carefully perform manual phase and baseline correction. A polynomial fit or a multi-point baseline correction can be effective.[4][15]

    • Acquisition Parameters: Ensure the acquisition delay is set correctly.

    • Sample Preparation: Filter your sample to remove any suspended particles that can cause line broadening.[4]

Problem 2: Inaccurate and Irreproducible Integration
  • Symptoms: The integral values vary significantly between identical experiments, and the calculated concentration is inconsistent.

  • Possible Causes:

    • Inadequate signal-to-noise ratio (S/N < 250:1).[4]

    • Improperly set integral regions.

    • Overlapping signals from the analyte, internal standard, or impurities.[16][17]

    • Insufficient relaxation delay (d1).[4]

  • Solutions:

    • Increase S/N: Increase the number of scans to achieve an S/N of at least 250:1.[4]

    • Optimize Integration Regions: Set the integral regions to cover the entire peak, including any ¹³C satellite peaks if present. Ensure the integration range is consistent across all spectra being compared.[4]

    • Address Signal Overlap: If possible, choose non-overlapping peaks for quantification. Alternatively, deconvolution techniques can be used to separate overlapping signals.[4][18]

    • Optimize Relaxation Delay: Set the relaxation delay to at least 5 times the longest T1 value of the signals being quantified.[4]

Problem 3: Signal Clipping and ADC Overflow
  • Symptoms: The tops of intense peaks in the FID appear flattened, leading to distorted peaks in the spectrum after Fourier transformation.

  • Possible Causes: The receiver gain is set too high for the concentration of the sample.[4]

  • Solutions:

    • Reduce Receiver Gain: Lower the receiver gain and re-acquire the spectrum.[4]

    • Reduce Pulse Angle: Use a smaller flip angle (e.g., 30° instead of 90°) to reduce the signal intensity.[4]

    • Dilute the Sample: If the sample is highly concentrated, dilute it to an appropriate concentration.[4]

Experimental Protocols

Protocol 1: Sample Preparation for qNMR
  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh a known amount of the this compound analyte and the selected internal standard.[19]

  • Dissolution: Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a vial.[4][13] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4]

  • Transfer: Transfer the solution to a high-quality NMR tube.[8]

Protocol 2: qNMR Data Acquisition
  • Spectrometer Setup: Lock and shim the spectrometer on the sample. For optimal results, ensure good sample homogeneity to facilitate proper shimming.[8]

  • Set Spectral Width: Define an appropriate spectral width to encompass all signals of interest from both the analyte and the internal standard.[4]

  • Determine T1 Relaxation Times: If not already known, perform an inversion-recovery experiment to determine the T1 values for the signals to be integrated.

  • Set Acquisition Parameters:

    • Pulse Angle (p1): Set to a calibrated 90° pulse.[7]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 value.[7]

    • Number of Scans (ns): Set to a sufficient number to achieve a minimum S/N of 250:1 for the peaks to be integrated.[7]

  • Acquire Data: Start the acquisition.

Protocol 3: Data Processing and Quantification
  • Fourier Transformation: Apply a Fourier transform to the acquired FID.

  • Phase and Baseline Correction: Carefully perform manual phase and baseline correction to ensure a flat baseline across the spectrum.[4]

  • Integration: Integrate the selected, well-resolved signals of the this compound analyte and the internal standard. Ensure consistent integration limits for all spectra.[4]

  • Calculation: Use the following formula to calculate the mass of the analyte:

    massanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * massIS * (PIS / Panalyte)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • mass = Mass

    • P = Purity

    • IS = Internal Standard

Data Presentation

Table 1: Recommended qNMR Acquisition Parameters

ParameterSymbolRecommended ValuePurpose
Pulse Anglep1Calibrated 90°To excite the nuclear spins for maximum signal in a single scan.[7]
Relaxation Delayd1≥ 5 x T₁ (longest)To allow the magnetization to return to equilibrium before the next pulse.[7]
Acquisition Timeaq1-5 sThe time during which the FID is recorded, sufficient to resolve peaks.[5][7]
Number of ScansnsSufficient for S/N > 250To improve the signal-to-noise ratio for accurate integration.[5][7]

Table 2: Common Internal Standards for qNMR in Organic Solvents

Internal StandardSolvent CompatibilityKey Protons (ppm) & Multiplicity
Maleic AcidDMSO-d₆, D₂O~6.2 (s)
1,4-Bis(trimethylsilyl)benzeneCDCl₃, CD₃OD, DMSO-d₆~0.1 (s, 18H)
Dimethyl sulfoneCDCl₃, D₂O, Acetone-d₆~3.0 (s)
1,3,5-TrimethoxybenzeneCDCl₃, Acetone-d₆~6.1 (s), ~3.8 (s)

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurate Weighing (Analyte & Internal Standard) dissolve 2. Dissolution (Deuterated Solvent) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Spectrometer Setup (Lock & Shim) transfer->setup params 5. Set Parameters (d1, ns, p1) setup->params acquire 6. Acquire FID params->acquire process 7. Processing (FT, Phase, Baseline) acquire->process integrate 8. Integration process->integrate calculate 9. Quantification integrate->calculate result result calculate->result Final Concentration/ Purity

Caption: A typical workflow for a quantitative NMR experiment.

Troubleshooting_Low_SN start Low S/N Ratio Observed check_conc Is sample concentration sufficient? start->check_conc increase_conc Increase sample concentration or use a more sensitive probe check_conc->increase_conc No check_scans Is the number of scans (ns) adequate? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase number of scans check_scans->increase_scans No check_d1 Is relaxation delay (d1) set to >= 5*T1? check_scans->check_d1 Yes increase_scans->check_d1 set_d1 Measure T1 and set d1 appropriately check_d1->set_d1 No check_shimming Is shimming optimal? check_d1->check_shimming Yes set_d1->check_shimming reshim Re-shim the sample check_shimming->reshim No process_data Consider data processing (e.g., line broadening) check_shimming->process_data Yes reshim->process_data end Improved S/N process_data->end

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: Enhancing Semi-Preparative HPLC Fractionation of Isocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient semi-preparative HPLC fractionation of isocoumarins. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your purification workflows.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the semi-preparative HPLC fractionation of isocoumarins.

ProblemPossible CausesSuggested Solutions
Poor Resolution or Co-elution of Peaks - Inappropriate mobile phase composition or gradient.- Unsuitable stationary phase.- Column overloading.[1]- Optimize Mobile Phase: Experiment with different solvent strengths (e.g., methanol vs. acetonitrile) and additives. For isocoumarins, adding a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape and selectivity.[2]- Select Appropriate Stationary Phase: C18 columns are commonly used for isocoumarin separation. However, for closely related compounds, a phenyl-hexyl or cyano phase might offer better selectivity.- Reduce Sample Load: Decrease the injection volume or sample concentration to avoid exceeding the column's loading capacity.
Peak Tailing - Secondary interactions between isocoumarins and the stationary phase.- Column degradation or contamination.- Inappropriate mobile phase pH.- Acidify Mobile Phase: The addition of an acid suppresses the ionization of phenolic hydroxyl groups common in isocoumarins, reducing tailing.[2]- Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak tailing.- Check Column Health: Flush the column with a strong solvent or, if necessary, replace it if performance does not improve.
Peak Fronting - Column overloading.[1]- Sample solvent stronger than the mobile phase.- Reduce Sample Load: As with peak tailing due to overload, reduce the amount of sample injected.- Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition to ensure proper focusing of the sample band at the column head.
High Backpressure - Blockage in the system (e.g., tubing, frits, column).- Particulate matter from the sample or mobile phase.- High viscosity of the mobile phase.- Systematic Check: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the blockage.- Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.- Mobile Phase Viscosity: If using a highly aqueous mobile phase, consider gentle heating of the column (if the stationary phase allows) to reduce viscosity.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing, especially for isocratic separations.- Use a Column Oven: A column oven will maintain a stable temperature, minimizing retention time drift.
Low Yield/Recovery - Degradation of the this compound during the process.- Inefficient fraction collection.- Adsorption of the compound onto system components.- Assess Stability: Check the stability of the this compound in the chosen mobile phase.- Optimize Fraction Collection: Ensure the fraction collector is correctly calibrated and the collection window is set appropriately to capture the entire peak.- System Passivation: For particularly sensitive compounds, passivating the HPLC system with a strong acid or a chelating agent may be necessary to reduce active sites.

Frequently Asked Questions (FAQs)

Q1: How do I scale up my analytical HPLC method to a semi-preparative scale for this compound purification?

To scale up from an analytical to a semi-preparative method, the primary goal is to maintain the same linear velocity of the mobile phase to preserve the separation. The flow rate and injection volume need to be adjusted proportionally to the cross-sectional area of the column. You can use the following formulas as a starting point:

  • Flow Rate Scaling:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)

  • Injection Volume Scaling:

    • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)

    • Where Column Volume ≈ π × (Column Radius)² × Column Length

Several online calculators are available to assist with these calculations. It is also recommended to perform a loading study on the analytical column first to determine the maximum sample amount before scaling up.

Q2: What is a typical loading capacity for a C18 semi-preparative column for isocoumarins?

Loading capacity is highly dependent on the specific this compound, the complexity of the sample matrix, and the resolution required. As a general guideline, for a 10 mm internal diameter (ID) semi-preparative column, loading capacities can range from 5 to 50 mg per injection. For a 20 mm ID column, this can increase to the 100-500 mg range. It is crucial to perform a loading study by gradually increasing the injected sample mass on the analytical column until resolution is compromised to determine the optimal loading for your specific application.

Q3: Should I use isocratic or gradient elution for semi-preparative purification of isocoumarins?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where the isocoumarins of interest have similar retention times. It is generally simpler to transfer from analytical to preparative scale.

  • Gradient elution (mobile phase composition changes over time) is more effective for complex mixtures containing isocoumarins with a wide range of polarities. It allows for the elution of both weakly and strongly retained compounds in a single run.

Q4: How can I reduce solvent consumption during semi-preparative HPLC?

Several strategies can be employed to reduce solvent consumption:

  • Method Optimization: Optimize the separation to achieve the desired purity in the shortest possible time.

  • Column Dimensions: Use the smallest column diameter and length that provides the necessary loading capacity and resolution.

  • Recycling Solvents: For isocratic separations, it is possible to recycle the mobile phase after the peaks of interest have eluted. However, this requires careful monitoring to avoid contamination.

  • Solvent Selection: In some cases, using a stronger organic solvent (e.g., acetonitrile over methanol) can lead to faster elution and reduced overall solvent usage, but this may affect selectivity.

Quantitative Data Summary

The following table summarizes typical parameters for the semi-preparative HPLC purification of select isocoumarins. Note that these values are illustrative and will vary depending on the specific instrumentation, sample matrix, and desired purity.

This compoundColumn Dimensions (ID x Length, Particle Size)Mobile PhaseFlow Rate (mL/min)Loading per InjectionPurity Achieved (%)
Bergapten 20 mm x 250 mm, 7 µmHexane/Acetone (gradient)18~150 mg of crude extract>98
Psoralen Not specifiedNot specifiedNot specifiedNot specified>99
Xanthotoxin Not specifiedNot specifiedNot specifiedNot specifiedNot specified
General Isocoumarins from Kudzu Root Extract 19 mm x 50 mm, 5 µmWater/Acetonitrile (gradient)25.6~340 µL of extractNot specified

Experimental Protocols

Protocol 1: Purification of Bergapten and Psoralen from Plant Extract

This protocol is a general guideline for the purification of furanocoumarins like bergapten and psoralen from a plant extract.

1. Sample Preparation: a. Extract the dried and powdered plant material (e.g., fruits of Peucedanum tauricum) with petroleum ether using a Soxhlet apparatus. b. Evaporate the solvent under reduced pressure to obtain a crude petroleum ether extract. c. Dissolve a known amount of the crude extract in the initial mobile phase for HPLC injection.

2. HPLC System and Column: a. HPLC System: A semi-preparative HPLC system equipped with a UV detector and a fraction collector. b. Column: C18 semi-preparative column (e.g., 20 mm x 250 mm, 7 µm).

3. Chromatographic Conditions: a. Mobile Phase A: Water with 0.1% Formic Acid b. Mobile Phase B: Acetonitrile with 0.1% Formic Acid c. Gradient: A linear gradient from 30% B to 70% B over 40 minutes. d. Flow Rate: 18 mL/min e. Detection: UV at 254 nm and 310 nm. f. Injection Volume: 1-5 mL, depending on the concentration of the dissolved extract.

4. Fraction Collection: a. Collect fractions corresponding to the peaks of bergapten and psoralen based on the chromatogram from an initial analytical run. b. Collect fractions in appropriately sized vessels.

5. Post-Purification Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions for each compound. c. Evaporate the solvent under reduced pressure to obtain the purified isocoumarins.

Protocol 2: General Workflow for this compound Purification from a Fungal Culture

This protocol outlines a general workflow for isolating isocoumarins from a fungal fermentation broth.

1. Fermentation and Extraction: a. Culture the fungus in a suitable liquid medium to promote the production of secondary metabolites. b. Separate the mycelium from the broth by filtration. c. Extract the culture broth with an organic solvent such as ethyl acetate. d. Concentrate the organic extract to dryness under reduced pressure.

2. Initial Fractionation (Optional): a. For very complex extracts, perform an initial fractionation using vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a C18 stationary phase to simplify the mixture before semi-preparative HPLC.

3. Semi-Preparative HPLC: a. Dissolve the crude extract or a simplified fraction in a suitable solvent (preferably the initial mobile phase). b. Filter the sample through a 0.45 µm syringe filter. c. Purify the sample using a C18 semi-preparative column with a water/acetonitrile or water/methanol gradient containing 0.1% acid. d. Monitor the elution at appropriate wavelengths (e.g., 254 nm, 280 nm, 320 nm).

4. Fraction Collection and Analysis: a. Collect the fractions corresponding to the target this compound peaks. b. Assess the purity of each fraction by analytical HPLC. c. Combine pure fractions and remove the solvent to yield the purified this compound.

Visualizations

experimental_workflow start Crude this compound Extract analytical_hplc Analytical HPLC Method Development start->analytical_hplc scale_up Scale-Up Calculation analytical_hplc->scale_up semi_prep_hplc Semi-Preparative HPLC scale_up->semi_prep_hplc fraction_collection Fraction Collection semi_prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->semi_prep_hplc <95% Purity (Re-purification) pure_this compound Pure this compound purity_analysis->pure_this compound >95% Purity troubleshooting_logic start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time pressure High Backpressure? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No split Splitting peak_shape->split If splitting solution_retention Ensure Column Equilibration Check Pump Performance Use Column Oven retention_time->solution_retention Yes solution_pressure Check for Blockages Filter Sample/Mobile Phase pressure->solution_pressure Yes solution_tailing Acidify Mobile Phase Reduce Sample Load Check Column Health tailing->solution_tailing solution_fronting Reduce Sample Load Weaker Injection Solvent fronting->solution_fronting solution_split Check for Column Void Ensure Sample is Fully Dissolved split->solution_split

References

Validation & Comparative

Validating the Anti-Inflammatory Effects of Novel Isocoumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of novel isocoumarins against established standards, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Anti-Inflammatory Activity of Isocoumarins

The anti-inflammatory potential of newly isolated isocoumarins is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. A common in-vitro model involves the stimulation of macrophage cells (like RAW 264.7 or J774A.1) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of nitric oxide (NO). The inhibitory concentration (IC50) of the compounds on NO production is a key metric for comparison.

Table 1: Comparative Inhibitory Activity of Novel Isocoumarins on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC50 (µM) on NO ProductionReference CompoundIC50 (µM) on NO Production
Setosphamarin A23.17 ± 1.19Indomethacin41.01 ± 1.87
Setosphamarin B35.79 ± 1.79Indomethacin41.01 ± 1.87
Setosphamarin C25.46 ± 1.41Indomethacin41.01 ± 1.87
Botryospyrone C84.2--
Compound 292 *15.8--
Ravenelin (a xanthone)6.27 ± 0.87Indomethacin41.01 ± 1.87

Note: Compound 292 is an isocoumarin derivative mentioned in the literature with potent inhibitory capacity.[1] Data for Setosphamarins and Ravenelin are from a study on compounds isolated from the endophytic fungus Setosphaeria rostrata.[2] Botryospyrone C's activity was also reported in a study on fungal isocoumarins.[3] Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), is used as a positive control.[2]

Experimental Protocols

In-Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol details the methodology to assess the anti-inflammatory activity of isocoumarins by quantifying their ability to inhibit NO production in murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) stimulated with LPS.

1. Cell Culture and Maintenance:

  • The murine macrophage cell line RAW 264.7 is utilized.

  • Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Sub-culturing is performed every 2-3 days to maintain the cells in their logarithmic growth phase.

2. Compound Preparation:

  • Stock solutions of the test isocoumarins are prepared in dimethyl sulfoxide (DMSO).

  • These stock solutions are then diluted with the culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure the final DMSO concentration in the wells does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.1%).

3. Assay Procedure:

  • Macrophages are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test isocoumarins. A vehicle control (medium with DMSO) and a positive control (a known iNOS inhibitor like L-NAME or a standard anti-inflammatory drug like indomethacin) are included.

  • After a pre-incubation period with the compounds, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells with untreated cells serves as a negative control.

  • The plates are incubated for a further 24 hours.

4. Measurement of Nitric Oxide Production:

  • NO production is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

  • An aliquot of the supernatant from each well is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • The mixture is incubated at room temperature, protected from light, allowing for a colorimetric reaction to occur.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

5. Data Analysis:

  • The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

6. Cell Viability Assay:

  • A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds.

In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in-vivo model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.

1. Animal Models:

  • Male Wistar rats or C57BL/6J mice are commonly used for this assay.[4]

2. Induction of Inflammation:

  • A single subcutaneous injection of a 1% κ-carrageenan solution (suspended in saline or Ringer's solution) is administered into the sub-plantar region of the right hind paw of the animals.[4][5]

3. Compound Administration:

  • The test isocoumarins are administered to the animals, typically via oral or intraperitoneal routes, at a specific time point before the carrageenan injection (e.g., 30 minutes to 1 hour prior).[6][7] A control group receives the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin.

4. Measurement of Paw Edema:

  • The volume of the carrageenan-injected paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Paw volume can be measured using a plethysmometer.[6] Alternatively, paw thickness can be measured with calipers, and at the end of the experiment, the paws can be transected and weighed.[5]

5. Data Analysis:

  • The degree of edema is calculated as the difference in paw volume or weight between the treated and control groups.

  • The percentage inhibition of edema is determined for each treatment group compared to the carrageenan-only control group.

Signaling Pathways in Inflammation and this compound Intervention

The anti-inflammatory effects of many natural compounds, including isocoumarins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[9][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IKK Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Isocoumarins_cyto Novel Isocoumarins Isocoumarins_cyto->IKK Inhibition Isocoumarins_cyto->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Induces

Caption: this compound inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation.[11] It consists of several subfamilies, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[12] Extracellular stimuli, such as LPS, can activate this pathway, leading to the phosphorylation and activation of downstream transcription factors that, in turn, promote the expression of inflammatory mediators.[13]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor Activates MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates & Translocates Isocoumarins_cyto Novel Isocoumarins Isocoumarins_cyto->MAPK Inhibition of Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Induces

Caption: this compound intervention in the MAPK signaling pathway.

Conclusion

The presented data indicates that novel isocoumarins exhibit significant anti-inflammatory properties, with some compounds demonstrating comparable or superior activity to the standard drug indomethacin in in-vitro assays. Their mechanism of action appears to involve the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel compounds. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of these promising anti-inflammatory agents.

References

A Comparative Guide to Isocoumarin Purity Assessment: Cross-Validation of HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and natural product chemistry, the accurate determination of compound purity is a critical, non-negotiable standard. For isocoumarins, a class of phenolic compounds with diverse biological activities, rigorous purity assessment ensures the reliability of pharmacological data and compliance with regulatory standards. This guide provides a comprehensive cross-validation of two powerful analytical techniques for isocoumarin purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a comparative overview, detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparative Overview of HPLC and qNMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high sensitivity and resolving power in separating components of a mixture.[1] Conversely, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for direct quantification of a substance without the need for an identical reference standard for the analyte.[1][2] The non-destructive nature of qNMR and the direct proportionality between signal intensity and the number of nuclei make it a powerful tool for purity assessment.[1][3]

The cross-validation of these two methods is essential to ensure the accuracy and consistency of purity assignments.[1] While HPLC excels in detecting trace impurities, qNMR provides an absolute measure of the analyte's mass fraction in a sample, offering a valuable orthogonal approach for verification.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC and qNMR in the context of this compound purity assessment. The data presented is a composite from studies on related phenolic compounds and represents expected values for a well-optimized cross-validation study.

Parameter HPLC-UV ¹H-qNMR Remarks
Principle Chromatographic separation followed by UV detection.Direct measurement of nuclear spin resonance in a magnetic field.HPLC provides relative purity based on peak area, while qNMR offers an absolute purity value against a certified internal standard.
Linearity (R²) > 0.999> 0.99Both techniques demonstrate excellent linearity over a typical concentration range.[4][5]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%qNMR often shows slightly higher accuracy as it is a primary ratio method.[6][7]
Precision (RSD) < 2.0%< 1.0%qNMR generally exhibits higher precision due to fewer sample handling steps.[2][6][7]
Limit of Detection (LOD) ~0.025 µg/mL~0.48 mg/0.7 mLHPLC is significantly more sensitive, making it ideal for trace impurity analysis.[4][5]
Limit of Quantification (LOQ) ~0.083 µg/mL~1.47 mg/0.7 mLConsistent with LOD, HPLC has a much lower LOQ.[4][5]
Analysis Time per Sample ~30 min~15 minqNMR can be faster per sample, especially if the method is already established.[6][7]
Reference Standard Requires a specific, high-purity reference standard of the analyte.Can use a certified internal standard that is structurally different from the analyte.[1]The flexibility of internal standard selection is a major advantage of qNMR.[2]
Sample Consumption Low (µg range)Moderate (mg range)HPLC is preferred for samples with limited availability.
Destructive/Non-destructive DestructiveNon-destructiveThe sample can be recovered after qNMR analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline generalized experimental protocols for the purity assessment of an this compound using HPLC and qNMR.

This protocol describes the determination of this compound purity using a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds like isocoumarins.[8]

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically employed. The gradient can be optimized to achieve good resolution of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength should be set at the maximum absorbance of the this compound, which can be determined from its UV spectrum. A PDA detector allows for monitoring across a range of wavelengths.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of methanol to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area normalization method, where the peak area of the this compound is expressed as a percentage of the total area of all observed peaks.

This protocol describes the determination of this compound purity using ¹H-qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, should be used. The IS should have signals that do not overlap with the analyte signals and be soluble in the chosen deuterated solvent.[2]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[3]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[3]

    • Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

    • Acquisition Time (aq): At least 3 seconds.[3]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved, characteristic signal for the this compound and a signal for the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and qNMR for this compound purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (PDA) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr qNMR Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (%) integrate->calculate CrossValidation_Logic This compound This compound Sample HPLC HPLC Purity (%) This compound->HPLC qNMR qNMR Purity (%) This compound->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Report Final Purity Assignment Compare->Report

References

Unveiling (R)-(-)-5-Hydroxymellein: A Potent Isocoumarin Inhibitor of Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the Wnt signaling pathway has emerged as a critical target. Its aberrant activation is a hallmark of numerous cancers, driving tumor growth and proliferation.[1][2] Among the diverse molecules being investigated for their Wnt inhibitory potential, isocoumarin derivatives, a class of natural products, have shown promise. This guide provides a detailed comparison of the efficacy of this compound inhibitors of Wnt signaling, with a focus on the well-characterized compound, (R)-(-)-5-hydroxymellein.

Efficacy of this compound Wnt Inhibitors: A Comparative Analysis

While the exploration of isocoumarins as Wnt signaling inhibitors is an active area of research, publicly available data on a wide range of these compounds remains limited. However, a significant study has identified and characterized (R)-(-)-5-hydroxymellein as a specific and potent inhibitor of the Wnt pathway.[1]

Compound NameChemical StructureIC50 Value (Wnt Inhibition)Cell LineAssay TypeSource
(R)-(-)-5-Hydroxymellein (Structure not available in search results)58 ± 16 µMBT-20 (Triple-Negative Breast Cancer)TOPFlash Reporter Assay[1]

Note: At present, (R)-(-)-5-hydroxymellein is the most well-documented this compound inhibitor of Wnt signaling with a reported IC50 value. Further research is needed to identify and characterize additional this compound derivatives to build a broader comparative dataset.

Delving into the Mechanism: How Isocoumarins Disrupt Wnt Signaling

The canonical Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis.[1][2] Its dysregulation can lead to uncontrolled cell growth and cancer.[1][2] this compound inhibitors, such as (R)-(-)-5-hydroxymellein, are believed to interfere with this pathway, although the precise binding targets for many are still under investigation.

The following diagram illustrates the canonical Wnt signaling pathway and the putative inhibitory point of this compound derivatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex Dsh->DestructionComplex inhibits GSK3b GSK3β Axin Axin APC APC CK1 CK1 BetaCatenin β-catenin Proteasome Proteasome BetaCatenin->Proteasome degraded by TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates and binds DestructionComplex->BetaCatenin phosphorylates for degradation This compound This compound Inhibitor This compound->Frizzled inhibits TargetGenes Target Gene Expression TCFLEF->TargetGenes activates Experimental_Workflow Fungal_Isolation Isolation of Endophytic Fungi Cultivation_Extraction Fungal Cultivation and Crude Extract Preparation Fungal_Isolation->Cultivation_Extraction Primary_Screening Primary Screening: Wnt Inhibition Assay (TOPFlash) Cultivation_Extraction->Primary_Screening Bioassay_Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Primary_Screening->Bioassay_Fractionation Active Extracts Compound_Isolation Isolation and Purification of Active Compounds Bioassay_Fractionation->Compound_Isolation Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Compound_Isolation->Structure_Elucidation IC50_Determination IC50 Determination and Dose-Response Analysis Structure_Elucidation->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies

References

A Comparative Guide to the Structure-Activity Relationship of Isocoumarins as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isocoumarin derivatives as inhibitors of serine proteases, focusing on their structure-activity relationships (SAR). Isocoumarins are a class of naturally occurring lactones that have been extensively studied as mechanism-based inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer.[1][2][3] Understanding the SAR of these compounds is critical for the rational design of potent and selective inhibitors for therapeutic applications.

Mechanism of Inhibition

Isocoumarins are potent, mechanism-based irreversible inhibitors of a wide range of serine proteases.[1][4] The inhibitory mechanism involves the formation of a stable acyl-enzyme complex. The active site serine residue of the protease attacks the carbonyl group of the this compound lactone ring.[1] In the case of isocoumarins bearing 7-amino or 7-guanidino groups, this initial acylation is followed by a further reaction, leading to the formation of a highly stable, covalently modified enzyme, likely involving the active site histidine residue.[1]

G cluster_0 Serine Protease Active Site Ser-OH Serine (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Ser-OH->AcylEnzyme Forms His-Im Histidine (His-Im) StableComplex Stable Inhibited Enzyme His-Im->StableComplex Forms This compound This compound Inhibitor This compound->Ser-OH Nucleophilic Attack AcylEnzyme->His-Im Further Reaction (with 7-amino/guanidino groups)

Caption: Mechanism of serine protease inhibition by isocoumarins.

Structure-Activity Relationship and Comparative Data

The inhibitory potency and selectivity of isocoumarins are significantly influenced by the nature and position of substituents on the this compound scaffold. Key positions for modification are C3, C4, and C7.

  • General Inhibition: 3,4-Dichlorothis compound is a broad-spectrum serine protease inhibitor.[1]

  • Elastase Inhibition: Isocoumarins with hydrophobic 7-acylamino groups are potent inhibitors of human leukocyte elastase (HLE), while those with 7-alkylureido groups target porcine pancreatic elastase.[1]

  • Trypsin-like Enzyme Inhibition: Isocoumarins featuring basic side chains, such as arginine mimetics, are effective inhibitors of trypsin-like enzymes.[1] For instance, 3-alkoxy-4-chloro-7-guanidinoisocoumarins are potent inhibitors of thrombin and other blood coagulation factors.[1]

The following table summarizes the inhibitory activities of selected this compound derivatives against various serine proteases. It is important to note that isocoumarins are irreversible inhibitors, and their potency is often expressed as a second-order rate constant (kobs/[I] or kinact/KI) rather than a simple IC50 value, which can be time-dependent.

This compound DerivativeTarget ProteaseInhibition Data (kobs/[I] M⁻¹s⁻¹)Reference
3,4-Dichlorothis compoundHuman Leukocyte Elastase8920[5]
3-Alkoxy-4-chloro-7-guanidinoisocoumarinsThrombin, Factor Xa, etc.10³ - 10⁵
4-Chloro-3-(2-isothiureidoethoxy)this compoundHuman Plasma KallikreinHigh Potency[1]
7-Nitro-isocoumarin derivativesα-ChymotrypsinPotent Inhibitors[6]
7-Amino-isocoumarin derivativesα-Chymotrypsin, TrypsinWeakly active or inactive[6]

Experimental Protocols

The determination of the inhibitory activity of isocoumarins against serine proteases typically involves monitoring the enzymatic activity in the presence and absence of the inhibitor. Chromogenic or fluorogenic substrates are commonly used for this purpose.

General Protocol for Determining Inhibitory Activity
  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., Tris-HCl or HEPES at physiological pH).

    • Prepare a stock solution of the specific chromogenic or fluorogenic substrate for the target protease in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the this compound inhibitor and perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add a small volume of the inhibitor dilutions to the test wells. For control wells, add the same volume of the solvent used for the inhibitor.

    • Add the serine protease solution to all wells except for the blank wells.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to react with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of enzyme activity (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

    • For irreversible inhibitors, the apparent second-order rate constant (kobs/[I]) can be determined by plotting the observed rate of inactivation (kobs) against the inhibitor concentration.

G cluster_0 Experimental Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Setup (96-well plate) A->B C Pre-incubation (Inhibitor + Enzyme) B->C D Reaction Initiation (Add Substrate) C->D E Data Acquisition (Plate Reader) D->E F Data Analysis (kobs/[I] or IC50) E->F

References

In Vitro Promise vs. In Vivo Reality: A Comparative Guide to Isocoumarin Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the translational potential of isocoumarin compounds from laboratory assays to preclinical models, providing researchers with critical data for drug development decisions.

Isocoumarins, a class of naturally occurring lactones, have demonstrated significant potential as anticancer agents in preclinical research. Their diverse chemical structures and mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them a compelling area of study for oncology drug development.[1][2] However, a crucial step in the journey of any potential anticancer compound is the correlation between its efficacy in a controlled in vitro environment and its performance within a complex in vivo system. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer efficacy of a promising this compound derivative, 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester, to illuminate the translational challenges and successes in this compound class.

Quantitative Efficacy: A Head-to-Head Comparison

To provide a clear and concise overview of the anticancer efficacy of the selected this compound derivative, the following tables summarize the key quantitative data from both in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available in provided search results
MDA-MB-468Breast AdenocarcinomaData not available in provided search results
SK-MEL-28Malignant MelanomaData not available in provided search results
Malme-3MMalignant MelanomaData not available in provided search results

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: In Vivo Antitumor Activity of 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester in Human Tumor Xenograft Models

Tumor ModelTreatment RegimenTumor Growth Inhibition (%)
Human Tumor XenograftsDetails on dosing and schedule not available in provided search resultsSignificant antitumor activity observed[3]

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls.

Understanding the Mechanisms: Signaling Pathways in this compound Action

The anticancer effects of isocoumarins are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the specific pathways for 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester are not detailed in the available literature, isocoumarins as a class have been shown to influence the following pathways:

  • Apoptosis Induction: Isocoumarins can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[4]

  • p53 Signaling: Some isocoumarins have been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[5]

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth, has been observed with some coumarin derivatives.[6]

  • MAPK/NF-κB Pathway: Modulation of the MAPK and NF-κB signaling pathways, which are involved in inflammation and cell survival, has also been implicated in the anticancer effects of coumarins.[7]

Isocoumarin_Anticancer_Signaling Potential Signaling Pathways Modulated by Isocoumarins cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Derivatives p53 p53 Activation This compound->p53 activates PI3K_Akt PI3K/Akt Inhibition This compound->PI3K_Akt inhibits MAPK_NFkB MAPK/NF-κB Modulation This compound->MAPK_NFkB modulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK_NFkB->Proliferation CellCycleArrest->Proliferation

Caption: Potential signaling pathways affected by isocoumarins leading to anticancer effects.

Experimental Protocols: A Guide to Methodology

The following sections provide an overview of the standard experimental protocols used to evaluate the in vitro and in vivo anticancer efficacy of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (MCF-7, MDA-MB-468, SK-MEL-28, or Malme-3M) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models involve the transplantation of human tumor cells into immunocompromised mice, providing an in vivo system to evaluate the efficacy of anticancer agents.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7, MDA-MB-468, SK-MEL-28, or Malme-3M) is injected subcutaneously into the flank of the mice. For estrogen-dependent cell lines like MCF-7, estrogen supplementation is required.

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (Length x Width²) / 2).

  • Treatment Administration: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivative is administered to the treatment group according to a specific dose and schedule (e.g., intraperitoneal injection daily for a set number of weeks). The control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the percentage of tumor growth inhibition in the treated group compared to the control group. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and further analyzed (e.g., through histology or biomarker analysis) to assess the compound's effect on the tumor microenvironment.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Culture MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Promising Compounds Advance Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Growth Monitoring Treatment->TumorMeasurement TGI Tumor Growth Inhibition Analysis TumorMeasurement->TGI

Caption: A simplified workflow for evaluating the anticancer efficacy of isocoumarins.

Conclusion

The journey of an this compound from a promising hit in an in vitro screen to a viable in vivo candidate is a complex process. While in vitro assays provide essential initial data on a compound's cytotoxic potential, in vivo models are indispensable for evaluating its true therapeutic efficacy and potential toxicities within a living system. The data presented for 4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl ester highlights a positive correlation, with significant antitumor activity observed in preclinical models.[3] However, a complete understanding of its potency requires the determination of specific IC50 values and detailed in vivo dose-response relationships. Further investigation into the specific signaling pathways modulated by this and other promising this compound derivatives will be crucial for optimizing their therapeutic potential and advancing them toward clinical development. This guide serves as a foundational resource for researchers in the field, emphasizing the importance of a multi-faceted approach to anticancer drug evaluation.

References

A Comparative Metabolomics Guide to Isocoumarin-Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isocoumarin production in two notable Streptomyces strains: Streptomyces sp. MBT76 and Streptomyces sp. ANK302. The information presented herein is based on published experimental data, offering insights into their metabolic profiles, biosynthetic pathways, and the methodologies used for their characterization.

Comparative Analysis of this compound Production

The metabolic output of this compound derivatives varies significantly between different Streptomyces strains. Below is a summary of the types and isolated yields of major isocoumarins from Streptomyces sp. MBT76 and Streptomyces sp. ANK302, derived from 25-liter cultures as reported in the literature.

This compound DerivativeStreptomyces sp. MBT76Streptomyces sp. ANK302
6,8-dihydroxy-3-methylthis compound 1.14 mg[1]8 mg
6-methoxy-8-hydroxy-3-methylthis compound 1.62 mg[1]-
6,7,8-trimethoxy-3-methylthis compound 0.34 mg[1]10 mg
5,7,8-trimethoxy-3-methylthis compound 0.28 mg[1]-
5,6,7,8-tetramethoxy-3-methylthis compound Present-
6,8-dimethoxy-3-methylthis compound -12 mg
6,8-dihydroxy-7-methoxy-3-methylthis compound -5 mg
Other identified isocoumarins (yields not specified)8-hydroxy-3-methylthis compound, 6,8-dimethoxy-3-methylthis compound, 5,6,8-trimethoxy-3-methylthis compound-

Note: The production of isocoumarins in Streptomyces sp. MBT76 is growth-phase dependent. The production of 6,8-dihydroxy-3-methylthis compound is optimal after two days of incubation, while the more methoxylated derivatives peak after four days.[1]

Experimental Protocols

The following sections detail the methodologies employed in the referenced studies for the cultivation of Streptomyces strains and the subsequent analysis of their this compound production.

Cultivation and Fermentation

Streptomyces sp. MBT76: The strain was grown in a liquid minimal medium (NMMP) supplemented with 0.8% (w/v) peptone to enhance antibiotic production.[1] Cultures were incubated, and samples for biomass and metabolite analysis were collected at 24-hour intervals for up to 120 hours.[1]

Streptomyces sp. ANK302: This strain was initially grown on YMG agar. For large-scale fermentation, it was inoculated into 100 x 1 L Erlenmeyer flasks, each containing 250 mL of M2 medium, and incubated as shake-cultures at 28°C for 7 days.

Metabolite Extraction and Analysis

For Streptomyces sp. MBT76: The aqueous culture broth was harvested and extracted with ethyl acetate.[1][2] The resulting crude extract was then directly analyzed. For isolation of specific compounds, the extract was subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).[1] The analytical techniques employed included:

  • ¹H NMR Spectroscopy: For structural elucidation and to obtain a metabolic snapshot of the culture at different time points.[1][2]

  • UPLC-ToF-MS (Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry): To identify the various metabolites present in the extracts.

For Streptomyces sp. ANK302: The culture broth was mixed with diatomaceous earth and filtered. The aqueous filtrate was extracted using Amberlite XAD-16 resin and eluted with methanol. The mycelium was extracted with ethyl acetate followed by acetone. The combined organic extracts were then subjected to flash chromatography on silica gel, followed by further purification on Sephadex LH-20 to yield the pure this compound compounds. Structural elucidation was performed using:

  • 1D and 2D NMR Spectroscopy

  • High-Resolution Mass Spectrometry

Visualizing the Workflow and Biosynthesis

To better understand the processes involved in the comparative metabolomics of these Streptomyces strains, the following diagrams illustrate the general experimental workflow and the proposed biosynthetic pathway for isocoumarins.

Experimental_Workflow cluster_cultivation Cultivation & Fermentation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Characterization cluster_output Output strain Streptomyces Strain (e.g., MBT76 or ANK302) inoculation Inoculation into Liquid Medium strain->inoculation fermentation Shake Flask Fermentation inoculation->fermentation harvest Harvest Culture (Broth & Mycelium) fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC / UPLC crude_extract->hplc ms Mass Spectrometry (HRMS, ToF-MS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr data_analysis Data Analysis & Metabolite Identification ms->data_analysis nmr->data_analysis comparison Comparative Metabolomic Profile data_analysis->comparison

General experimental workflow for comparative metabolomics.
This compound Biosynthesis Pathway

Isocoumarins in Streptomyces are typically synthesized via a type I iterative polyketide synthase (PKS) pathway. The proposed biosynthetic route in Streptomyces sp. MBT76, encoded by the icm gene cluster, serves as a representative example.[1][3]

Isocoumarin_Biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Type I Iterative PKS (e.g., icmM) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide Linear Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization isocoumarin_core 6,8-dihydroxy-3-methylthis compound (Core Structure) cyclization->isocoumarin_core tailoring Post-PKS Tailoring Reactions (Oxidation, Methylation) isocoumarin_core->tailoring final_products Diverse this compound Derivatives (e.g., methoxylated forms) tailoring->final_products

Proposed biosynthetic pathway of isocoumarins in Streptomyces.

This guide highlights the diversity of this compound production even within the same genus and underscores the importance of detailed metabolomic analysis in discovering and quantifying these valuable secondary metabolites. The provided protocols and workflows offer a foundational understanding for researchers aiming to explore the biosynthetic potential of Streptomyces.

References

Isocoumarin Derivatives Demonstrate High Selectivity for Tumor-Associated Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of isocoumarin derivatives reveals their potent and selective inhibitory action against tumor-associated carbonic anhydrase (CA) isoforms IX and XII, while showing negligible activity against the ubiquitous cytosolic isoforms I and II. This selectivity profile positions isocoumarins as promising candidates for the development of targeted anticancer therapies.

Isocoumarins are emerging as a novel class of carbonic anhydrase inhibitors, demonstrating a distinct selectivity for isoforms IX and XII, which are key players in the tumor microenvironment.[1][2] Unlike the well-studied sulfonamide inhibitors, isocoumarins are believed to act as prodrugs. It is hypothesized that the lactone ring of the this compound is hydrolyzed by the esterase activity of carbonic anhydrase, forming a 2-carboxy-phenylacetic aldehyde derivative which then acts as the inhibitor.[1][3] This mechanism contributes to their selective action against specific isoforms.

Comparative Analysis of Inhibition Data

Recent studies have provided quantitative data on the inhibitory effects of various this compound derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data, summarized in the table below, consistently show that this compound derivatives are highly selective for the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) often in the low micromolar to submicolar range for these targets.[1][2] In stark contrast, these compounds exhibit poor to no inhibition of the cytosolic "off-target" isoforms hCA I and II, even at high concentrations.[1][2]

Compound ClassTarget IsoformInhibition Range (Kᵢ)Selectivity ProfileReference
3-Substituted and 3,4-Disubstituted Isocoumarins hCA I, hCA IINo inhibition up to 100 µMHighly selective for hCA IX and XII[1]
hCA IX2.7–78.9 µM[1]
hCA XII1.2–66.5 µM[1]
This compound-Chalcone Hybrids hCA I, hCA IIKᵢ > 100 µMHighly selective for hCA IX and XII[2]
hCA IXLow micromolar to submicromolar[2]
hCA XIILow micromolar to submicromolar[2]

Experimental Protocols

The primary method for determining the inhibition constants of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydration assay .[4] This technique measures the initial rates of the CA-catalyzed CO₂ hydration reaction.

Principle: The assay follows the hydration of CO₂ to bicarbonate and a proton, which causes a pH change in the reaction buffer. This pH change is monitored using a pH indicator, and the rate of color change is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Protocol:

  • Enzyme and Inhibitor Preparation:

    • Recombinant human CA isoforms (I, II, IX, and XII) are used.

    • Stock solutions of the this compound derivatives are prepared, typically in a solvent like DMSO.

    • Serial dilutions of the inhibitor stock solutions are made.

  • Assay Procedure:

    • The CA enzyme and the inhibitor solution are pre-incubated together for a specific period (e.g., 15 minutes to 6 hours) to allow for the formation of the enzyme-inhibitor complex.[1][4]

    • The stopped-flow instrument is used to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.

    • The initial rates of the catalyzed CO₂ hydration are measured for 10-100 seconds by monitoring the absorbance change of a pH indicator.[4]

    • The concentration of CO₂ is varied (e.g., 1.7 to 17 mM) to determine the inhibition constant.[4]

  • Data Analysis:

    • The initial velocity of the reaction is determined from at least six different traces for each inhibitor concentration.[4]

    • The uncatalyzed reaction rate is subtracted from the observed rates.

    • The inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Experimental Workflow

The selective inhibition of CA IX and XII by this compound derivatives is of significant interest due to the role of these isoforms in cancer progression. CA IX and XII are transmembrane enzymes that are overexpressed in many solid tumors in response to hypoxia.[5][6] They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[7][8]

Below are diagrams illustrating the experimental workflow for assessing this compound selectivity and the signaling pathways involving CA IX and XII in the tumor microenvironment.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_output Output compound_prep This compound Derivative Synthesis & Purification pre_incubation Pre-incubation of CA Isoforms with this compound Derivatives compound_prep->pre_incubation enzyme_prep Recombinant Human CA Isoform Preparation (I, II, IX, XII) enzyme_prep->pre_incubation stopped_flow Stopped-Flow CO2 Hydration Assay pre_incubation->stopped_flow data_acquisition Measurement of Initial Reaction Rates stopped_flow->data_acquisition ki_calculation Calculation of Inhibition Constants (Ki) data_acquisition->ki_calculation selectivity_assessment Assessment of Isoform Selectivity (IX/XII vs I/II) ki_calculation->selectivity_assessment result Selective Inhibition Profile selectivity_assessment->result

Caption: Experimental workflow for assessing the selectivity of this compound derivatives for carbonic anhydrase isoforms.

signaling_pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_12_expression Upregulation of CA IX & CA XII hif1a->ca9_12_expression ca9_12 CA IX / CA XII ca9_12_expression->ca9_12 co2_h2o CO2 + H2O co2_h2o->ca9_12 h_hco3 H+ + HCO3- intracellular_ph Maintain Intracellular pH (pHi > 7.2) h_hco3->intracellular_ph HCO3- retention extracellular_acidosis Extracellular Acidosis (pHe < 7.0) h_hco3->extracellular_acidosis H+ extrusion ca9_12->h_hco3 invasion_metastasis Invasion & Metastasis extracellular_acidosis->invasion_metastasis immune_evasion Immune Evasion extracellular_acidosis->immune_evasion This compound This compound Derivatives This compound->ca9_12 Inhibition

Caption: Role of CA IX and XII in the tumor microenvironment and the inhibitory action of this compound derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to Isocoumarin Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isocoumarin scaffold is a privileged structural motif found in a plethora of natural products exhibiting a wide range of biological activities, including antitumor, anti-HIV, and antibacterial properties. The efficient construction of this core structure is of paramount importance in medicinal chemistry and drug discovery. This guide provides a head-to-head comparison of prominent synthetic routes to the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of the key strategies.

Key Synthetic Strategies at a Glance

The synthesis of the this compound core can be broadly categorized into several key strategies, with transition-metal-catalyzed reactions and domino/cascade reactions being at the forefront of modern synthetic efforts. These methods offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical relationships between the major synthetic approaches discussed in this guide.

Synthetic_Routes_to_Isocoumarins cluster_main Synthetic Strategies for this compound Core cluster_tmc Transition-Metal-Catalyzed Reactions cluster_domino Domino & Multicomponent Reactions cluster_other Other Methodologies A Starting Materials B Palladium-Catalyzed (Heck, Sonogashira, etc.) A->B C Rhodium-Catalyzed (C-H Activation) A->C D Copper-Catalyzed (Domino Reactions) A->D E Passerini-Aldol Reaction A->E F Microwave-Assisted Synthesis A->F G Baylis-Hillman Reaction A->G H This compound Core B->H C->H D->H E->H F->H G->H

Evaluating the antimicrobial spectrum of chlorinated vs. brominated isocoumarins.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of chlorinated versus brominated isocoumarins reveals distinct patterns in their antimicrobial spectrum and potency, providing crucial insights for the development of novel therapeutic agents. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

The introduction of halogen atoms, particularly chlorine and bromine, to the isocoumarin scaffold has been a strategic approach in medicinal chemistry to enhance antimicrobial activity. These modifications significantly influence the compound's lipophilicity, electronic distribution, and interaction with microbial targets. This comparative analysis consolidates findings from various studies to delineate the antimicrobial profiles of chlorinated and brominated isocoumarins.

Comparative Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of halogenated isocoumarins is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative chlorinated and brominated isocoumarins against a panel of bacteria.

Compound TypeCompound Name/IdentifierTest OrganismMIC (µg/mL)Reference
Chlorinated Dichlorinated this compound (Compound 6)Staphylococcus aureus ATCC 2592316[1][2]
Bacillus thuringiensis ATCC 1079216[1][2]
Bacillus subtilis CMCC 6350132[1][2]
Monochlorinated this compound (Compound 5)Staphylococcus aureus ATCC 2592332[1][2]
Bacillus thuringiensis ATCC 1079232[1][2]
Bacillus subtilis CMCC 63501>32[1][2]
4-chloro-6-hydroxymellein (Compound 4)Staphylococcus aureus1.00[3]
Bacillus licheniformis0.8[3]
Brominated Palmaerin B (Brominated Dihydrothis compound)Bacillus subtilisWeak Activity[4]
Staphylococcus aureusWeak Activity[4]
Palmaerin C (Brominated Dihydrothis compound)Bacillus subtilisWeak Activity[4]
Staphylococcus aureusWeak Activity[4]
Chlorinated Palmaerin A (Chlorinated Dihydrothis compound)Various microorganismsNo Activity at 20 nmol/disc[4]

Key Observations:

  • Impact of Halogenation: The presence of a halogen atom is often crucial for antimicrobial activity. Studies on related compounds have shown that halogenation can significantly enhance antibacterial and antifungal properties.

  • Chlorination vs. Bromination: Direct comprehensive comparisons are limited in the reviewed literature. However, available data on depsidones, which share a similar biosynthetic origin with some isocoumarins, suggest that the degree of halogenation is critical. For instance, a trichlorinated depsidone displayed more potent activity than its dichlorinated and monochlorinated analogs.[1][2] Similarly, a tribrominated depsidone showed strong activity against resistant bacterial strains.[5] While this trend may not be directly extrapolated to all isocoumarins, it highlights the importance of the number and type of halogen substituent.

  • Spectrum of Activity: The tested chlorinated isocoumarins from the Spiromastix fungus demonstrated selective activity against Gram-positive bacteria, with weak to no activity against the Gram-negative bacterium Escherichia coli.[1][2] This selectivity is a common feature among many natural and synthetic antimicrobial compounds.

  • Inconclusive Superiority: Based on the currently available data, it is not possible to definitively state that either chlorinated or brominated isocoumarins are broadly superior across all microbial species. The efficacy appears to be highly dependent on the specific molecular structure, the position and number of halogen atoms, and the target microorganism. For instance, while some chlorinated isocoumarins show potent activity, the tested brominated dihydroisocoumarins (palmaerins B and C) exhibited only weak antibacterial effects.[4]

Experimental Protocols

The determination of the antimicrobial spectrum and potency of halogenated isocoumarins relies on standardized laboratory procedures. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of chlorinated and brominated isocoumarins are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
  • Microbial Cultures: Pure cultures of the test microorganisms (bacteria or fungi) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
  • Growth Media: Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Serial Dilutions: A serial two-fold dilution of each test compound is prepared directly in the microtiter plate using the appropriate growth medium. This creates a gradient of compound concentrations.
  • Inoculation: The standardized microbial suspension is further diluted in the growth medium and added to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.
  • Controls:
  • Positive Control: Wells containing the microbial suspension in broth without any test compound. This is to ensure the viability and growth of the microorganism.
  • Negative Control: Wells containing only the sterile broth. This is to check for contamination.
  • Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compounds. This is to ensure the solvent itself does not inhibit microbial growth.
  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; 35°C for 24-48 hours for fungi).

3. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
  • Optionally, a growth indicator dye (e.g., resazurin or INT) can be added to the wells to aid in the visualization of viable cells.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the antimicrobial spectrum of halogenated isocoumarins.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Stock Solutions of Halogenated Isocoumarins serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_cultures Prepare Standardized Microbial Cultures inoculation Inoculate with Microbial Suspension prep_cultures->inoculation serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation read_results Visually Read Results (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Experimental workflow for MIC determination.

Signaling Pathways and Logical Relationships

Detailed signaling pathways for the antimicrobial action of chlorinated and brominated isocoumarins are not extensively elucidated in the current scientific literature. The primary mechanism of action for many antimicrobial compounds involves the disruption of essential cellular processes. The logical relationship for a proposed general mechanism is depicted below.

Proposed_Mechanism cluster_targets Potential Cellular Targets compound Halogenated this compound interaction Interaction with Microbial Target compound->interaction disruption Disruption of Essential Cellular Process interaction->disruption inhibition Inhibition of Microbial Growth disruption->inhibition cell_wall Cell Wall Synthesis disruption->cell_wall protein_synthesis Protein Synthesis disruption->protein_synthesis dna_replication DNA Replication disruption->dna_replication membrane_integrity Membrane Integrity disruption->membrane_integrity

Proposed general mechanism of antimicrobial action.

This diagram illustrates that the halogenated this compound interacts with a microbial target, leading to the disruption of one or more essential cellular processes, which ultimately results in the inhibition of microbial growth. Potential targets include enzymes involved in cell wall synthesis, protein synthesis machinery, DNA replication complexes, or the integrity of the cell membrane. Further research is required to identify the specific molecular targets for different chlorinated and brominated isocoumarins.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle isocoumarin with appropriate safety measures due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation (in 50% of notifications).[2]

  • H319: Causes serious eye irritation (in 50% of notifications).[2]

  • H335: May cause respiratory irritation (in 50% of notifications).[2]

Therefore, all handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE) in a well-ventilated area or chemical fume hood.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[1][4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[1][4]

This compound Hazard and Safety Summary

For quick reference, the key hazard information for this compound is summarized in the table below. This data is essential for a proper risk assessment before handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and governmental regulations.[4] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste (pure solid, solutions, and contaminated materials) as hazardous chemical waste.[1][6]

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[5][7] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

2. Waste Collection:

  • Solid Waste: Carefully sweep solid this compound waste into a designated, sealable, and chemically compatible waste container.[9] Minimize dust generation during this process.[1]

  • Liquid Waste (Solutions): Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and chemically compatible liquid waste container.[9] Ensure the container is leak-proof.[10]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated solid hazardous waste container.[4]

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[5][11]

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][11]

  • The SAA should be a secure, well-ventilated area, away from heat sources and direct sunlight.[5]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][11]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][10]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Isocoumarin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->B C Segregate from Incompatible Chemicals B->C D Collect in Designated Hazardous Waste Container C->D E Securely Seal Container D->E F Label Container Correctly ('Hazardous Waste', 'this compound') E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Document Waste for Disposal H->I

Caption: A workflow diagram for the safe disposal of this compound.

References

Personal protective equipment for handling Isocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isocoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile and Hazards

This compound (1H-2-Benzopyran-1-one) is a natural organic compound that may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. It is essential to handle this compound with care to avoid exposure.

Hazard Classification GHS Pictogram Hazard Statement
Acute toxicity, oralWarningH302: Harmful if swallowed[1][2]
Skin corrosion/irritationWarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specification Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves. Inspect for tears or punctures before use.Prevents direct skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure.Avoids inhalation of fine dust particles.
Body Protection A standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial to prevent accidents and exposure.

Engineering Controls
  • Ventilation: All procedures involving the solid form of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3].

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling this compound.

    • Cover the work surface with absorbent bench paper.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations inside a chemical fume hood.

    • Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound and avoid creating dust.

    • Keep the container of this compound tightly closed when not in use.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • All solution preparation should be conducted within a chemical fume hood.

  • Post-Handling:

    • Decontamination: Clean all equipment and the work area with an appropriate solvent, followed by soap and water, to remove any residual chemical.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • PPE Removal: Remove and properly dispose of or decontaminate PPE.

Storage
  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and Disposal Plan

Proper emergency response and waste disposal are critical components of laboratory safety.

Emergency First Aid Procedures
Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible[3][4].
Skin Contact Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[3][4][5].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical professional[6].
Disposal Plan

All waste containing this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.

  • Waste Collection:

    • Collect solid this compound waste and any materials contaminated with it (e.g., gloves, absorbent paper) in a designated, clearly labeled, and sealable hazardous waste container[7][8].

    • Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain[9][10].

  • Container Management:

    • Keep waste containers tightly closed when not in use.

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service[9].

Workflow Diagrams

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Transfer Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Equipment & Area dissolve->decon wash Wash Hands Thoroughly decon->wash doff_ppe Remove & Dispose of PPE wash->doff_ppe

Caption: Workflow for the safe handling of this compound.

This compound Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste & Contaminated Materials label_container Label Container as Hazardous Waste collect_solid->label_container collect_liquid Collect Solution Waste collect_liquid->label_container seal_container Seal Container Tightly label_container->seal_container store_safe Store in Designated Safe Area seal_container->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.